molecular formula C28H31Cl2N3O9 B10837935 SDZ 224-015

SDZ 224-015

货号: B10837935
分子量: 624.5 g/mol
InChI 键: ABGURXXQCVTOBD-RUJAXMSRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SDZ 224-015 is a useful research compound. Its molecular formula is C28H31Cl2N3O9 and its molecular weight is 624.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H31Cl2N3O9

分子量

624.5 g/mol

IUPAC 名称

[(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate

InChI

InChI=1S/C28H31Cl2N3O9/c1-16(2)23(32-28(39)42-14-18-8-5-4-6-9-18)25(37)31-17(3)24(36)33-26(40-13-12-34)21(35)15-41-27(38)22-19(29)10-7-11-20(22)30/h4-12,16-17,23,26H,13-15H2,1-3H3,(H,31,37)(H,32,39)(H,33,36)/t17-,23-,26-/m0/s1

InChI 键

ABGURXXQCVTOBD-RUJAXMSRSA-N

手性 SMILES

C[C@@H](C(=O)N[C@H](C(=O)COC(=O)C1=C(C=CC=C1Cl)Cl)OCC=O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2

规范 SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(C(=O)COC(=O)C1=C(C=CC=C1Cl)Cl)OCC=O)NC(=O)OCC2=CC=CC=C2

产品来源

United States

Foundational & Exploratory

Unraveling the Dual Inhibitory Mechanisms of SDZ 224-015: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent, orally active small molecule that has demonstrated significant anti-inflammatory, antipyretic, and analgesic properties in preclinical studies. Its primary mechanism of action is the inhibition of caspase-1, a key enzyme in the inflammatory cascade. More recently, this compound has been identified as a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), highlighting its potential as a repurposed therapeutic. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts.

Core Mechanism of Action: Caspase-1 Inhibition

This compound is a prodrug that is rapidly converted in vivo by esterases to its active carboxylic acid form.[1] This active metabolite is a potent inhibitor of Interleukin-1β Converting Enzyme (ICE), now more commonly known as caspase-1.[2][3][4][5][6] Caspase-1 is a critical cysteine protease that functions as the effector enzyme of the inflammasome, a multiprotein complex of the innate immune system.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome, a well-characterized inflammasome, is a two-step process:

  • Priming (Signal 1): This step is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) by pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the inactive precursor of Interleukin-1β (pro-IL-1β).

  • Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline structures, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.

Once assembled, pro-caspase-1 undergoes autocatalytic cleavage to form the active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, IL-1β and IL-18, which are subsequently secreted from the cell.

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular Space PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) ATP_Toxins ATP, Toxins, etc. NLRP3_inactive NLRP3_inactive ATP_Toxins->NLRP3_inactive Signal 2 (Activation) NFkB NFkB TLR->NFkB NLRP3_gene NLRP3_gene NFkB->NLRP3_gene pro_IL1b pro_IL1b NLRP3_gene->pro_IL1b NLRP3_gene->NLRP3_inactive caspase1 caspase1 pro_IL1b->caspase1 Inflammasome Inflammasome NLRP3_inactive->Inflammasome Inflammasome->caspase1 Autocatalysis pro_caspase1 pro_caspase1 pro_caspase1->Inflammasome IL1b IL1b caspase1->IL1b Cleavage SDZ SDZ SDZ->caspase1 Inhibition Inflammation Inflammation IL1b->Inflammation

Quantitative Data: In Vivo Efficacy

The inhibitory effect of this compound on caspase-1 leads to potent anti-inflammatory, antipyretic, and analgesic effects in preclinical models.

Model Species Parameter Route Value Reference(s)
Carrageenin-Induced Paw EdemaRatED50Oral~25 µg/kg[7]
LPS-Induced PyrexiaRatED50Oral11 µg/kg[7]
IL-1β-Induced PyrexiaRatED50Oral4 µg/kg[7]
Randall-Selitto Test (Yeast-Inflamed Paw)RatAnalgesic ActivityOralSignificant at 1 mg/kg[2]

Secondary Mechanism of Action: SARS-CoV-2 Main Protease (Mpro) Inhibition

In addition to its role as a caspase-1 inhibitor, this compound has been identified as a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][7] Mpro is a cysteine protease that is essential for the viral life cycle.

SARS-CoV-2 Polyprotein Processing

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. These polyproteins are subsequently cleaved by viral proteases, Mpro and the papain-like protease (PLpro), to yield 16 non-structural proteins (nsps) that are essential for viral replication and transcription. Mpro is responsible for the majority of these cleavage events. By inhibiting Mpro, this compound can block viral replication.

SARS_CoV_2_Mpro_Action Viral_RNA SARS-CoV-2 Genomic RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation NSPs Non-Structural Proteins (nsps) (Replication Machinery) Polyproteins->NSPs Cleavage Mpro_PLpro Mpro & PLpro Mpro_PLpro->Polyproteins Replication Viral Replication NSPs->Replication SDZ_Mpro This compound SDZ_Mpro->Mpro_PLpro Inhibition of Mpro

Quantitative Data: Mpro Inhibition
Enzyme Parameter Value Reference(s)
SARS-CoV-2 MproIC5030 nM[1][2][3][5][6]

It is noteworthy that the active carboxylic acid metabolite of this compound, which is responsible for caspase-1 inhibition, shows significantly reduced potency against Mpro.[1]

Experimental Protocols

In Vivo Models of Inflammation and Pain

This model is used to assess the acute anti-inflammatory activity of a compound.

Carrageenan_Edema_Workflow Acclimatization 1. Acclimatize Rats Baseline 2. Measure Baseline Paw Volume Acclimatization->Baseline Dosing 3. Administer this compound or Vehicle Baseline->Dosing Carrageenan 4. Inject Carrageenan into Hind Paw Dosing->Carrageenan Measurement 5. Measure Paw Volume at Time Intervals Carrageenan->Measurement Analysis 6. Calculate % Inhibition of Edema Measurement->Analysis

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: a. A baseline measurement of the rat's hind paw volume is taken using a plethysmometer. b. this compound or vehicle is administered orally. c. After a set time (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw. d. Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Endpoint: The increase in paw volume (edema) is calculated, and the percentage inhibition by the test compound compared to the vehicle control is determined.

This model is used to evaluate the antipyretic (fever-reducing) effects of a compound.

  • Animal Model: Male Wistar rats.

  • Procedure: a. Baseline rectal temperature is recorded. b. this compound or vehicle is administered orally. c. After a specified time, LPS (from E. coli) is injected subcutaneously or intraperitoneally to induce fever. d. Rectal temperature is monitored at regular intervals for several hours.

  • Endpoint: The change in body temperature from baseline is calculated, and the reduction in the febrile response by the test compound is determined.

This test measures the pain threshold in response to mechanical pressure and is used to assess the analgesic properties of a compound.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: a. Inflammation is induced in one hind paw, typically by injecting a suspension of brewer's yeast. b. After a few hours, when hyperalgesia has developed, this compound or vehicle is administered. c. At various time points after drug administration, a gradually increasing mechanical force is applied to the inflamed paw using a specialized analgesy-meter.

  • Endpoint: The pressure at which the rat withdraws its paw (the pain threshold) is recorded. An increase in the pain threshold indicates an analgesic effect.

In Vitro Enzyme Inhibition Assays

A common method for measuring Mpro inhibition is a fluorescence resonance energy transfer (FRET)-based assay.

  • Reagents:

    • Recombinant SARS-CoV-2 Mpro.

    • A fluorogenic peptide substrate that is cleaved by Mpro.

    • Assay buffer.

    • This compound at various concentrations.

  • Procedure: a. Mpro is pre-incubated with different concentrations of this compound in a microplate. b. The FRET substrate is added to initiate the reaction. c. The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a plate reader.

  • Endpoint: The rate of the reaction is calculated, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined.

Clinical Development

This compound was advanced into clinical trials; however, its development was subsequently discontinued for reasons that have not been publicly disclosed.[4]

Conclusion

This compound is a compelling molecule with a dual mechanism of action, targeting both host inflammatory pathways via caspase-1 inhibition and viral replication through the inhibition of the SARS-CoV-2 main protease. The potent in vivo efficacy in models of inflammation and the low nanomolar inhibition of Mpro underscore its therapeutic potential. This technical guide provides a foundational understanding of its mechanisms, supported by quantitative data and experimental methodologies, to aid researchers and drug developers in the further exploration of this compound and related compounds.

References

SDZ 224-015: A Technical Overview of an Investigational Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is an orally active, investigational inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Structurally classified as a tetrapeptide acyloxy ketone, it functions as a prodrug, undergoing in vivo esterase cleavage to reveal its active, carboxylic acid-containing metabolite.[3] While specific enzyme inhibition constants against Caspase-1 are not publicly documented, this compound has demonstrated potent anti-inflammatory and analgesic effects in preclinical models, suggesting effective target engagement in a physiological setting.[2] It has also been identified as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), an off-target activity that has renewed interest in its chemical scaffold.[3][4] This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.

Introduction to Caspase-1 and the Inflammasome Pathway

Caspase-1 is a pivotal cysteine protease that plays a central role in the innate immune response.[5] It functions as the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and sterile danger signals.[5] Upon activation, the inflammasome recruits and activates pro-caspase-1 through proximity-induced autoproteolysis.[5] Active Caspase-1 then cleaves the precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, secreted forms.[5] These cytokines are potent mediators of inflammation and fever. Caspase-1 also cleaves Gasdermin D, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[5] Given its critical role in initiating and propagating inflammation, Caspase-1 is a key therapeutic target for a range of inflammatory diseases.

This compound: Mechanism of Action

This compound is designed as a cell-permeable prodrug. Its ester group masks a carboxylic acid, facilitating absorption and distribution. In vivo, endogenous esterases hydrolyze this ester, unmasking the active metabolite which is presumed to target the Caspase-1 active site.[3] The acyloxy ketone warhead is a common feature in this class of protease inhibitors, designed to interact with the catalytic cysteine residue (Cys285) in the enzyme's active site.[6] While the precise nature of the interaction with Caspase-1 (reversible or irreversible) is not definitively stated in available literature, related compounds have been designed as covalent inhibitors.[7]

The general mechanism of Caspase-1 inhibition by tetrapeptide inhibitors involves the peptide backbone (mimicking the natural substrate recognition sequence, typically YVAD) guiding the inhibitor to the active site. The electrophilic ketone "warhead" then forms a covalent adduct with the catalytic cysteine, inactivating the enzyme.

Signaling Pathway Diagram: Inflammasome Activation

The following diagram illustrates the canonical NLRP3 inflammasome pathway and the putative point of inhibition by the active metabolite of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 PAMPs PAMPs / DAMPs NLRP3_assembly NLRP3 Inflammasome Assembly (NLRP3, ASC) PAMPs->NLRP3_assembly Signal 2 TLR TLR / Cytokine-R NFkB NF-κB Activation TLR->NFkB Signal 1 Pro_IL1b Pro-IL-1β / Pro-IL-18 (Inactive Cytokines) NFkB->Pro_IL1b Transcription Pro_Casp1 Pro-Caspase-1 (Zymogen) NLRP3_assembly->Pro_Casp1 Recruitment IL1b Mature IL-1β / IL-18 (Secreted) Pro_IL1b->IL1b Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis (Gasdermin D Cleavage) Casp1->Pyroptosis SDZ_active This compound (Active Metabolite) SDZ_active->Casp1

Caption: Canonical NLRP3 inflammasome pathway showing Caspase-1 activation and inhibition.

Quantitative Data

While this compound is primarily known as a Caspase-1 inhibitor, specific quantitative data regarding its potency (e.g., IC₅₀, Kᵢ) against this target are not available in peer-reviewed literature, likely due to the compound's discontinued development.[8] However, data from preclinical in vivo studies and in vitro off-target activity are available.

Parameter Value Assay / Model Notes Reference
Oral ED₅₀ ~25 µg/kgCarrageenan-Induced Paw Edema (Rat)Demonstrates potent in vivo anti-inflammatory activity.[2]
Oral ED₅₀ ~11 µg/kgLPS-Induced Pyrexia (Rat)Demonstrates anti-pyretic effects.[4]
Oral ED₅₀ ~4 µg/kgIL-1β-Induced Pyrexia (Rat)Suggests direct downstream inhibition of IL-1β pathway.[4]
Analgesic Activity Significant at 1 mg/kg, p.o.Randall-Selitto Yeast-Inflamed Paw Pressure Test (Rat)Shows efficacy in a model of inflammatory pain.[1][9]
IC₅₀ (Off-Target) 30 nMSARS-CoV-2 Mpro Inhibition AssayPotent irreversible inhibition of the viral main protease.[3][4]
Inhibition (Active Form) ~50% at 100 µMSARS-CoV-2 Mpro Inhibition AssayThe active carboxylic acid metabolite shows limited Mpro activity.[3]

Experimental Protocols

The following sections detail representative methodologies for evaluating the anti-inflammatory, analgesic, and enzyme-inhibitory properties of a compound like this compound.

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the direct inhibitory activity of a compound on recombinant Caspase-1.

Principle: The assay measures the cleavage of a specific fluorogenic substrate, Ac-YVAD-AFC. Upon cleavage by active Caspase-1, the fluorophore 7-amino-4-trifluoromethyl coumarin (AFC) is released, which produces a quantifiable fluorescent signal (Ex/Em = 400/505 nm).[1] The reduction in signal in the presence of an inhibitor corresponds to its inhibitory potency.

Materials:

  • Recombinant human Caspase-1

  • Assay Buffer (e.g., containing HEPES, DTT, CHAPS, EDTA)

  • Caspase-1 Substrate: Ac-YVAD-AFC

  • Test Compound (this compound active metabolite)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a 2X Reaction Buffer containing DTT. Dilute the Caspase-1 enzyme and the Ac-YVAD-AFC substrate in Assay Buffer to their final desired concentrations.

  • Compound Dilution: Perform serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer to achieve the final test concentrations.

  • Assay Plate Setup: To each well of a 96-well plate, add 50 µL of cell lysate or purified enzyme. Add 5 µL of the diluted test compound or vehicle control.

  • Reaction Initiation: Add 50 µL of 2X Reaction Buffer to each well. Initiate the enzymatic reaction by adding 5 µL of the 1mM YVAD-AFC substrate (final concentration 50 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1]

  • Data Analysis: Subtract the background fluorescence (wells with buffer and substrate only). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow Diagram: In Vitro Caspase-1 Assay

G A Prepare Reagents: - Caspase-1 Enzyme - Ac-YVAD-AFC Substrate - Assay Buffer C Add Enzyme and Compound/Vehicle to 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Initiate Reaction: Add Substrate to all wells C->D E Incubate at 37°C for 1-2 hours D->E F Measure Fluorescence (Ex: 400nm, Em: 505nm) E->F G Calculate % Inhibition and Determine IC₅₀ Value F->G

Caption: Workflow for a fluorometric Caspase-1 inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of a test compound.[10]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), which is quantifiable.[4] The ability of a systemically administered compound to reduce this swelling indicates its anti-inflammatory potential.

Materials:

  • Male Wistar rats (or similar rodent model)

  • 1% λ-carrageenan solution in sterile saline

  • Test Compound (this compound) formulated for oral administration

  • Vehicle control

  • Plethysmometer or calipers

  • Oral gavage needles

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Dosing: Animals are fasted overnight and then dosed orally (p.o.) with the test compound (e.g., 0.3-300 µg/kg for this compound) or vehicle.[2] A positive control group (e.g., indomethacin) is typically included.

  • Inflammation Induction: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw of each rat.[5]

  • Edema Measurement: The paw volume (or thickness) is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.[10]

  • Data Analysis: The degree of edema is calculated as the increase in paw volume (Vt - V₀). The percentage of inhibition of edema for the treated groups is calculated relative to the vehicle control group. The ED₅₀ (the dose causing 50% inhibition) can be determined from the dose-response data.

In Vivo Randall-Selitto Paw Pressure Test

This model assesses inflammatory pain (mechanical hyperalgesia) by measuring the pain threshold in an inflamed paw.[6]

Principle: Inflammation is induced in a rodent's paw (e.g., with Brewer's yeast). A device then applies a linearly increasing mechanical force to the paw. The force at which the animal withdraws its paw is considered the nociceptive threshold. Analgesic compounds increase this threshold.

Materials:

  • Male Wistar rats

  • Brewer's yeast suspension

  • Paw pressure analgesia meter (e.g., Randall-Selitto apparatus)

  • Test Compound (this compound) formulated for oral administration

  • Vehicle control

Procedure:

  • Inflammation Induction: An intraplantar injection of Brewer's yeast is administered to the right hind paw to induce inflammation and hyperalgesia.

  • Dosing: Several hours after yeast injection, animals are treated orally with the test compound (e.g., 0.2-5 mg/kg for this compound) or vehicle.[9]

  • Threshold Measurement: At a set time post-dosing (e.g., 1 hour), the nociceptive threshold is measured. The animal is gently restrained, and the tip of the analgesia meter is applied to the dorsal surface of the inflamed paw.

  • Force Application: A constantly increasing pressure is applied. The force (in grams) at which the rat vocalizes or withdraws its paw is recorded. A cut-off pressure is pre-determined to prevent tissue damage.[6]

  • Data Analysis: The mean withdrawal thresholds for the treated groups are compared to the vehicle control group. A statistically significant increase in the pressure threshold indicates an analgesic effect.

Summary and Conclusion

This compound is a potent, orally bioavailable prodrug inhibitor of Caspase-1 that demonstrated significant efficacy in preclinical models of inflammation and pain. Its development was discontinued for reasons not publicly disclosed.[8] Despite the lack of specific Caspase-1 inhibition data, its performance in vivo suggests that its active metabolite effectively engages the target to block the downstream effects of IL-1β and IL-18. The compound's recent identification as a potent inhibitor of the SARS-CoV-2 main protease highlights the potential for its chemical scaffold in other therapeutic areas. This guide provides a foundational understanding of this compound for researchers interested in Caspase-1 inhibition, inflammatory pathways, or the application of acyloxy ketone-based protease inhibitors.

References

The Anti-Inflammatory Properties of SDZ 224-015: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent and orally active inhibitor of the Interleukin-1β Converting Enzyme (ICE), now more commonly known as caspase-1. This enzyme plays a critical role in the inflammatory cascade by processing the inactive precursor of interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, in vivo efficacy in established preclinical models of inflammation, and the experimental protocols used to determine its activity. The information presented herein is intended to serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug discovery.

Core Mechanism of Action: Inhibition of Caspase-1

This compound exerts its anti-inflammatory effects primarily through the inhibition of caspase-1. Caspase-1 is a cysteine protease that functions as a key component of the inflammasome, a multiprotein complex that assembles in response to pathogenic and sterile inflammatory stimuli. The activation of caspase-1 is a critical step in the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. By inhibiting caspase-1, this compound effectively blocks the production of these key mediators, thereby attenuating the downstream inflammatory response. More recently, this compound has also been identified as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), with an IC50 of 30 nM, highlighting its potential for drug repurposing[1][2].

Signaling Pathway of Caspase-1 Activation and Inhibition by this compound

G cluster_0 Inflammatory Stimuli (PAMPs/DAMPs) cluster_1 Inflammasome Activation cluster_2 Cytokine Maturation & Secretion Stimuli PAMPs / DAMPs NLRP3 NLRP3 Inflammasome Stimuli->NLRP3 ASC ASC Adaptor NLRP3->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation SDZ This compound SDZ->Casp1 Inhibition

Figure 1: Caspase-1 activation pathway and inhibition by this compound.

In Vivo Anti-Inflammatory and Related Activities

Preclinical studies in rat models have demonstrated the potent anti-inflammatory, anti-pyretic, and analgesic properties of orally administered this compound.

Quantitative In Vivo Efficacy Data

The following table summarizes the key quantitative data from in vivo studies.

Model Species Effect Route of Administration ED50 Reference
Carrageenin-induced Paw EdemaRatAnti-inflammatoryOral~25 µg/kgElford et al., 1995
Lipopolysaccharide (LPS)-induced PyrexiaRatAnti-pyreticOral11 µg/kgElford et al., 1995
Interleukin-1β (IL-1β)-induced PyrexiaRatAnti-pyreticOral4 µg/kgElford et al., 1995
Yeast-inflamed Paw Pressure Test (Randall-Selitto)RatAnalgesicOralSignificant at 1 mg/kgElford et al., 1995

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments cited.

Carrageenin-Induced Paw Edema in Rats

This model is a widely used and well-characterized assay for acute inflammation.

  • Animals: Male rats are typically used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • This compound or the vehicle control is administered orally at various doses.

    • After a predetermined time (e.g., 1 hour), a subplantar injection of 1% carrageenin suspension in saline (typically 0.1 mL) is administered into the right hind paw.

    • Paw volume is measured at various time points post-carrageenin injection (e.g., 1, 2, 3, and 4 hours).

  • Endpoint: The increase in paw volume (edema) is calculated and compared between the treated and control groups. The percentage of inhibition of edema is determined.

Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

This model is used to assess the anti-pyretic activity of compounds.

  • Animals: Male rats are commonly used.

  • Procedure:

    • Baseline rectal temperature is measured using a digital thermometer.

    • This compound or vehicle is administered orally.

    • LPS (from E. coli) is injected subcutaneously (s.c.) at a dose of 0.1 mg/kg.

    • Rectal temperature is monitored at regular intervals for several hours post-LPS injection.

  • Endpoint: The change in rectal temperature from baseline is calculated. The ability of the compound to reduce the febrile response is determined.

Randall-Selitto Yeast-Inflamed Paw Pressure Test

This test is used to evaluate the analgesic properties of a compound on an inflamed paw.

  • Animals: Male rats are typically used.

  • Procedure:

    • Inflammation is induced by a subplantar injection of a yeast suspension into the paw.

    • After a specified period to allow for the development of hyperalgesia, this compound or vehicle is administered orally.

    • At various time points post-treatment, a constantly increasing mechanical force is applied to the inflamed paw using a specialized apparatus.

    • The pressure at which the rat withdraws its paw is recorded as the pain threshold.

  • Endpoint: The increase in the pressure threshold for paw withdrawal in the treated group is compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vivo anti-inflammatory and analgesic effects of this compound.

G cluster_0 Animal Model Selection cluster_1 Experimental Procedure cluster_2 Data Analysis Edema Carrageenin-induced Paw Edema Dosing Oral Administration of this compound Edema->Dosing Pyrexia LPS-induced Pyrexia Pyrexia->Dosing Analgesia Yeast-inflamed Paw (Randall-Selitto) Analgesia->Dosing Induction Induction of Inflammation/Pyrexia/Pain Dosing->Induction Measurement Measurement of Endpoints Induction->Measurement Analysis Calculation of ED50 & Statistical Analysis Measurement->Analysis Conclusion Determination of Anti-inflammatory/Analgesic Efficacy Analysis->Conclusion

Figure 2: General experimental workflow for in vivo studies.

Discussion and Future Perspectives

This compound has demonstrated significant promise as a potent, orally available anti-inflammatory agent in preclinical models. Its targeted mechanism of action, the inhibition of caspase-1, offers a specific approach to modulating a key inflammatory pathway. Although clinical development of this compound was discontinued for reasons that are not publicly available, it remains a valuable tool compound for researchers investigating the role of caspase-1 and the inflammasome in various disease models. The recent discovery of its potent inhibitory activity against the SARS-CoV-2 main protease opens new avenues for its potential therapeutic application. Further research into the pharmacokinetics, safety profile, and efficacy in a broader range of inflammatory and infectious disease models is warranted.

References

The Role of SDZ 224-015 in Pyrexia Reduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrexia, or fever, is a complex physiological response to inflammatory stimuli, primarily driven by the production of pyrogenic cytokines. A key mediator in this process is Interleukin-1β (IL-1β), the maturation of which is dependent on the Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. This technical guide provides an in-depth analysis of SDZ 224-015, a potent and orally active inhibitor of ICE, and its significant role in the reduction of pyrexia. This document summarizes the quantitative data from preclinical studies, details the experimental protocols used to evaluate its efficacy, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a selective inhibitor of the Interleukin-1β Converting Enzyme (ICE).[1][2] ICE is a cysteine protease responsible for the cleavage of the inactive 31-kDa precursor protein, pro-IL-1β, into its biologically active 17-kDa form.[3] By inhibiting ICE, this compound effectively blocks the production of mature IL-1β, a critical endogenous pyrogen. This disruption of the inflammatory cascade leads to a significant attenuation of the febrile response.

Signaling Pathway: Inhibition of IL-1β Maturation

G cluster_0 Cellular Response to Pyrogenic Stimuli cluster_1 Downstream Febrile Response LPS Lipopolysaccharide (LPS) (Pyrogenic Stimulus) Pro_IL1B Pro-IL-1β (Inactive) LPS->Pro_IL1B Induces Synthesis IL1B Mature IL-1β (Active) Pro_IL1B->IL1B Cleavage by ICE ICE Interleukin-1β Converting Enzyme (ICE) ICE->IL1B SDZ This compound SDZ->ICE Inhibits PGE2 Prostaglandin E2 (PGE2) Synthesis IL1B->PGE2 Stimulates Hypothalamus Hypothalamus PGE2->Hypothalamus Acts on Fever Pyrexia (Fever) Hypothalamus->Fever Elevates Thermoregulatory Set Point

Caption: Mechanism of action of this compound in pyrexia reduction.

Quantitative Efficacy in Preclinical Models

This compound has demonstrated potent oral activity in reducing pyrexia in rat models. The efficacy has been quantified by determining the median effective dose (ED50) required to inhibit the febrile response induced by different pyrogenic stimuli.

Experimental ModelPyrogenic StimulusRoute of AdministrationED50 (µg/kg)Reference
Rat Pyrexia ModelLipopolysaccharide (LPS)Oral11[1]
Rat Pyrexia ModelInterleukin-1β (IL-1β)Oral4[1]

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of this compound for pyrexia reduction.[1]

Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

This model assesses the efficacy of this compound against a fever response triggered by an exogenous pyrogen (bacterial endotoxin).

Animals: Male Wistar rats, weighing approximately 200-250g, are used. The animals are housed individually with free access to food and water and maintained on a 12-hour light/dark cycle.

Core Body Temperature Measurement: A permanent 22-gauge stainless steel guide cannula is implanted into the preoptic area of the hypothalamus under anesthesia to allow for temperature measurements. Core body temperature is monitored continuously.

Procedure:

  • A baseline body temperature is established for each animal.

  • This compound is administered orally (p.o.) at doses ranging from 0.3 to 300 µg/kg.

  • One hour after drug administration, pyrexia is induced by a subcutaneous (s.c.) injection of lipopolysaccharide at a dose of 0.1 mg/kg.

  • Core body temperature is recorded for several hours post-LPS injection to determine the peak febrile response.

  • The percentage reduction in the febrile response is calculated relative to a vehicle-treated control group to determine the ED50.

Interleukin-1β (IL-1β)-Induced Pyrexia in Rats

This model evaluates the efficacy of this compound against a fever response induced by a key endogenous pyrogen.

Animals and Temperature Measurement: The same animal model and temperature measurement techniques as described in section 3.1 are utilized.

Procedure:

  • A stable baseline body temperature is recorded.

  • This compound is administered orally (p.o.) at various doses.

  • One hour following drug administration, fever is induced by an intravenous (i.v.) injection of recombinant human IL-1β at a dose of 100 ng.

  • Core body temperature is monitored to assess the febrile response.

  • The ED50 is calculated based on the dose-dependent reduction in fever compared to control animals.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Treatment & Induction cluster_2 Pyrogens cluster_3 Data Collection & Analysis Animal_Prep Animal Acclimation & Baseline Temp. Drug_Admin Oral Administration of this compound or Vehicle Animal_Prep->Drug_Admin Pyrogen_Induction Pyrogen Injection Drug_Admin->Pyrogen_Induction Temp_Monitor Continuous Core Body Temperature Monitoring Pyrogen_Induction->Temp_Monitor LPS LPS (s.c.) IL1B IL-1β (i.v.) Data_Analysis Calculation of Febrile Response & ED50 Temp_Monitor->Data_Analysis

Caption: General experimental workflow for pyrexia models.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the management of pyrexia. Its targeted mechanism of inhibiting the Interleukin-1β Converting Enzyme allows for the specific blockade of a key pyrogenic cytokine, IL-1β. The potent oral activity observed in preclinical models, with ED50 values in the low microgram per kilogram range, underscores its high efficacy. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of ICE inhibitors as a novel class of anti-inflammatory and antipyretic drugs. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

In-Depth Technical Guide to SDZ 224-015: A Dual Inhibitor of Caspase-1 and SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent, orally active small molecule inhibitor with a dual mechanism of action, targeting both the host inflammatory response and viral replication. Initially identified as an inhibitor of the interleukin-1 beta converting enzyme (ICE), also known as caspase-1, it has demonstrated significant anti-inflammatory and analgesic properties. More recently, this compound has been recognized as a formidable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme in the viral life cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, serving as a valuable resource for researchers in inflammation, virology, and drug discovery.

Chemical Structure and Properties

This compound is a peptidomimetic compound with the systematic IUPAC name [(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate[1]. Its chemical structure is characterized by a peptide backbone with key modifications that confer its inhibitory activity.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name [(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate[1]
CAS Number 161511-45-1[1][2]
Molecular Formula C30H35Cl2N3O9[1][2]
Molecular Weight 652.52 g/mol [1][2]
Canonical SMILES CC(C)C(C(=O)NC(C)C(=O)NC(C(=O)COC(=O)C1=C(C=CC=C1Cl)Cl)OCC=O)NC(=O)OCC2=CC=CC=C2[1]
InChI Key VMKPCENEHPIWJT-DOPYIHRPSA-N[1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (10 mM)[1]
Storage Store at -20°C in a sealed container, away from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Purity ≥98% (HPLC)[1]
XLogP3-AA (Predicted) 4[1]

Mechanism of Action

This compound exhibits a dual inhibitory mechanism, targeting key proteases in both host inflammatory pathways and viral replication.

Inhibition of Caspase-1 and the Inflammasome Pathway

This compound is a potent inhibitor of caspase-1, a cysteine protease that plays a central role in the innate immune response[2][3]. Caspase-1 is responsible for the proteolytic cleavage of the inactive precursors of two pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. The activation of caspase-1 itself is tightly regulated and occurs within a large, multi-protein complex known as the inflammasome.

The inflammasome assembles in response to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). A well-studied example is the NLRP3 inflammasome. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced auto-activation. Active caspase-1 then processes pro-IL-1β and pro-IL-18, leading to their secretion and the initiation of a potent inflammatory cascade.

By inhibiting caspase-1, this compound effectively blocks the production of mature IL-1β and IL-18, thereby attenuating the downstream inflammatory signaling. This mechanism underlies its observed anti-inflammatory and analgesic effects in preclinical models.

G cluster_inflammasome Inflammasome Activation cluster_cytokine Cytokine Maturation & Secretion PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruit Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruit Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 auto-activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation SDZ This compound SDZ->Caspase1 inhibits G Viral_Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro SARS-CoV-2 Mpro (Main Protease) Viral_Polyprotein->Mpro substrate for Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins cleaves to produce Viral_Replication Viral Replication Functional_Proteins->Viral_Replication enables SDZ This compound SDZ->Mpro inhibits G Start Start Dosing Administer this compound or Vehicle (p.o.) Start->Dosing Carrageenan Inject Carrageenan (0.1 mL, 1%) into Paw Dosing->Carrageenan 1 hour later Measure_Paw Measure Paw Volume (Plethysmometer) Carrageenan->Measure_Paw at t = 1, 2, 3, 4, 5 hr Calculate_Edema Calculate Paw Edema Measure_Paw->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition End End Calculate_Inhibition->End G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Dilute_Compound Prepare Serial Dilutions of this compound Add_Compound Add Compound to Plate Dilute_Compound->Add_Compound Add_Enzyme Add Mpro Enzyme Add_Compound->Add_Enzyme Incubate Incubate (Pre-incubation) Add_Enzyme->Incubate Add_Substrate Add FRET Substrate Incubate->Add_Substrate Read_Fluorescence Read Fluorescence Add_Substrate->Read_Fluorescence Calculate_Rates Calculate Initial Rates Read_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Calculate_IC50 Calculate IC50 Calculate_Inhibition->Calculate_IC50

References

Unveiling SDZ 224-015: A Technical Guide to a Potent Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent, orally active small molecule inhibitor of the interleukin-1 beta (IL-1β) converting enzyme (ICE), more commonly known as caspase-1. This enzyme plays a pivotal role in the inflammatory cascade by processing the precursor form of the pro-inflammatory cytokine IL-1β into its mature, active state. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its in vivo evaluation. The information presented herein is intended to support further research and development efforts involving this compound.

Core Properties of this compound

A summary of the key chemical and pharmacological properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 161511-45-1[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C30H35Cl2N3O9[1][2][3][5][6][9]
Primary Target Caspase-1 (Interleukin-1β Converting Enzyme)[1][2][3][4][7]
Secondary Target SARS-CoV-2 Main Protease (Mpro)[6][7]
IC50 for Mpro 30 nM[6][7]
In Vivo Efficacy (Rat) ED50 of ~25 µg/kg (Carrageenan-induced paw edema)[4]

Mechanism of Action and Signaling Pathway

This compound exerts its primary anti-inflammatory effects by inhibiting caspase-1. Caspase-1 is a critical enzyme in the innate immune response, responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β. This process is tightly regulated and is often initiated by the assembly of a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

The activation of the NLRP3 inflammasome and the subsequent processing of IL-1β can be summarized in the following two-signal model:

  • Signal 1 (Priming): This initial signal is typically provided by the binding of PAMPs, such as lipopolysaccharide (LPS), to Toll-like receptors (TLRs) on the cell surface. This leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of NLRP3 and pro-IL-1β.

  • Signal 2 (Activation): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the inflammasome leads to their auto-activation and subsequent cleavage into the active caspase-1.

  • IL-1β Maturation and Secretion: Activated caspase-1 then cleaves pro-IL-1β into the mature 17 kDa IL-1β, which is then secreted from the cell to mediate a wide range of pro-inflammatory responses.

By inhibiting caspase-1, this compound directly blocks the final step in the production of mature IL-1β, thereby attenuating the downstream inflammatory cascade.

IL1B_Signaling_Pathway Figure 1: IL-1β Signaling Pathway and Inhibition by this compound cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 IL-1β Processing and Secretion PAMPs PAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription DAMPs DAMPs (e.g., ATP) NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 Auto-activation pro_IL1B Pro-IL-1β caspase1->pro_IL1B Inhibition by this compound IL1B Mature IL-1β pro_IL1B->IL1B Cleavage Secretion Secretion IL1B->Secretion Inflammation Inflammatory Response Secretion->Inflammation

Figure 1: IL-1β Signaling Pathway and Inhibition by this compound

Experimental Protocols

This compound has demonstrated significant anti-inflammatory and analgesic activity in rodent models. The following are detailed methodologies for two key in vivo assays used to characterize the efficacy of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation.

Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight with free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle control

    • This compound (e.g., 0.3, 3, 30, 300 µg/kg, p.o.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. The ED50 value can be determined by plotting a dose-response curve.

Randall-Selitto Yeast-Inflamed Paw Pressure Test in Rats

This model is used to evaluate the analgesic properties of a compound in the context of inflammation-induced hyperalgesia.

Objective: To determine the analgesic effect of this compound on inflammatory pain.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Brewer's yeast (5% w/v in sterile saline)

  • Analgesy-meter (paw pressure apparatus)

Procedure:

  • Animal Acclimatization and Baseline Measurement: Acclimatize animals to the testing apparatus. Measure the basal mechanical nociceptive threshold of the right hind paw for each rat before the induction of inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 5% brewer's yeast suspension into the sub-plantar region of the right hind paw.

  • Grouping and Drug Administration: 2 hours after yeast injection, group the animals and administer the vehicle, this compound (e.g., 0.2, 1, 5 mg/kg, p.o.), or a positive control (e.g., morphine, 5 mg/kg, s.c.).

  • Measurement of Nociceptive Threshold: At various time points after drug administration (e.g., 30, 60, 120, and 180 minutes), apply a linearly increasing pressure to the inflamed paw using the analgesy-meter. The pressure at which the rat withdraws its paw is recorded as the nociceptive threshold. A cut-off pressure is set to avoid tissue damage.

  • Data Analysis: The increase in the paw withdrawal threshold in the drug-treated groups is compared to the vehicle control group to determine the analgesic effect.

Experimental_Workflow Figure 2: Experimental Workflow for In Vivo Assays cluster_carrageenan Carrageenan-Induced Paw Edema cluster_randall Randall-Selitto Test c_acclimate Animal Acclimatization & Fasting c_group Grouping & Dosing (Vehicle, this compound, Positive Control) c_acclimate->c_group c_induce Carrageenan Injection (Sub-plantar) c_group->c_induce c_measure Measure Paw Volume (Plethysmometer) c_induce->c_measure c_analyze Data Analysis (% Inhibition, ED50) c_measure->c_analyze r_acclimate Animal Acclimatization & Baseline Threshold r_induce Yeast Injection (Sub-plantar) r_acclimate->r_induce r_group Grouping & Dosing (Vehicle, this compound, Positive Control) r_induce->r_group r_measure Measure Nociceptive Threshold (Analgesy-meter) r_group->r_measure r_analyze Data Analysis (Increase in Threshold) r_measure->r_analyze

Figure 2: Experimental Workflow for In Vivo Assays

Conclusion

This compound is a valuable research tool for investigating the role of caspase-1 and IL-1β in inflammatory processes. Its oral bioavailability and potent in vivo activity make it a compelling compound for studies in various models of inflammation and pain. Furthermore, its recently identified activity against the SARS-CoV-2 main protease opens new avenues for research in the context of viral diseases. This technical guide provides a solid foundation for researchers and drug development professionals to design and execute further studies with this compound.

References

SDZ 224-015: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent, orally active small molecule that has garnered significant interest for its dual inhibitory action against human interleukin-1β converting enzyme (ICE/caspase-1) and the SARS-CoV-2 main protease (Mpro). Initially developed by Sandoz Research Institute as an anti-inflammatory agent, its trajectory has been marked by promising preclinical data and a subsequent, though officially undisclosed, discontinuation of clinical trials.[1] More recently, its potent antiviral properties have led to a resurgence of interest in its therapeutic potential. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to this compound.

Introduction

This compound is a synthetic, irreversible inhibitor that was first identified as a potent modulator of the inflammatory response through its inhibition of interleukin-1β (IL-1β) converting enzyme, also known as caspase-1.[2] Caspase-1 is a critical enzyme in the innate immune system, responsible for the maturation of the pro-inflammatory cytokines IL-1β and IL-18. By inhibiting this enzyme, this compound demonstrated significant anti-inflammatory, analgesic, and antipyretic effects in animal models.[2][3]

In a notable turn of events, high-throughput screening efforts during the COVID-19 pandemic identified this compound as a highly potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[4] This dual-targeting capability positions this compound as a unique molecule with potential applications in both inflammatory diseases and viral infections.

This guide will detail the discovery and historical development of this compound, its mechanism of action in both inflammatory and viral pathways, and a summary of the key preclinical data. Detailed experimental protocols for the seminal studies are also provided to facilitate further research and development.

Discovery and History

This compound was developed by the Sandoz Research Institute in the mid-1990s. The primary goal was to create a novel anti-inflammatory agent by targeting the production of IL-1β, a key mediator of inflammation. The compound emerged from a research program focused on identifying inhibitors of the interleukin-1β converting enzyme (ICE/caspase-1).

Preclinical studies demonstrated its potent oral activity in various rat models of inflammation, including carrageenan-induced paw edema, lipopolysaccharide-induced pyrexia, and the Randall-Selitto yeast-inflamed paw pressure test.[2][3] These promising results led to its advancement into clinical trials. However, the development of this compound was subsequently discontinued for reasons that have not been publicly disclosed.[1]

Interest in this compound was revitalized when a large-scale drug repurposing screen identified it as a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[4] This discovery has opened new avenues for its potential use as an antiviral therapeutic.

Mechanism of Action

This compound is a prodrug that is metabolized in vivo by esterases to its active form.[4] Its therapeutic effects stem from the irreversible inhibition of two distinct cysteine proteases: caspase-1 and the SARS-CoV-2 Mpro.

Inhibition of Caspase-1 and the Inflammasome Pathway

Caspase-1 is a key component of the inflammasome, a multiprotein complex that plays a central role in the innate immune response. Upon activation by various stimuli, the inflammasome assembles and activates pro-caspase-1 into its active form. Active caspase-1 then cleaves the inactive precursors of IL-1β and IL-18 into their mature, pro-inflammatory forms. By irreversibly binding to the active site of caspase-1, this compound blocks this crucial step, thereby reducing the production of these potent inflammatory cytokines.

Caspase1_Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Cytokine Maturation PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation SDZ This compound (active form) SDZ->Casp1 inhibits

Caspase-1 Signaling Pathway Inhibition by this compound.
Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro, also known as 3CLpro, is a cysteine protease that is essential for the replication of the virus. It cleaves the viral polyproteins at multiple sites to produce functional non-structural proteins. This compound acts as an irreversible inhibitor of Mpro, likely by covalently binding to the catalytic cysteine residue in the active site. This inhibition blocks the processing of the viral polyproteins, thereby halting viral replication.

Mpro_Inhibition_Workflow cluster_0 Viral Replication Cycle Viral_Polyprotein Viral Polyprotein Mpro SARS-CoV-2 Mpro Viral_Polyprotein->Mpro substrate for Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins cleaves into Viral_Replication Viral Replication Functional_Proteins->Viral_Replication SDZ This compound SDZ->Mpro inhibits Carrageenan_Edema_Protocol Start Start Dosing Administer this compound or vehicle orally Start->Dosing Induction Inject 1% carrageenan into rat hind paw Dosing->Induction 30 min post-dosing Measurement Measure paw volume at various time points Induction->Measurement Analysis Calculate edema reduction compared to vehicle Measurement->Analysis End End Analysis->End LPS_Pyrexia_Protocol Start Start Baseline_Temp Measure baseline rectal temperature Start->Baseline_Temp Dosing Administer this compound or vehicle orally Baseline_Temp->Dosing Induction Inject LPS subcutaneously Dosing->Induction Simultaneously Temp_Measurement Measure rectal temperature at intervals Induction->Temp_Measurement Analysis Calculate fever reduction Temp_Measurement->Analysis End End Analysis->End Randall_Selitto_Protocol Start Start Inflammation Induce inflammation in rat paw (e.g., with yeast) Start->Inflammation Dosing Administer this compound or vehicle orally Inflammation->Dosing Allow inflammation to develop Paw_Pressure Apply increasing pressure to the inflamed paw Dosing->Paw_Pressure Post-dosing Threshold Record pressure at which withdrawal occurs Paw_Pressure->Threshold Analysis Compare withdrawal thresholds Threshold->Analysis End End Analysis->End

References

SDZ 224-015: A Technical Guide to an Irreversible Covalent Inhibitor of Caspase-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent, orally active, irreversible covalent inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. As a key mediator in the inflammatory cascade, caspase-1 is responsible for the proteolytic activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By covalently modifying the active site of caspase-1, this compound effectively blocks the maturation and secretion of these cytokines, thereby exerting significant anti-inflammatory, antipyretic, and analgesic effects. This technical guide provides an in-depth overview of the mechanism of action, quantitative inhibitory data, experimental protocols for characterization, and the relevant signaling pathways associated with this compound.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to a variety of chronic diseases. Caspase-1 plays a pivotal role in initiating and propagating the inflammatory response through the inflammasome signaling pathway. The development of specific and potent caspase-1 inhibitors is therefore a promising therapeutic strategy for a range of inflammatory disorders. This compound has emerged as a significant research tool and a potential therapeutic candidate due to its characteristic as an irreversible covalent inhibitor, offering prolonged target engagement.

Mechanism of Action: Irreversible Covalent Inhibition

This compound functions as a mechanism-based inhibitor, forming a stable covalent bond with its target enzyme, caspase-1. This irreversible inhibition leads to a sustained blockade of the enzyme's activity, which is a key advantage over reversible inhibitors as the duration of action is not solely dependent on the pharmacokinetic profile of the compound.

The chemical structure of this compound incorporates an α-acyloxymethylketone, which acts as an electrophilic "warhead". The catalytic activity of caspase-1, a cysteine protease, relies on a catalytic dyad within its active site, primarily composed of a cysteine residue (Cys285) and a histidine residue (His237)[1]. The inhibition mechanism proceeds as follows:

  • Initial Non-covalent Binding: this compound first binds reversibly to the active site of caspase-1, guided by non-covalent interactions between the inhibitor and the enzyme's substrate-binding pockets.

  • Nucleophilic Attack: The catalytic cysteine (Cys285) in the active site of caspase-1 acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-acyloxymethylketone moiety of this compound.

  • Covalent Bond Formation: This nucleophilic attack results in the formation of a stable thioether bond between the sulfur atom of the cysteine residue and the inhibitor. This covalent modification permanently inactivates the enzyme.

G cluster_0 Caspase-1 Active Site Caspase1 Caspase-1 (Inactive) ActiveSite Active Site (Cys285-SH, His237) Complex Reversible E-I Complex Caspase1->Complex SDZ This compound (α-acyloxymethylketone) SDZ->Complex Reversible Binding (KI) CovalentAdduct Irreversible Covalent Adduct (Inactive Caspase-1) Complex->CovalentAdduct Nucleophilic Attack (kinact)

Quantitative Data

Parameter Value Target/Model Reference
IC50 30 nMSARS-CoV-2 Mpro[2][3][4][5][6][7]
Oral ED50 ~25 µg/kgCarrageenan-induced paw edema (rat)[8]
Oral ED50 ~11 µg/kgLipopolysaccharide-induced pyrexia (rat)[8]
Oral ED50 ~4 µg/kgInterleukin-1β-induced pyrexia (rat)[8]
Analgesic Activity Significant at 1 mg/kg (p.o.)Randall-Selitto yeast-inflamed paw pressure test (rat)

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the caspase-1 signaling pathway, which is a central component of the innate immune system. This pathway is activated by various endogenous and exogenous danger signals, leading to the assembly of a multi-protein complex called the inflammasome.

G PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (e.g., NLRP3) PAMPs_DAMPs->PRR Inflammasome Inflammasome Assembly PRR->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage SDZ This compound SDZ->Casp1 Irreversible Inhibition IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation

The key steps in this pathway are:

  • Signal Recognition: Pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) are recognized by pattern recognition receptors (PRRs) like NLRP3.

  • Inflammasome Assembly: Upon activation, PRRs oligomerize and recruit the adaptor protein ASC and pro-caspase-1, forming the inflammasome complex.

  • Caspase-1 Activation: The proximity of pro-caspase-1 molecules within the inflammasome facilitates their autocatalytic cleavage and activation.

  • Cytokine Processing: Active caspase-1 then cleaves the inactive precursors of IL-1β and IL-18 into their mature, biologically active forms.

  • Inflammatory Response: Mature IL-1β and IL-18 are secreted from the cell and mediate a wide range of pro-inflammatory responses.

This compound intervenes at the critical step of caspase-1 activity, thereby preventing the downstream processing of pro-inflammatory cytokines and subsequent inflammation.

Experimental Protocols

The characterization of an irreversible covalent inhibitor like this compound involves a series of specialized biochemical and biophysical assays.

Determination of Irreversible Inhibition

a) Dialysis Experiment:

  • Objective: To demonstrate that the inhibition is irreversible and not reversed by the removal of the unbound inhibitor.

  • Protocol:

    • Incubate caspase-1 with a saturating concentration of this compound for a defined period to allow for covalent modification.

    • As a control, incubate the enzyme with a known reversible inhibitor and another with vehicle alone.

    • Place the enzyme-inhibitor mixtures in a dialysis bag with a molecular weight cutoff that allows the free inhibitor to pass through but retains the enzyme.

    • Dialyze against a large volume of buffer for an extended period, with several buffer changes, to remove any unbound inhibitor.

    • Measure the residual activity of the dialyzed enzyme samples.

  • Expected Outcome: The enzyme incubated with this compound will show significantly lower activity compared to the vehicle control, even after extensive dialysis, indicating irreversible inhibition. The activity of the enzyme incubated with the reversible inhibitor should be restored to a level similar to the control.

b) Jump-Dilution Assay:

  • Objective: To differentiate between tight-binding reversible inhibitors and irreversible inhibitors by observing the off-rate.

  • Protocol:

    • Incubate caspase-1 with a high concentration of this compound to achieve significant inhibition.

    • Rapidly dilute the mixture to a concentration well below the expected K_I of the inhibitor.

    • Monitor the recovery of enzyme activity over time.

  • Expected Outcome: For an irreversible inhibitor like this compound, there will be no significant recovery of enzyme activity upon dilution, as the covalent bond is stable.

Characterization of Covalent Adduct

Mass Spectrometry (MS):

  • Objective: To confirm the formation of a covalent adduct and identify the site of modification.

  • Protocol:

    • Incubate caspase-1 with this compound.

    • Analyze the intact protein using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) to observe the mass shift corresponding to the addition of the inhibitor.

    • To pinpoint the exact site of modification, digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by tandem mass spectrometry (MS/MS).

  • Expected Outcome: The MS analysis should reveal a mass increase in the intact caspase-1 corresponding to the molecular weight of this compound. MS/MS analysis of the tryptic peptides will identify the peptide containing the modified Cys285 residue.

Determination of Kinetic Parameters (k_inact and K_I)

Progress Curve Analysis:

  • Objective: To determine the second-order rate constant of inactivation (k_inact/K_I), which is the most relevant measure of potency for an irreversible inhibitor.

  • Protocol:

    • Initiate the enzymatic reaction by adding caspase-1 to a solution containing the substrate and varying concentrations of this compound.

    • Monitor the reaction progress (product formation) over time for each inhibitor concentration.

    • Fit the resulting progress curves to an equation that describes time-dependent inhibition to obtain the observed rate of inactivation (k_obs) for each inhibitor concentration.

    • Plot the k_obs values against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal).

G Start Start Irreversibility Demonstrate Irreversibility Start->Irreversibility Dialysis Dialysis Irreversibility->Dialysis JumpDilution Jump-Dilution Irreversibility->JumpDilution CovalentAdduct Characterize Covalent Adduct Dialysis->CovalentAdduct JumpDilution->CovalentAdduct MassSpec Mass Spectrometry CovalentAdduct->MassSpec Kinetics Determine Kinetic Parameters MassSpec->Kinetics ProgressCurve Progress Curve Analysis Kinetics->ProgressCurve End End ProgressCurve->End

Conclusion

This compound is a valuable chemical probe for studying the role of caspase-1 in inflammation and a lead compound for the development of novel anti-inflammatory therapeutics. Its mechanism as an irreversible covalent inhibitor provides a durable and potent means of blocking a critical node in the inflammatory signaling network. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other similar covalent inhibitors, which is essential for advancing our understanding of their therapeutic potential. Further investigation into the specific kinetic parameters of its interaction with caspase-1 and its in vivo pharmacodynamics will be crucial for its future development.

References

In Vivo Activation of the Prodrug SDZ 224-015: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 224-015 is a notable prodrug that has demonstrated significant therapeutic potential through its in vivo conversion to a potent inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). This enzyme plays a crucial role in the inflammatory cascade by processing the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting Caspase-1, the active form of this compound effectively suppresses the inflammatory response. This technical guide provides a comprehensive overview of the in vivo activation of this compound, summarizing key quantitative data, detailing experimental protocols from preclinical studies, and visualizing the relevant biological and experimental pathways.

Core Concept: Prodrug Activation

This compound is designed as an ester prodrug to enhance its oral bioavailability. Following oral administration, it is absorbed and subsequently undergoes enzymatic hydrolysis in the body. This biotransformation is catalyzed by non-specific esterases, which cleave the ester group to yield the pharmacologically active carboxylic acid metabolite. This active metabolite is the molecule responsible for the potent and selective inhibition of Caspase-1.

Quantitative In Vivo Efficacy Data

Preclinical studies in rat models of acute inflammation have demonstrated the potent oral activity of this compound. The following tables summarize the key efficacy data from these studies.

Table 1: Efficacy of Oral this compound in Carrageenan-Induced Paw Edema in Rats

Dose Range (µg/kg, p.o.)EffectED₅₀ (µg/kg)Reference
0.3 - 300Potent reduction in paw edema~25[1]

Table 2: Efficacy of Oral this compound in Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

Inducing AgentDose Range (µg/kg, p.o.)EffectED₅₀ (µg/kg)Reference
Lipopolysaccharide (0.1 mg/kg, s.c.)Not specifiedReduction in pyrexia~11[1]
Interleukin-1β (100 ng, i.v.)Not specifiedReduction in pyrexia~4[1]

Note on Pharmacokinetics: Despite evidence of its in vivo efficacy, detailed pharmacokinetic data for this compound and its active metabolite (e.g., Cmax, Tmax, AUC, half-life) are not publicly available in the reviewed literature. Such data would be crucial for a complete understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the literature, based on the available information.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of compounds.

Objective: To evaluate the ability of orally administered this compound to reduce acute inflammation.

Animals: Male Wistar rats.

Procedure:

  • Compound Administration: A range of doses of this compound (e.g., 0.3 to 300 µg/kg) are administered orally (p.o.) to different groups of rats. A control group receives the vehicle.

  • Induction of Edema: Typically 30 to 60 minutes after compound administration, a sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group. The ED₅₀ value, the dose that produces 50% of the maximum inhibitory effect, is then determined.

Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

This model is used to evaluate the antipyretic (fever-reducing) effects of compounds.

Objective: To determine the efficacy of orally administered this compound in reducing fever.

Animals: Male Wistar rats.

Procedure:

  • Temperature Monitoring: Baseline rectal temperature of the rats is recorded using a digital thermometer.

  • Compound Administration: this compound is administered orally at various doses. A control group receives the vehicle.

  • Induction of Pyrexia: Fever is induced by a subcutaneous (s.c.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 0.1 mg/kg.

  • Measurement of Pyrexia: Rectal temperature is monitored at regular intervals (e.g., every hour) for several hours post-LPS injection.

  • Data Analysis: The change in rectal temperature from baseline is calculated for each time point. The antipyretic effect of this compound is determined by comparing the temperature changes in the treated groups to the vehicle control group. The ED₅₀ for the reduction of pyrexia is then calculated.

Visualizations

Signaling Pathway of this compound Active Metabolite

G Mechanism of Action of this compound Active Metabolite Pro_IL1b Pro-IL-1β Caspase1 Caspase-1 (ICE) Pro_IL1b->Caspase1 Cleavage Pro_IL18 Pro-IL-18 Pro_IL18->Caspase1 Cleavage IL1b Active IL-1β Caspase1->IL1b IL18 Active IL-18 Caspase1->IL18 Active_Metabolite This compound Active Metabolite Active_Metabolite->Caspase1 Inhibition Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: Inhibition of Caspase-1 by the active metabolite of this compound.

Experimental Workflow for In Vivo Prodrug Activation and Efficacy Testing

G Workflow for In Vivo Efficacy Testing of this compound cluster_0 Prodrug Administration and Activation cluster_1 Efficacy Assessment in Inflammation Model Oral_Admin Oral Administration of this compound (Prodrug) Absorption Gastrointestinal Absorption Oral_Admin->Absorption Activation Esterase-mediated Hydrolysis Absorption->Activation Active_Metabolite Active Carboxylic Acid Metabolite in Circulation Activation->Active_Metabolite Inflammatory_Stimulus Induction of Inflammation (e.g., Carrageenan or LPS) Measurement Measurement of Inflammatory Response (Edema or Pyrexia) Inflammatory_Stimulus->Measurement Data_Analysis Data Analysis and ED₅₀ Determination Measurement->Data_Analysis

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.

Logical Relationship of Prodrug to Active Inhibitor

G Prodrug to Active Inhibitor Conversion Prodrug This compound (Ester Prodrug) Enzyme In Vivo Esterases Prodrug->Enzyme Substrate for Active_Form Active Metabolite (Carboxylic Acid) Enzyme->Active_Form Catalyzes conversion to Target Caspase-1 Active_Form->Target Inhibits Effect Anti-inflammatory Effect Target->Effect Suppression leads to

Caption: The logical progression from this compound to its therapeutic effect.

Conclusion

This compound serves as a compelling example of a successful prodrug strategy, demonstrating potent oral anti-inflammatory activity in preclinical models. Its in vivo activation via esterase-mediated hydrolysis to a potent Caspase-1 inhibitor underscores the potential of this approach for delivering targeted therapies. While the available public data confirms its efficacy, a more complete understanding of its clinical potential would be greatly enhanced by the availability of detailed pharmacokinetic and metabolism studies in humans. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this and other novel anti-inflammatory prodrug candidates.

References

An In-depth Technical Guide to the Targets and Pathways of SDZ 224-015

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets, signaling pathways, and pharmacological effects of SDZ 224-015. The information is compiled from publicly available scientific literature and is intended to serve as a resource for professionals in the fields of pharmacology, immunology, and virology.

Executive Summary

This compound is a potent, orally active small molecule inhibitor with a dual-targeting mechanism. It was initially developed as an inhibitor of the Interleukin-1β Converting Enzyme (ICE), now more commonly known as caspase-1 .[1][2][3][4][5][6][7][8][] More recently, through extensive drug repurposing screens, this compound was identified as a potent, irreversible inhibitor of the SARS-CoV-2 Main Protease (Mpro or 3CLpro) .[1][2][3][5][10][11][12] This dual activity positions this compound as a molecule of interest for both inflammatory diseases and viral infections.

Core Molecular Targets and Signaling Pathways

Caspase-1 and the Inflammatory Pathway

The primary and originally intended target of this compound is caspase-1.[1][2][3][4][5][6][7][8][] Caspase-1 is a critical cysteine protease that functions as a key mediator of the inflammatory response. It is the enzyme responsible for the proteolytic cleavage of the inactive precursor, pro-interleukin-1β (pro-IL-1β), into its biologically active, pro-inflammatory form, IL-1β.[7][13]

By inhibiting caspase-1, this compound effectively blocks the maturation and subsequent release of IL-1β. This disruption of the IL-1β signaling cascade is the basis for the compound's potent anti-inflammatory and antipyretic effects observed in preclinical models.[10][14][15]

G PAMPs Pathogen/Danger Signals (e.g., LPS) Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage ProIL1B Pro-IL-1β Casp1->ProIL1B cleaves SDZ This compound SDZ->Casp1 inhibits IL1B Active IL-1β ProIL1B->IL1B Secretion Secretion IL1B->Secretion Response Inflammatory Response (Fever, Edema) Secretion->Response

Caption: this compound Inhibition of the Caspase-1/IL-1β Pathway.
SARS-CoV-2 Main Protease (Mpro) and Viral Replication

This compound is a potent inhibitor of the SARS-CoV-2 Mpro, a cysteine protease essential for the viral life cycle.[10][11][12] The virus synthesizes its proteins as large polyproteins (pp1a and pp1ab), which must be cleaved into individual functional non-structural proteins (NSPs) to form the replicase-transcriptase complex. Mpro is responsible for the majority of these cleavage events.

Inhibition of Mpro by this compound prevents the processing of the viral polyproteins, thereby halting the formation of the replication machinery and blocking viral replication.[10][11] This mechanism makes Mpro a prime target for antiviral drug development.

G ViralRNA SARS-CoV-2 RNA Translation Host Ribosome Translation ViralRNA->Translation Polyproteins Viral Polyproteins (pp1a, pp1ab) Translation->Polyproteins NSPs Functional NSPs Polyproteins->NSPs Mpro Main Protease (Mpro) Mpro->Polyproteins cleaves SDZ This compound SDZ->Mpro inhibits RTC Replicase-Transcriptase Complex (RTC) NSPs->RTC Replication Viral RNA Replication RTC->Replication

Caption: this compound Inhibition of the SARS-CoV-2 Mpro Pathway.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified against its viral target and in various preclinical models of inflammation. This data is summarized below.

Table 1: In Vitro Enzymatic Inhibition

Target Organism Parameter Value Reference(s)
Main Protease (Mpro) SARS-CoV-2 IC50 30 nM [1][2][3][4][5][6][7][8][11][12]
Caspase-1 (ICE) Not Specified IC50 / Ki Not Reported -

Table 2: In Vivo Pharmacological Activity in Rat Models

Model Effect Measured Parameter Value (p.o.) Reference(s)
Carrageenin-induced Paw Edema Anti-inflammatory ED50 ~25 µg/kg [10]
Lipopolysaccharide-induced Pyrexia Antipyretic ED50 ≤ 11 µg/kg [10]
Interleukin-1β-induced Pyrexia Antipyretic ED50 4 µg/kg [10]

| Yeast-inflamed Paw Pressure Test | Analgesic | Significant Activity | 1 mg/kg |[6] |

Experimental Protocols

In Vitro Mpro Inhibition Assay (Representative FRET-based Protocol)

This protocol is a representative example for determining the IC50 value of inhibitors against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) substrate.

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT. Prepare fresh and keep on ice.

  • Mpro Enzyme Solution: Dilute recombinant, purified SARS-CoV-2 Mpro in cold Assay Buffer to a working concentration of 40 nM (2X final concentration).

  • FRET Substrate Solution: Use a validated Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS). Dissolve in DMSO to create a 10 mM stock. Further dilute in Assay Buffer to a working concentration of 40 µM (2X final concentration).

  • Inhibitor (this compound) Solution: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 11 points) in DMSO, then dilute each concentration into Assay Buffer to a 4X final concentration.

2. Assay Procedure (384-well format):

  • Add 5 µL of the 4X inhibitor dilutions (or DMSO for controls) to the wells of a black, low-volume 384-well plate.

  • Add 5 µL of the 2X Mpro Enzyme Solution to all wells except "no enzyme" controls. Add 5 µL of Assay Buffer to "no enzyme" wells.

  • Centrifuge the plate briefly (1 min at 1000 x g) and incubate for 30 minutes at room temperature, protected from light.

  • Initiate the reaction by adding 10 µL of the 2X FRET Substrate Solution to all wells.

  • Immediately place the plate in a fluorescence plate reader capable of excitation at ~340 nm and emission at ~490 nm.

  • Monitor the increase in fluorescence kinetically for 30-60 minutes at room temperature.

3. Data Analysis:

  • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence signal over time.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Vinhibitor - Vno enzyme) / (VDMSO - Vno enzyme)).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard method for assessing the acute anti-inflammatory activity of a test compound.

1. Animals:

  • Male Sprague-Dawley or Wistar rats (150-200 g) are used. Animals are housed under standard conditions with ad libitum access to food and water. Acclimatize animals for at least 3 days prior to the experiment.

2. Compound Administration:

  • Administer this compound or vehicle control (e.g., 10% DMSO in corn oil) orally (p.o.) via gavage. Dosing typically occurs 30-60 minutes prior to the carrageenan injection to allow for absorption.

3. Induction of Edema:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer (baseline measurement).

  • Inject 100 µL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

4. Measurement of Edema:

  • Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

  • The degree of edema is calculated as the increase in paw volume from the baseline measurement for each animal at each time point.

  • The percentage inhibition of edema for the treated group compared to the vehicle group is calculated: % Inhibition = 100 * (1 - ΔVtreated / ΔVvehicle).

  • The ED50 value can be determined by testing multiple doses and performing a dose-response analysis.

G start Start acclimate Acclimatize Rats (≥ 3 days) start->acclimate baseline Measure Baseline Paw Volume acclimate->baseline dosing Administer this compound or Vehicle (p.o.) baseline->dosing wait Wait 30-60 min dosing->wait carrageenan Inject Carrageenan (sub-plantar) wait->carrageenan measure Measure Paw Volume (hourly, 1-5h) carrageenan->measure analyze Calculate Edema & % Inhibition measure->analyze end End analyze->end

Caption: Experimental Workflow for In Vivo Anti-Inflammatory Assay.

Conclusion

This compound is a versatile inhibitor with well-defined mechanisms of action against two distinct and therapeutically relevant targets: caspase-1 and the SARS-CoV-2 main protease. Its ability to potently modulate the inflammatory response via IL-1β suppression and to block viral replication highlights its potential as a lead compound for further investigation in both immunology and virology. The quantitative data from preclinical models underscores its high oral potency, a desirable characteristic for drug development. This guide provides the foundational technical information required for researchers to design and interpret further studies involving this compound.

References

SDZ 224-015: A Technical Review of a Dual Inhibitor of Caspase-1 and SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent, orally active small molecule that has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in preclinical models. Initially developed as a selective inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1, it showed promise in treating inflammatory conditions. The compound was advanced to clinical trials, which were subsequently discontinued for reasons that have not been publicly disclosed. More recently, this compound has been identified as a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication, highlighting its potential as a repurposed therapeutic agent for COVID-19. This technical guide provides a comprehensive review of the scientific literature on this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name ethyl (5S,8S,11S)-11-(2-((2,6-dichlorobenzoyl)oxy)acetyl)-5-isopropyl-8-methyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazatridecan-13-oate
Molecular Formula C₃₀H₃₅Cl₂N₃O₉
Molecular Weight 652.52 g/mol
CAS Number 161511-45-1
Solubility Soluble in DMSO
Synonyms VE-13045

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct cysteine proteases: human caspase-1 and the SARS-CoV-2 main protease (Mpro).

Inhibition of Caspase-1

Caspase-1 is a key enzyme in the inflammatory pathway, responsible for the proteolytic processing of the inactive precursors of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. By inhibiting caspase-1, this compound effectively blocks the production of these potent inflammatory mediators, thereby reducing the inflammatory response.

G cluster_0 Inflammatory Stimulus (e.g., PAMPs, DAMPs) Inflammasome Assembly Inflammasome Assembly Pro-caspase-1 Pro-caspase-1 Inflammasome Assembly->Pro-caspase-1 recruits Caspase-1 (active) Caspase-1 (active) Pro-caspase-1->Caspase-1 (active) autocatalytic cleavage Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleaves This compound This compound This compound->Caspase-1 (active) inhibits Active IL-1β Active IL-1β Pro-IL-1β->Active IL-1β Inflammation Inflammation Active IL-1β->Inflammation Active IL-18 Active IL-18 Pro-IL-18->Active IL-18 Active IL-18->Inflammation

Figure 1: Caspase-1 signaling pathway and inhibition by this compound.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro, also known as 3CLpro, is a cysteine protease essential for the life cycle of the virus. It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to yield functional non-structural proteins (nsps) that are necessary for viral replication and transcription. This compound acts as a potent irreversible inhibitor of Mpro by covalently binding to the catalytic cysteine residue (Cys145) in the active site, thereby blocking its proteolytic activity and halting viral replication.[1]

G cluster_0 SARS-CoV-2 Replication Cycle Viral RNA Viral RNA Polyproteins (pp1a, pp1ab) Polyproteins (pp1a, pp1ab) Viral RNA->Polyproteins (pp1a, pp1ab) translation Mpro (3CLpro) Mpro (3CLpro) Polyproteins (pp1a, pp1ab)->Mpro (3CLpro) substrate for Non-structural Proteins (nsps) Non-structural Proteins (nsps) Mpro (3CLpro)->Non-structural Proteins (nsps) cleaves to produce This compound This compound This compound->Mpro (3CLpro) irreversibly inhibits Viral Replication & Transcription Viral Replication & Transcription Non-structural Proteins (nsps)->Viral Replication & Transcription

Figure 2: SARS-CoV-2 Mpro mechanism and inhibition by this compound.

Quantitative In Vivo and In Vitro Data

The efficacy of this compound has been quantified in various preclinical models. A summary of the key data is provided in the tables below.

Table 2: In Vivo Efficacy of this compound in Rat Models

ModelSpeciesRoute of AdministrationDose RangeEfficacy (ED₅₀)Reference
Carrageenan-Induced Paw EdemaRatOral0.3 - 300 µg/kg~25 µg/kg[2]
Lipopolysaccharide-Induced PyrexiaRatOralNot specified11 µg/kg[2]
Interleukin-1β-Induced PyrexiaRatOralNot specified4 µg/kg[2]
Randall-Selitto Yeast-Inflamed Paw Pressure TestRatOral0.2 - 5 mg/kgSignificant at 1 mg/kg[2]

Table 3: In Vitro Efficacy of this compound

TargetAssayIC₅₀Reference
SARS-CoV-2 MproNot specified30 nM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats.

  • Procedure:

    • A 1% (w/v) suspension of carrageenan in sterile saline is prepared.

    • The baseline paw volume of the rats is measured using a plethysmometer.

    • This compound is administered orally at doses ranging from 0.3 to 300 µg/kg. The control group receives the vehicle.

    • One hour after drug administration, 0.1 mL of the carrageenan suspension is injected into the subplantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The ED₅₀ value is then determined.

G Baseline Paw Volume Baseline Paw Volume Oral Administration (this compound or Vehicle) Oral Administration (this compound or Vehicle) Baseline Paw Volume->Oral Administration (this compound or Vehicle) Carrageenan Injection (Subplantar) Carrageenan Injection (Subplantar) Oral Administration (this compound or Vehicle)->Carrageenan Injection (Subplantar) 1 hour post Paw Volume Measurement (Plethysmometer) Paw Volume Measurement (Plethysmometer) Carrageenan Injection (Subplantar)->Paw Volume Measurement (Plethysmometer) 1-5 hours post Data Analysis (% Inhibition, ED50) Data Analysis (% Inhibition, ED50) Paw Volume Measurement (Plethysmometer)->Data Analysis (% Inhibition, ED50)

Figure 3: Workflow for the carrageenan-induced paw edema assay.

Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

This model is used to evaluate the antipyretic (fever-reducing) activity of a compound.

  • Animals: Male Wistar rats.

  • Procedure:

    • Baseline rectal temperature is measured using a digital thermometer.

    • This compound is administered orally. The control group receives the vehicle.

    • Fever is induced by a subcutaneous injection of lipopolysaccharide (LPS) from E. coli at a dose of 0.1 mg/kg.

    • Rectal temperature is monitored at regular intervals for several hours post-LPS injection.

  • Data Analysis: The change in rectal temperature from baseline is calculated for each group. The antipyretic effect is determined by comparing the temperature changes in the treated groups to the control group.

Randall-Selitto Paw Pressure Test in Rats

This model assesses the analgesic (pain-relieving) properties of a compound in a model of inflammatory pain.

  • Animals: Male Wistar rats.

  • Procedure:

    • Inflammation is induced in the right hind paw by a subplantar injection of brewer's yeast suspension.

    • Several hours after yeast injection, the mechanical nociceptive threshold is measured using a paw pressure analgesy meter (Randall-Selitto apparatus). This device applies a continuously increasing pressure to the dorsal surface of the paw.

    • The pressure at which the rat withdraws its paw is recorded as the pain threshold.

    • This compound is administered orally at doses ranging from 0.2 to 5 mg/kg.

    • Pain thresholds are measured again at various time points after drug administration.

  • Data Analysis: The increase in pain threshold in the treated groups is compared to the vehicle-treated control group to determine the analgesic effect.

SARS-CoV-2 Mpro Inhibition Assay

This in vitro assay is used to determine the inhibitory activity of a compound against the SARS-CoV-2 main protease. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

  • Reagents:

    • Recombinant SARS-CoV-2 Mpro enzyme.

    • A fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a fluorescent reporter and a quencher molecule.

    • Assay buffer.

  • Procedure:

    • The assay is typically performed in a 96-well or 384-well plate format.

    • Serial dilutions of this compound are prepared in the assay buffer.

    • The Mpro enzyme is pre-incubated with the different concentrations of this compound for a defined period.

    • The FRET substrate is added to initiate the enzymatic reaction.

    • The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control with no inhibitor. The IC₅₀ value is calculated by fitting the data to a dose-response curve.

G Reagent Preparation Reagent Preparation Pre-incubation (Mpro + this compound) Pre-incubation (Mpro + this compound) Reagent Preparation->Pre-incubation (Mpro + this compound) Reaction Initiation (add FRET substrate) Reaction Initiation (add FRET substrate) Pre-incubation (Mpro + this compound)->Reaction Initiation (add FRET substrate) Fluorescence Monitoring Fluorescence Monitoring Reaction Initiation (add FRET substrate)->Fluorescence Monitoring Data Analysis (IC50) Data Analysis (IC50) Fluorescence Monitoring->Data Analysis (IC50)

Figure 4: General workflow for a FRET-based Mpro inhibition assay.

Synthesis and Clinical Development

Conclusion

This compound is a compelling molecule with a dual inhibitory profile against two clinically relevant cysteine proteases, caspase-1 and SARS-CoV-2 Mpro. Its potent anti-inflammatory and analgesic effects, coupled with its oral bioavailability, initially positioned it as a promising candidate for inflammatory diseases. The more recent discovery of its potent anti-SARS-CoV-2 activity opens up new avenues for its potential repurposing as a therapeutic for COVID-19. Further research is warranted to fully elucidate its clinical potential and to understand the reasons for its initial discontinuation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this compound and similar compounds.

References

In-Depth Technical Guide to SDZ 224-015 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

SDZ 224-015 is a potent, orally active inhibitor of caspase-1, an enzyme also known as Interleukin-1β Converting Enzyme (ICE). By blocking caspase-1, this compound effectively curtails the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This mechanism of action positions this compound as a significant tool for neuroscience research, particularly in the investigation of neuroinflammation, a key process in a wide array of neurological disorders. While direct studies of this compound in specific neurological disease models are limited in publicly available literature, its well-defined anti-inflammatory and analgesic properties provide a strong foundation for its application in studying the roles of caspase-1-mediated inflammation in the central nervous system.

Mechanism of Action

This compound exerts its biological effects through the inhibition of caspase-1. Caspase-1 is a critical enzyme in the inflammatory cascade. It functions to cleave the inactive precursor forms of IL-1β and IL-18 into their active, secreted forms. These cytokines are potent mediators of inflammation and play a crucial role in the innate immune response. In the context of the nervous system, elevated levels of IL-1β and IL-18 are associated with neuroinflammatory processes that contribute to neuronal damage and the pathogenesis of various neurological conditions. By inhibiting caspase-1, this compound reduces the levels of active IL-1β and IL-18, thereby mitigating the downstream inflammatory signaling.

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily from studies investigating its anti-inflammatory and analgesic effects.

In Vitro Activity
Target IC50
Mpro (SARS-CoV-2 Main Protease)30 nM[1]
Note: While not a direct neuroscience target, this demonstrates the potent enzyme inhibitory activity of this compound.
In Vivo Efficacy (Rat Models)
Model Parameter
Carrageenin-induced Paw EdemaReduction of Edema
Lipopolysaccharide-induced PyrexiaReduction of Fever
Interleukin-1β-induced PyrexiaReduction of Fever
Yeast-inflamed Paw Pressure TestAnalgesia

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on purified caspase-1.

  • Reagents and Materials:

    • Recombinant human caspase-1

    • Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)

    • This compound stock solution (in DMSO)

    • 96-well microplate

    • Microplate reader (absorbance or fluorescence)

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add recombinant caspase-1 to all wells except for the blank controls.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the caspase-1 substrate to all wells.

    • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Neuroinflammation Model (e.g., Lipopolysaccharide-induced)

This protocol describes a general method to assess the anti-neuroinflammatory effects of this compound in rodents.

  • Animals and Housing:

    • Male C57BL/6 mice or Wistar rats.

    • Standard housing conditions with ad libitum access to food and water.

  • Experimental Groups:

    • Vehicle control + Saline injection

    • Vehicle control + Lipopolysaccharide (LPS) injection

    • This compound (various doses) + LPS injection

  • Procedure:

    • Administer this compound or vehicle orally at predetermined time points before the inflammatory challenge.

    • Inject LPS (e.g., 1 mg/kg, intraperitoneally) to induce a systemic inflammatory response with neuroinflammatory consequences.

    • At a specified time after LPS injection (e.g., 4-24 hours), collect brain tissue (e.g., hippocampus, cortex).

    • Analyze the brain tissue for markers of neuroinflammation, such as:

      • Cytokine levels (IL-1β, TNF-α) using ELISA or qPCR.

      • Microglial and astrocyte activation using immunohistochemistry (Iba1, GFAP staining).

      • Expression of inflammatory enzymes (e.g., COX-2, iNOS) using Western blotting or qPCR.

  • Behavioral Assessment:

    • Assess sickness behavior (e.g., reduced locomotor activity, social interaction) to determine the functional consequences of neuroinflammation and its attenuation by this compound.

Signaling Pathways and Experimental Workflows

Caspase-1 Mediated Inflammatory Signaling Pathway

The following diagram illustrates the central role of caspase-1 in the inflammatory pathway and the point of intervention for this compound.

Caspase1_Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (e.g., TLRs) PAMPs_DAMPs->PRR Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome NFkB NF-κB Signaling PRR->NFkB Pro_IL1b Pro-IL-1β (inactive) NFkB->Pro_IL1b Pro_IL18 Pro-IL-18 (inactive) NFkB->Pro_IL18 IL1b IL-1β (active) Pro_IL1b->IL1b IL18 IL-18 (active) Pro_IL18->IL18 Pro_Casp1 Pro-Caspase-1 (inactive) Inflammasome->Pro_Casp1 Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Casp1->Pro_IL1b Cleavage Casp1->Pro_IL18 Cleavage SDZ This compound SDZ->Casp1 Inflammation Neuroinflammation & Neuronal Damage IL1b->Inflammation IL18->Inflammation

Caspase-1 signaling pathway and this compound inhibition.

Experimental Workflow for In Vivo Neuroinflammation Study

This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model of neuroinflammation.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rat) Grouping Randomization into Treatment Groups Animal_Model->Grouping Treatment Oral Administration of This compound or Vehicle Grouping->Treatment Induction Induction of Neuroinflammation (e.g., LPS injection) Treatment->Induction Behavioral Behavioral Assessment (e.g., Locomotor Activity) Induction->Behavioral Tissue_Collection Brain Tissue Collection Behavioral->Tissue_Collection Biochemical Biochemical Analysis (ELISA, qPCR, Western Blot) Tissue_Collection->Biochemical Histological Histological Analysis (IHC for Iba1, GFAP) Tissue_Collection->Histological Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

Workflow for in vivo neuroinflammation studies.

Conclusion

This compound is a valuable research tool for investigating the role of caspase-1-mediated inflammation in the central nervous system. Its oral bioavailability and potent anti-inflammatory and analgesic properties make it suitable for a range of in vivo studies. While direct applications in specific neurological disease models are yet to be extensively published, the provided data and protocols offer a solid framework for researchers to explore its potential in uncovering the mechanisms of neuroinflammation and evaluating novel therapeutic strategies for neurological disorders. Further research is warranted to delineate its pharmacokinetic and pharmacodynamic profile within the brain and to assess its efficacy in preclinical models of stroke, traumatic brain injury, and neurodegenerative diseases.

References

The Potent and Orally Active Caspase-1 Inhibitor, SDZ 224-015: A Technical Overview of its Role in Interleukin-1β Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory disease processes. Its maturation and secretion are tightly regulated by the cysteine protease caspase-1, also known as Interleukin-1 Converting Enzyme (ICE). Inhibition of this enzyme presents a compelling therapeutic strategy for a host of inflammatory conditions. This technical guide provides an in-depth analysis of SDZ 224-015, an orally active and potent inhibitor of caspase-1. We will delve into its mechanism of action, present its inhibitory activity through structured quantitative data, detail the experimental protocols used to characterize its efficacy, and provide visual representations of the relevant biological pathways and experimental workflows.

Introduction to Interleukin-1β Processing and the Role of Caspase-1

The production of biologically active IL-1β is a two-step process. Initially, various stimuli, such as microbial products, trigger the transcription and translation of the inactive precursor, pro-IL-1β. The second critical step is the proteolytic cleavage of pro-IL-1β into its mature, active 17 kDa form. This cleavage is mediated by caspase-1.

Caspase-1 itself is synthesized as an inactive zymogen, pro-caspase-1. Its activation is orchestrated by a multi-protein complex known as the inflammasome. Upon assembly of the inflammasome, pro-caspase-1 molecules are brought into close proximity, leading to their autoproteolytic activation. The active caspase-1 then cleaves pro-IL-1β, leading to the secretion of mature IL-1β, which in turn mediates a cascade of inflammatory responses.

This compound: A Potent Inhibitor of Caspase-1

This compound is a small molecule inhibitor designed to target and neutralize the enzymatic activity of caspase-1. By inhibiting caspase-1, this compound effectively blocks the processing of pro-IL-1β, thereby reducing the levels of mature, pro-inflammatory IL-1β. While the compound was investigated in clinical trials, its development was discontinued for reasons that have not been publicly disclosed[1].

Mechanism of Action

This compound is reported to be an irreversible inhibitor of caspase-1[2]. This mode of inhibition suggests that it likely forms a covalent bond with a key amino acid residue in the active site of the enzyme, permanently inactivating it.

Quantitative Data on the Inhibitory Activity of this compound

The following tables summarize the key quantitative data available for this compound, demonstrating its potency in both in vitro and in vivo models.

Parameter Value Enzyme/System Reference
Ki 0.7 nMCaspase-1[3]

Table 1: In Vitro Inhibitory Activity of this compound against Caspase-1

Model Parameter Value Route of Administration
Carrageenan-Induced Paw Edema (Rat)ED50~25 µg/kgOral
Lipopolysaccharide-Induced Pyrexia (Rat)ED5011 µg/kgOral
Interleukin-1β-Induced Pyrexia (Rat)ED504 µg/kgOral

Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation and Pyrexia

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Caspase-1 Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (Ki or IC50) of a test compound against purified caspase-1.

Materials:

  • Recombinant human caspase-1

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant caspase-1 enzyme.

  • Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time using a plate reader.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each concentration of the test compound relative to a vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value. For determination of the Ki value, experiments are performed at multiple substrate concentrations.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory activity of a test compound in an acute model of inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (this compound) formulated for oral administration

  • Plethysmometer or calipers

  • Vehicle control

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or vehicle orally to different groups of rats.

  • After a specific time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[4][5][6][7]

  • The increase in paw volume or thickness is calculated as the difference between the measurement at each time point and the initial measurement.

  • The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.

  • Dose-response curves can be generated to determine the ED50 value.

Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

Objective: To evaluate the anti-pyretic effect of a test compound in a model of systemic inflammation-induced fever.

Materials:

  • Male Wistar rats (150-200 g)

  • Lipopolysaccharide (LPS) from E. coli (dissolved in sterile saline)

  • Test compound (this compound) formulated for oral administration

  • Rectal thermometer

  • Vehicle control

Procedure:

  • House the rats individually and allow them to acclimate to the experimental conditions.

  • Measure the baseline rectal temperature of each rat.

  • Administer the test compound or vehicle orally to different groups of rats.

  • After a specific time (e.g., 1 hour), inject LPS intraperitoneally at a dose known to induce a febrile response (e.g., 50 µg/kg).

  • Measure the rectal temperature at regular intervals (e.g., every 30 or 60 minutes) for several hours (e.g., up to 6 hours) post-LPS injection.

  • The change in body temperature (ΔT) is calculated for each animal at each time point by subtracting the baseline temperature.

  • The anti-pyretic effect of the test compound is determined by comparing the ΔT of the treated groups to the vehicle control group.

  • Dose-response curves can be constructed to calculate the ED50 value.

Visualizing the Core Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes discussed in this guide.

Interleukin-1_Beta_Processing_Pathway cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation & Cleavage cluster_Inhibition Inhibition by this compound PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NF_kB NF-κB Activation TLR->NF_kB pro_IL1B_mRNA pro-IL-1β mRNA NF_kB->pro_IL1B_mRNA pro_IL1B pro-IL-1β (inactive) pro_IL1B_mRNA->pro_IL1B mature_IL1B Mature IL-1β (active) pro_IL1B->mature_IL1B Cleavage Inflammasome_Stimuli Inflammasome Stimuli Inflammasome Inflammasome Assembly Inflammasome_Stimuli->Inflammasome active_Caspase1 Active Caspase-1 Inflammasome->active_Caspase1 Autocatalysis pro_Caspase1 pro-Caspase-1 pro_Caspase1->Inflammasome active_Caspase1->pro_IL1B Secretion & Inflammation Secretion & Inflammation mature_IL1B->Secretion & Inflammation SDZ_224_015 This compound SDZ_224_015->active_Caspase1 Inhibition

Caption: The Interleukin-1β processing pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vivo_Anti_Inflammatory_Assay start Start: Acclimatized Rats dosing Oral Administration: - this compound - Vehicle Control start->dosing absorption Absorption Period (e.g., 1 hr) dosing->absorption induction Induction of Inflammation (e.g., Carrageenan Injection) absorption->induction measurement Measurement of Edema/ Pyrexia over Time induction->measurement analysis Data Analysis: - Calculate % Inhibition - Determine ED50 measurement->analysis end End: Efficacy Determined analysis->end

Caption: A generalized experimental workflow for in vivo anti-inflammatory and anti-pyretic assays.

Conclusion

This compound is a potent, orally bioavailable inhibitor of caspase-1 that has demonstrated significant efficacy in preclinical models of inflammation and fever. Its ability to block the processing of pro-IL-1β highlights the therapeutic potential of targeting this key inflammatory pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study of caspase-1 inhibitors and their role in modulating the inflammatory response. While the clinical development of this compound was halted, the compound remains a valuable tool for investigating the intricate biology of IL-1β and the inflammasome.

References

Initial Efficacy Studies of SDZ 224-015: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 224-015 is a potent and orally active small molecule that has been the subject of initial efficacy studies primarily for its role as an anti-inflammatory agent. It functions as an inhibitor of the Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. This enzyme is a critical component of the inflammatory pathway, responsible for the proteolytic processing of pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form. More recently, this compound has been identified as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication, highlighting its potential as a repurposed therapeutic. This guide provides a technical overview of the initial efficacy data and experimental methodologies used to evaluate this compound.

Data Presentation: In Vivo Efficacy

The initial preclinical studies of this compound demonstrated significant efficacy in various rat models of inflammation and pain. The following tables summarize the key quantitative data from these foundational studies.

Table 1: Anti-inflammatory Efficacy of this compound in Rat Models

Experimental ModelParameter MeasuredRoute of AdministrationED₅₀Reference
Carrageenan-induced Paw EdemaReduction in paw swellingOral~25 µg/kg[1]
Lipopolysaccharide (LPS)-induced PyrexiaReduction in body temperatureOral11 µg/kg[1]
Interleukin-1β (IL-1β)-induced PyrexiaReduction in body temperatureOral4 µg/kg[1]

Table 2: Analgesic Efficacy of this compound in a Rat Model

Experimental ModelParameter MeasuredRoute of AdministrationEffective DoseReference
Randall-Selitto Yeast-inflamed Paw Pressure TestIncrease in pain thresholdOral1 mg/kg (significant activity)[1]

Table 3: In Vitro Efficacy of this compound against SARS-CoV-2 Mpro

TargetParameter MeasuredIC₅₀Reference
SARS-CoV-2 Main Protease (Mpro)Inhibition of protease activity30 nM[2]

Experimental Protocols

Carrageenan-induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce localized edema induced by carrageenan, a phlogistic agent.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • This compound or vehicle is administered orally at various doses.

    • After a set pre-treatment time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each dose group compared to the vehicle control group. The ED₅₀ is then determined from the dose-response curve.

Lipopolysaccharide (LPS)-induced Pyrexia in Rats

This model evaluates the antipyretic potential of a compound by measuring its ability to reduce fever induced by the bacterial endotoxin LPS.

  • Animals: Male Sprague-Dawley rats (200-250g) are often used.

  • Procedure:

    • Baseline rectal temperature is recorded using a digital thermometer.

    • This compound or vehicle is administered orally.

    • LPS (e.g., 50 µg/kg) is injected intraperitoneally to induce a febrile response.

    • Rectal temperature is monitored at regular intervals (e.g., every 30 minutes) for several hours.

  • Data Analysis: The change in body temperature from baseline is calculated for each treatment group. The ED₅₀ is determined based on the dose-dependent reduction in the febrile response.

Randall-Selitto Paw Pressure Test in Rats

This model is used to assess the analgesic properties of a compound by measuring its ability to increase the pain threshold to a mechanical stimulus in an inflamed paw.

  • Animals: Male Wistar rats (180-220g) are commonly used.

  • Procedure:

    • Inflammation is induced in one hind paw by injecting a yeast suspension (e.g., 0.1 mL of a 20% Brewer's yeast suspension).

    • Several hours after yeast injection, when hyperalgesia has developed, this compound or vehicle is administered orally.

    • At various time points after drug administration, a constantly increasing pressure is applied to the inflamed paw using a specialized analgesy-meter.

    • The pressure at which the rat withdraws its paw is recorded as the pain threshold.

  • Data Analysis: The increase in pain threshold for the drug-treated groups is compared to the vehicle control group to determine the effective dose.

SARS-CoV-2 Mpro Inhibition Assay

This in vitro assay determines the inhibitory activity of a compound against the SARS-CoV-2 main protease.

  • Reagents:

    • Recombinant SARS-CoV-2 Mpro enzyme.

    • A fluorogenic substrate peptide that is cleaved by Mpro.

    • Assay buffer (e.g., Tris-HCl buffer with EDTA and DTT).

  • Procedure:

    • The Mpro enzyme is pre-incubated with various concentrations of this compound or a control inhibitor in a microplate.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.

Mandatory Visualizations

Signaling Pathway of Caspase-1 Inhibition

G PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRR activate Inflammasome Inflammasome Assembly (e.g., NLRP3) PRR->Inflammasome trigger Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruit Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleave to activate Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation promotes SDZ This compound SDZ->Casp1 inhibits

Caption: Caspase-1 activation pathway and the inhibitory action of this compound.

Experimental Workflow for Carrageenan-induced Paw Edema

G Start Start: Acclimatize Rats Baseline Measure Baseline Paw Volume Start->Baseline Dosing Oral Administration: This compound or Vehicle Baseline->Dosing Induction Inject Carrageenan into Paw Dosing->Induction 1 hour post-dose Measurement Measure Paw Volume (1, 2, 3, 4 hours) Induction->Measurement Analysis Calculate % Inhibition and ED₅₀ Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing anti-inflammatory efficacy using the carrageenan-induced paw edema model.

SARS-CoV-2 Mpro Inhibition and Viral Replication

G Viral_RNA Viral RNA Translation Polyprotein Polyprotein Synthesis (pp1a, pp1ab) Viral_RNA->Polyprotein Mpro SARS-CoV-2 Main Protease (Mpro) Polyprotein->Mpro Mpro autocleaves from NSPs Non-Structural Proteins (NSPs) Polyprotein->NSPs processed into Mpro->Polyprotein cleaves Replication Viral Replication Complex Assembly NSPs->Replication New_Virions New Virion Production Replication->New_Virions SDZ This compound SDZ->Mpro inhibits

Caption: Role of Mpro in SARS-CoV-2 replication and its inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols: SDZ 224-015 In Vivo Experimental Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the pharmacological effects of SDZ 224-015, a potent and orally active inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. The following sections detail the mechanism of action, quantitative data from preclinical studies, and step-by-step experimental protocols for assessing its anti-inflammatory, anti-pyretic, and analgesic properties.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting caspase-1, a critical enzyme in the inflammatory cascade. Caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) into its active, mature form (IL-1β). IL-1β is a potent pro-inflammatory cytokine that plays a central role in mediating a wide range of inflammatory responses, including fever, edema, and hyperalgesia. By blocking the production of mature IL-1β, this compound effectively dampens the downstream inflammatory signaling pathways.

This compound Mechanism of Action cluster_0 Cell Interior cluster_1 Downstream Effects Pro-IL-1β Pro-IL-1β IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) Inflammation Inflammation IL-1β (mature)->Inflammation Pyrexia (Fever) Pyrexia (Fever) IL-1β (mature)->Pyrexia (Fever) Caspase-1 (ICE) Caspase-1 (ICE) Caspase-1 (ICE)->Pro-IL-1β cleaves Analgesia Analgesia Caspase-1 (ICE)->Analgesia inhibition leads to This compound This compound This compound->Caspase-1 (ICE) inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Caspase-1 (ICE) activates Experimental Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_induce Induction of Pathology cluster_measure Measurement Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Oral Administration of this compound or Vehicle Oral Administration of this compound or Vehicle Baseline Measurements->Oral Administration of this compound or Vehicle Carrageenan Injection (Paw Edema) Carrageenan Injection (Paw Edema) Oral Administration of this compound or Vehicle->Carrageenan Injection (Paw Edema) LPS/IL-1β Injection (Pyrexia) LPS/IL-1β Injection (Pyrexia) Oral Administration of this compound or Vehicle->LPS/IL-1β Injection (Pyrexia) Yeast Injection (Analgesia Test) Yeast Injection (Analgesia Test) Oral Administration of this compound or Vehicle->Yeast Injection (Analgesia Test) Measure Paw Volume Measure Paw Volume Carrageenan Injection (Paw Edema)->Measure Paw Volume Measure Rectal Temperature Measure Rectal Temperature LPS/IL-1β Injection (Pyrexia)->Measure Rectal Temperature Measure Paw Withdrawal Threshold Measure Paw Withdrawal Threshold Yeast Injection (Analgesia Test)->Measure Paw Withdrawal Threshold Data Analysis Data Analysis Measure Paw Volume->Data Analysis Measure Rectal Temperature->Data Analysis Measure Paw Withdrawal Threshold->Data Analysis

Application Notes and Protocols: SDZ 224-015 for Rat Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 224-015 is a potent and orally active inhibitor of the Interleukin-1β Converting Enzyme (ICE), also known as caspase-1.[1][2][3] This enzyme plays a critical role in the inflammatory cascade by processing the precursor forms of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their active, mature forms. By inhibiting caspase-1, this compound effectively blocks the release of these key mediators of inflammation, making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.[4]

These application notes provide a comprehensive overview of the use of this compound in various rat models of inflammation, including detailed protocols and dosage information.

Mechanism of Action: Inhibition of Caspase-1 Signaling

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of caspase-1. In response to a variety of inflammatory stimuli, including pathogens and endogenous danger signals, intracellular multi-protein complexes known as inflammasomes are assembled. The NLRP3 inflammasome is a well-characterized example. This assembly leads to the activation of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18, resulting in their maturation and secretion from the cell. These cytokines then act on their respective receptors to propagate the inflammatory response. This compound intervenes in this pathway by blocking the activity of caspase-1, thereby preventing the maturation and release of IL-1β and IL-18.

G cluster_0 Inflammatory Stimuli (PAMPs/DAMPs) cluster_1 Inflammasome Activation cluster_2 Caspase-1 Inhibition by this compound cluster_3 Cytokine Maturation & Release cluster_4 Downstream Inflammatory Effects Stimuli PAMPs / DAMPs NLRP3 NLRP3 Inflammasome Assembly Stimuli->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalytic cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves SDZ This compound SDZ->Casp1 inhibits IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Inflammation Inflammation (Fever, Edema, Nociception) IL1b->Inflammation IL18->Inflammation G cluster_0 Preparation cluster_1 Procedure cluster_2 Data Analysis A Fast rats overnight (water ad libitum) B Prepare this compound in appropriate vehicle A->B C Prepare 1% (w/v) carrageenan solution in saline B->C D Administer this compound or vehicle orally E After 1 hour, measure baseline paw volume (plethysmometer) D->E F Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw E->F G Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) post-carrageenan F->G H Calculate the percentage of edema inhibition for each group G->H G cluster_0 Preparation cluster_1 Procedure cluster_2 Data Analysis A Implant temperature transponders or use rectal probe B Allow rats to recover and acclimatize A->B C Prepare this compound and LPS solutions B->C D Measure baseline body temperature E Administer this compound or vehicle orally D->E F After 1 hour, administer LPS (0.1 mg/kg, s.c.) E->F G Monitor and record body temperature at regular intervals F->G H Calculate the change in body temperature from baseline G->H I Compare temperature changes between groups H->I G cluster_0 Inflammation Induction cluster_1 Procedure cluster_2 Data Analysis A Inject Brewer's yeast suspension into the right hind paw B Allow inflammation to develop (2-3 hours) A->B C Administer this compound or vehicle orally D At peak effect time, apply increasing pressure to the inflamed paw C->D E Record the pressure at which the rat withdraws its paw D->E F Compare the paw withdrawal threshold between groups E->F

References

Application Notes and Protocols for SDZ 224-015 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the solubilization and use of SDZ 224-015 in Dimethyl Sulfoxide (DMSO) for research purposes. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Solubility Data

This compound exhibits high solubility in DMSO, making it a suitable solvent for the preparation of stock solutions for in vitro and in vivo experiments. The quantitative data regarding its solubility is summarized in the table below.

Solvent/VehicleSolubilityMolar EquivalentNotes
DMSO 100 mg/mL[1][2][3]153.25 mMRequires sonication to achieve maximum solubility.[1][2][3] It is recommended to use newly opened, anhydrous DMSO as the compound is sensitive to moisture.[2]
10% DMSO in Corn Oil ≥ 2.5 mg/mL[4]3.83 mMThis vehicle is suitable for preparing formulations for in vivo oral administration. The stock solution in DMSO should be prepared first.[4]

Molecular Weight of this compound: 652.52 g/mol [1]

Experimental Protocols

Preparation of a High-Concentration Stock Solution (100 mg/mL in DMSO)

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/low-moisture DMSO

  • Sterile, tightly sealed vials (e.g., amber glass or polypropylene)

  • Vortex mixer

  • Ultrasonic water bath

  • Calibrated pipette

Procedure:

  • Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[5]

  • Weigh the desired amount of this compound powder and place it into a sterile vial.

  • Add the calculated volume of DMSO to the vial to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound powder.

  • Briefly vortex the mixture to suspend the powder.

  • To facilitate complete dissolution, warm the vial to 37°C and place it in an ultrasonic water bath.[1][3] Sonicate the suspension until the solution is clear and all particulate matter has dissolved.

  • Once fully dissolved, the stock solution is ready for use or for creating further dilutions.

Preparation of Working Solutions

For most cell-based assays, the high-concentration DMSO stock solution needs to be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium.

Procedure:

  • Perform serial dilutions of the high-concentration DMSO stock solution in DMSO to create intermediate stocks if necessary.

  • To prepare the final working solution, dilute the DMSO stock (or intermediate stock) into the aqueous experimental medium.

  • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.[6][7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Storage and Stability of Stock Solutions

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in tightly sealed vials.[3][5][8]

  • Storage Temperature and Duration:

    • Store aliquots at -20°C for short-term storage, where they are stable for up to one month .[3][5][8]

    • For long-term storage, store aliquots at -80°C , where they can be kept for up to six months .[3][8]

  • Fresh Preparations: For in vivo studies, it is recommended to prepare fresh working solutions on the day of use.[8]

Mechanism of Action

This compound is a potent, orally active inhibitor of Interleukin-1β Converting Enzyme (ICE) , also known as Caspase-1 .[1][8][9] Caspase-1 is a critical enzyme in the inflammatory pathway responsible for the proteolytic cleavage of the inactive precursor pro-interleukin-1β (pro-IL-1β) into its biologically active, pro-inflammatory form, IL-1β.[10] By inhibiting Caspase-1, this compound effectively blocks the production of mature IL-1β, thereby reducing inflammation.[11] Additionally, this compound has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro), highlighting its potential for antiviral applications.[1][7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing a stock solution of this compound in DMSO.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use A 1. Equilibrate this compound to Room Temperature B 2. Weigh Powder and Add to Sterile Vial A->B C 3. Add Anhydrous DMSO (to 100 mg/mL) B->C D 4. Vortex to Suspend C->D E 5. Warm to 37°C and Sonicate Until Clear D->E F High-Concentration Stock (100 mg/mL in DMSO) E->F G Aliquot into Single-Use Vials F->G I Dilute for Working Solution in Assay Medium F->I H Store at -20°C (1 month) or -80°C (6 months) G->H

Caption: Workflow for preparing and storing this compound stock solution.

Signaling Pathway Diagram

This diagram shows the inflammatory signaling pathway involving IL-1β and the inhibitory action of this compound.

G cluster_pathway IL-1β Maturation Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Pro_IL1B Pro-IL-1β (Inactive Precursor) Inflammatory_Stimuli->Pro_IL1B Caspase1 Caspase-1 (ICE) Pro_IL1B->Caspase1 Cleavage Target IL1B Mature IL-1β (Active Cytokine) Caspase1->IL1B Catalyzes Maturation Inflammation Inflammatory Response IL1B->Inflammation SDZ This compound SDZ->Caspase1 Inhibits

Caption: Inhibition of Caspase-1 by this compound blocks IL-1β production.

References

Preparing Stock Solutions of SDZ 224-015: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for SDZ 224-015, a potent, orally active inhibitor of the interleukin-1β converting enzyme (ICE), also known as caspase-1.[1][2] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide outlines the necessary materials, step-by-step procedures, and important considerations for working with this compound.

Introduction to this compound

This compound is a small molecule inhibitor of caspase-1, an enzyme crucial for the proteolytic processing of the pro-inflammatory cytokine interleukin-1β (IL-1β) into its active form.[3][4][5] By inhibiting caspase-1, this compound effectively blocks the maturation and secretion of IL-1β, thereby exerting anti-inflammatory effects. The compound has also demonstrated anti-COVID-19 activity through its targeting of the main protease (Mpro). Given its biological significance, consistent and accurate preparation of this compound solutions is paramount for in vitro and in vivo studies.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for the accurate preparation of stock solutions.

PropertyValue
Molecular Formula C₃₀H₃₅Cl₂N₃O₉
Molecular Weight 652.52 g/mol
Appearance Solid
Solubility DMSO: 100 mg/mL (153.25 mM)
Storage of Solid -20°C

Table 1: Physicochemical properties of this compound.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials
  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block set to 37°C

  • Ultrasonic bath (sonicator)

  • Pipettes and sterile, filter-barrier pipette tips

Procedure
  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mM stock solution, you would need 65.25 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 65.25 mg of powder.

  • Dissolution:

    • Briefly vortex the mixture.

    • To facilitate dissolution, warm the tube in a 37°C water bath or heating block for 5-10 minutes.

    • Following warming, place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved. Visual inspection is crucial to ensure complete solubilization.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.

Preparation of Working Solutions

To prepare a working solution, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. It is recommended to prepare working solutions fresh for each experiment.

Visualizing the Workflow and Mechanism of Action

To aid in the understanding of the experimental process and the biological context of this compound, the following diagrams are provided.

G cluster_prep Stock Solution Preparation start Equilibrate this compound to Room Temperature weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Warm (37°C) and Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway This compound Mechanism of Action inflammasome Inflammasome Activation (e.g., by PAMPs, DAMPs) pro_caspase1 Pro-Caspase-1 inflammasome->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 autocatalytic cleavage pro_il1b Pro-IL-1β caspase1->pro_il1b cleaves il1b Mature IL-1β pro_il1b->il1b inflammation Inflammation il1b->inflammation promotes sdz This compound sdz->caspase1 inhibits

Caption: Inhibition of the IL-1β pathway by this compound.

Safety and Handling Precautions

  • This compound is for research use only and has not been approved for medical applications.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

By following these guidelines, researchers can ensure the accurate and safe preparation of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for SDZ 224-015 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 224-015 is a potent, orally active inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. By inhibiting caspase-1, this compound effectively blocks the proteolytic cleavage of the inactive precursor pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β. This mechanism of action makes this compound a valuable tool for investigating the role of IL-1β in various inflammatory processes and a potential therapeutic agent for inflammatory diseases. Recent studies have also identified this compound as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), highlighting its potential for antiviral research.

These application notes provide detailed protocols for the administration of this compound in common animal models of acute inflammation, pyrexia, and pain, based on published research.

Quantitative Data Summary

The following tables summarize the effective oral doses of this compound in various rat models of acute inflammation and pain.

Table 1: Anti-inflammatory and Antipyretic Efficacy of this compound in Rats

Animal ModelInduction AgentAdministration RouteDosage RangeED₅₀Reference
Paw EdemaCarrageenanOral (p.o.)0.3 - 300 µg/kg~25 µg/kg[1][2]
Pyrexia (Fever)Lipopolysaccharide (LPS)Oral (p.o.)Not specified11 µg/kg[1][2]
Pyrexia (Fever)Interleukin-1β (IL-1β)Oral (p.o.)Not specified4 µg/kg[1][2]

Table 2: Analgesic Efficacy of this compound in Rats

Animal ModelInduction AgentAdministration RouteEffective DoseEndpointReference
Yeast-Inflamed Paw Pressure TestBrewer's YeastOral (p.o.)1 mg/kg (significant effect)Mechanical Nociceptive Threshold[1][2]

Signaling Pathway

This compound targets caspase-1, a key enzyme in the inflammatory cascade. The diagram below illustrates the signaling pathway and the point of inhibition by this compound.

G cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activation & IL-1β Processing cluster_2 Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Mature IL-1β Inflammation Inflammation Pyrexia Pain IL1b->Inflammation Induces SDZ This compound SDZ->Casp1 Inhibits

Mechanism of Action of this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory activity of a compound against acute inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 1% Carboxymethylcellulose in saline)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound (0.3 - 300 µg/kg) or vehicle orally (p.o.) by gavage.

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

G A Fasted Rat B Oral Administration (this compound or Vehicle) A->B C 1-hour wait B->C D Carrageenan Injection (Sub-plantar) C->D E Paw Volume Measurement (Plethysmometer) D->E t=0, 1, 2, 3, 4h F Data Analysis (% Edema Inhibition) E->F

Workflow for Carrageenan-Induced Paw Edema Assay.
Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

This model is used to evaluate the antipyretic (fever-reducing) effects of a compound.

Materials:

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli (serotype 0111:B4)

  • Sterile, pyrogen-free saline

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Rectal thermometer

Procedure:

  • House the rats individually and allow them to acclimate to the experimental room for at least 24 hours.

  • Measure the baseline rectal temperature of each rat.

  • Administer this compound or vehicle orally (p.o.).

  • One hour after compound administration, inject LPS (0.1 mg/kg) subcutaneously (s.c.).

  • Measure the rectal temperature at regular intervals (e.g., every 30-60 minutes) for up to 6 hours post-LPS injection.

  • Calculate the change in rectal temperature from baseline for each time point and compare the treated groups to the vehicle control.

G A Acclimated Rat B Baseline Temperature A->B C Oral Administration (this compound or Vehicle) B->C D 1-hour wait C->D E LPS Injection (s.c.) D->E F Rectal Temperature Measurement E->F t=0-6h G Data Analysis (Δ Temperature) F->G

Workflow for LPS-Induced Pyrexia Assay.
Yeast-Inflamed Paw Pressure Test (Modified Randall-Selitto Test) in Rats

This model assesses the analgesic properties of a compound against inflammatory pain.

Materials:

  • This compound

  • Vehicle

  • Brewer's Yeast (e.g., 20% suspension in sterile saline)

  • Male Wistar or Sprague-Dawley rats (160-180 g)

  • Paw pressure analgesy meter (e.g., Ugo Basile Analgesy-Meter)

Procedure:

  • Inject 0.1 mL of a 20% Brewer's Yeast suspension into the sub-plantar surface of the right hind paw to induce inflammation and hyperalgesia.

  • Approximately 2-3 hours after the yeast injection, measure the baseline mechanical nociceptive threshold of the inflamed paw using the paw pressure meter. Apply a linearly increasing pressure to the paw and record the pressure at which the rat withdraws its paw.

  • Administer this compound (0.2 - 5 mg/kg) or vehicle orally (p.o.).

  • Measure the mechanical nociceptive threshold again at various time points after compound administration (e.g., 1, 2, 3, and 4 hours).

  • An increase in the pressure required to elicit a withdrawal response indicates an analgesic effect.

G A Rat B Yeast Injection (Sub-plantar) A->B C 2-3 hour wait B->C D Baseline Threshold (Paw Pressure Meter) C->D E Oral Administration (this compound or Vehicle) D->E F Threshold Measurement E->F t=1, 2, 3, 4h G Data Analysis F->G

Workflow for Yeast-Inflamed Paw Pressure Test.

Vehicle Formulation for Oral Administration

While the specific vehicle used in the original studies for this compound is not explicitly detailed in all publications, a common and effective vehicle for oral administration of hydrophobic compounds in rodents is a suspension in an aqueous vehicle containing a suspending agent.

Recommended Vehicle:

  • 1% Carboxymethylcellulose (CMC) in sterile saline or water:

    • Weigh the required amount of low-viscosity CMC.

    • Slowly add the CMC to the saline or water while continuously stirring to avoid clumping.

    • Continue stirring until the CMC is fully dissolved and the solution is clear.

    • The test compound can then be suspended in this vehicle. It is recommended to prepare the suspension fresh on the day of the experiment.

Pharmacokinetics and Bioavailability

Detailed pharmacokinetic studies for this compound in rats are not extensively published. However, the potent oral activity observed in efficacy models suggests good oral bioavailability. One study mentions that this compound displayed good pharmacokinetic properties and safety in rats. For definitive pharmacokinetic parameters, it is recommended to perform a dedicated study in the animal model of choice.

Application in Chronic Inflammation Models

Conclusion

This compound is a valuable research tool for investigating the role of caspase-1 and IL-1β in inflammatory and nociceptive processes. The provided protocols offer a starting point for in vivo studies. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.

References

Application Notes and Protocols for SDZ 224-015 in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 224-015 is a potent and orally active compound with a dual mechanism of action relevant to viral infections. It is a known inhibitor of the interleukin-1 beta (IL-1β) converting enzyme (ICE)/caspase-1, playing a role in the host inflammatory response. More significantly for virology, this compound has been identified as a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[1] This dual functionality makes this compound a compelling candidate for investigation in viral replication assays, targeting both viral- and host-directed antiviral strategies.

This document provides detailed application notes and experimental protocols for utilizing this compound in common viral replication assays.

Mechanism of Action

This compound exhibits its antiviral properties primarily through the inhibition of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease essential for the processing of viral polyproteins into functional non-structural proteins (nsps), which are required for the assembly of the viral replication and transcription complex. By irreversibly binding to the catalytic cysteine of Mpro, this compound effectively blocks the viral life cycle.

Additionally, as a caspase-1 inhibitor, this compound can modulate the host's innate immune response. Caspase-1 is a key mediator of inflammation, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. In the context of some viral infections, dampening this inflammatory cascade may be beneficial.

Data Presentation

The following table summarizes the known quantitative data for this compound.

ParameterValueTargetVirusAssay TypeReference
IC50 30 nMMain Protease (Mpro)SARS-CoV-2Enzymatic Assay[1][2]
Antiviral Effect 75% inhibition at 100 µMViral ReplicationSARS-CoV-2Cell-based Assay (Huh-7 cells)[2]

Note: The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) in various cell lines are yet to be fully established in publicly available literature and should be determined experimentally.

Experimental Protocols

Two standard assays for evaluating the antiviral activity of compounds like this compound are the Cytopathic Effect (CPE) Reduction Assay and the Plaque Reduction Assay.

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Virus stock (e.g., SARS-CoV-2)

  • Neutral Red solution

  • Citrate-ethanol solution (50% ethanol, 1% acetic acid, 49% water)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, prepare serial dilutions of this compound in DMEM with 2% FBS. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • Infection and Treatment:

    • Remove the growth medium from the 96-well plates.

    • Add 100 µL of the diluted virus (at a pre-determined multiplicity of infection, MOI, that causes significant CPE in 3-4 days) to all wells except for the cell control and compound toxicity control wells.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Remove the virus inoculum and add 100 µL of the corresponding this compound dilutions to the test wells.

    • Add 100 µL of medium without virus to the cell control wells.

    • Add 100 µL of the corresponding this compound dilutions without virus to the compound toxicity control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-4 days, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability (Neutral Red Staining):

    • Remove the medium from the wells.

    • Add 100 µL of Neutral Red solution (50 µg/mL in DMEM) to each well and incubate for 2 hours at 37°C.

    • Remove the Neutral Red solution and wash the cells with PBS.

    • Add 150 µL of citrate-ethanol solution to each well to extract the dye.

    • Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound.

    • Determine the EC50 (the concentration that inhibits CPE by 50%) and CC50 (the concentration that reduces cell viability by 50%) by plotting the data and using a non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral compound.

Protocol 2: Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • 6-well or 12-well cell culture plates

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound

  • DMSO

  • Virus stock (e.g., SARS-CoV-2)

  • Agarose or Methylcellulose overlay medium

  • Crystal Violet solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer overnight.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free DMEM. In separate tubes, mix each compound dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with 200 µL (for 12-well plates) or 400 µL (for 6-well plates) of the virus-compound mixture.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay:

    • After the adsorption period, remove the inoculum.

    • Overlay the cell monolayer with 2 mL (for 12-well plates) or 3 mL (for 6-well plates) of overlay medium (e.g., DMEM with 2% FBS and 0.6% agarose or 1.2% methylcellulose) containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding 10% formalin to each well and incubating for at least 4 hours.

    • Carefully remove the overlay and the formalin.

    • Stain the cells with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

    • Determine the EC50 (the concentration that reduces the plaque number by 50%) using non-linear regression analysis.

Visualization of Pathways and Workflows

To facilitate a deeper understanding of the experimental design and the compound's mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow: CPE Reduction Assay A Seed Vero E6 cells in 96-well plate C Infect cells with virus A->C B Prepare serial dilutions of this compound D Add this compound dilutions B->D C->D E Incubate for 3-4 days D->E F Neutral Red staining for cell viability E->F G Measure absorbance at 540 nm F->G H Calculate EC50 and CC50 G->H

Workflow for the CPE Reduction Assay.

G cluster_sars_cov_2 SARS-CoV-2 Replication Cycle & Mpro Inhibition cluster_mpro Mpro Action entry Viral Entry translation Translation of Polyproteins (pp1a/ab) entry->translation cleavage Polyprotein Cleavage by Mpro translation->cleavage replication Viral RNA Replication & Transcription cleavage->replication assembly Virion Assembly & Release replication->assembly pp1a pp1a/ab mpro Mpro (3CLpro) pp1a->mpro nsps Functional nsps mpro->nsps inhibitor This compound inhibitor->mpro Inhibition G cluster_caspase1 General Caspase-1 Activation Pathway in Viral Infection PAMPs Viral PAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Inflammasome Inflammasome Assembly PRR->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b Mature IL-1β (Inflammation) ProIL1b->IL1b inhibitor This compound inhibitor->Casp1 Inhibition

References

Application of SDZ 224-015 in COVID-19 Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 224-015 is an orally active prodrug inhibitor of caspase-1, an enzyme involved in the inflammatory response. Recent research has repurposed this compound as a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[1][2][3][4] This discovery positions this compound as a promising candidate for the development of COVID-19 therapeutics. These application notes provide a comprehensive overview of the use of this compound in COVID-19 research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound is a prodrug that is intracellularly converted by esterases to its active acid form. The active form of this compound acts as a potent inhibitor of the SARS-CoV-2 Mpro. Mpro is a cysteine protease that is essential for the processing of viral polyproteins into functional non-structural proteins (nsps), which are necessary for viral replication and transcription. By inhibiting Mpro, this compound effectively blocks the viral life cycle.

Quantitative Data

The inhibitory activity of this compound against SARS-CoV-2 Mpro has been quantified in biochemical assays. The following table summarizes the key data point.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundSARS-CoV-2 MproBiochemical Assay30[3][4]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

SARS_CoV_2_Replication_and_Mpro_Inhibition cluster_host_cell Host Cell SARS_CoV_2 SARS-CoV-2 Entry Viral Entry SARS_CoV_2->Entry Uncoating Uncoating Entry->Uncoating Viral_RNA Viral RNA Uncoating->Viral_RNA Translation Translation Viral_RNA->Translation Polyproteins pp1a & pp1ab Translation->Polyproteins Mpro Main Protease (Mpro) Polyproteins->Mpro Cleavage by Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Replication_Transcription Replication & Transcription Functional_Proteins->Replication_Transcription Assembly Virion Assembly Replication_Transcription->Assembly Release New Virions Released Assembly->Release SDZ_224_015 This compound Active_Inhibitor Active Form SDZ_224_015->Active_Inhibitor Esterase cleavage Active_Inhibitor->Mpro Inhibition Experimental_Workflow cluster_screening Mpro Inhibition Assay cluster_binding Binding Kinetics (SPR) Reagents Prepare Reagents: Mpro, Substrate, this compound Incubation Incubate Mpro with This compound Reagents->Incubation Reaction Initiate reaction with fluorogenic substrate Incubation->Reaction Measurement Measure fluorescence signal Reaction->Measurement Analysis Calculate IC50 Measurement->Analysis Immobilization Immobilize Mpro on sensor chip Injection Inject this compound at various concentrations Immobilization->Injection Detection Detect binding events in real-time Injection->Detection Kinetics Determine kon, koff, and KD Detection->Kinetics

References

Application Notes and Protocols: SDZ 224-015 Mpro Inhibition Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 224-015 is a notable caspase-1 inhibitor that has been repurposed and identified as a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle.[1][2] With an IC50 value of 30 nM, this compound presents a promising scaffold for the development of anti-coronaviral therapeutics.[1][2] This document provides detailed application notes and protocols for conducting an Mpro inhibition kinetics assay using this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Data Presentation

A summary of the quantitative data for Mpro inhibitors is presented below. While specific kinetic constants for this compound are not widely published, its IC50 value is provided for comparison with the well-characterized inhibitor, nirmatrelvir.

InhibitorTargetInhibition TypeIC50 (nM)Ki (nM)Reference
This compound SARS-CoV-2 MproIrreversible30Not Reported[1][2]
Nirmatrelvir SARS-CoV-2 Mpro (Wildtype)Reversible, Covalent220.93 - 6[3][4]
Nirmatrelvir SARS-CoV-2 Mpro (K90R Mutant)Reversible, CovalentNot Reported1.05[4]
Nirmatrelvir SARS-CoV-2 Mpro (G15S Mutant)Reversible, CovalentNot Reported4.07[4]
Nirmatrelvir SARS-CoV-2 Mpro (P132H Mutant)Reversible, CovalentNot Reported0.64[4]

Experimental Protocols

This section details the methodology for a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibition kinetics of this compound against SARS-CoV-2 Mpro.

Materials and Reagents:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., Abz-SVTLQ↓SG-Tyr(NO2)-R)

  • This compound

  • Assay Buffer: 20 mM Bis-Tris (pH 7.8), 1 mM DTT

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol for Mpro Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.

    • Dilute the recombinant Mpro to the final desired concentration (e.g., 80 nM) in cold assay buffer.

    • Prepare the FRET substrate solution in assay buffer at the desired final concentration (e.g., 10 µM).

  • Assay Procedure:

    • Add 50 µL of the Mpro enzyme solution to each well of a 96-well black microplate.

    • Add 25 µL of the diluted this compound solutions or vehicle control (assay buffer with the same percentage of DMSO) to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition:

    • Monitor the increase in fluorescence intensity over time. The excitation and emission wavelengths should be set according to the specific FRET substrate used (e.g., excitation at 320 nm and emission at 420 nm for the example substrate).

    • Record fluorescence readings at regular intervals (e.g., every 60 seconds) for a duration sufficient to establish the initial linear phase of the reaction (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Plot the percentage of Mpro inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Mechanism of Mpro Inhibition by this compound

G cluster_0 SARS-CoV-2 Mpro Catalytic Site Cys145 Cys145 Inactive_Mpro Inactive Mpro-SDZ 224-015 Covalent Complex Cys145->Inactive_Mpro His41 His41 His41->Inactive_Mpro SDZ_224_015 This compound (Alkylating Agent) SDZ_224_015->Cys145 Irreversible Covalent Bond Formation (Alkylation) G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add this compound/ Vehicle Control Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Mpro Solution Add_Enzyme Dispense Mpro into 96-well Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare FRET Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Incubate Incubate Enzyme and Inhibitor Add_Inhibitor->Incubate Incubate->Add_Substrate Read_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Read_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocities Read_Fluorescence->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

References

Application Notes and Protocols for Testing SDZ 224-015 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 224-015 is a potent, orally active inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3][4][5][6] Caspase-1 plays a crucial role in the inflammatory process by cleaving the precursor forms of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. By inhibiting Caspase-1, this compound effectively blocks the production of these key inflammatory mediators, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for inflammatory diseases.

These application notes provide a comprehensive guide for researchers to effectively test the activity of this compound in relevant cell lines. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of the experimental workflow and the targeted signaling pathway.

Recommended Cell Lines

The following cell lines are recommended for testing the activity of this compound due to their expression of the necessary components of the inflammasome pathway, which is required for Caspase-1 activation.

  • THP-1: A human monocytic cell line that is widely used for studying immunology and inflammation.[7] These cells can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA), which then respond to inflammatory stimuli like lipopolysaccharide (LPS) to activate the inflammasome.

  • J774A.1: A murine macrophage-like cell line that is also a well-established model for studying inflammation and inflammasome activation.

  • RAW 264.7: Another murine macrophage-like cell line commonly used to investigate anti-inflammatory effects of various compounds.[8]

Data Presentation

Compound Target Cell Line Assay Type IC50 Reference
This compoundCaspase-1THP-1 / J774A.1Caspase-1 Activity AssayTo be determined-
This compoundSARS-CoV-2 MproIn vitroEnzymatic Assay30 nM[1][2][3][4][5][9][10]

IC50 values should be determined from a dose-response curve with a minimum of six concentrations.

Experimental Protocols

Here are detailed protocols for key experiments to assess the activity of this compound.

Caspase-1 Activity Assay (Luminescence-Based)

This assay measures the activity of Caspase-1 directly in cell lysates using a specific luminogenic substrate.

Materials:

  • Recommended cell line (e.g., THP-1 differentiated with PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • Caspase-Glo® 1 Inflammasome Assay kit (or similar)

  • 96-well white-walled plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed differentiated THP-1 cells in a 96-well white-walled plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammasome Activation (Priming): Add LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours.

  • Inflammasome Activation (Activation): Add Nigericin (10 µM) or ATP (5 mM) and incubate for an additional 1-2 hours.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 1 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 1 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of Caspase-1 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

IL-1β Secretion Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, which is an indirect measure of Caspase-1 activity.

Materials:

  • Recommended cell line

  • LPS

  • Nigericin or ATP

  • This compound

  • Human or Murine IL-1β ELISA kit

  • 96-well clear plates

  • Plate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the Caspase-1 Activity Assay protocol in a standard 96-well clear plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • ELISA Procedure:

    • Carefully collect the cell culture supernatants.

    • Perform the IL-1β ELISA according to the manufacturer's instructions. This typically involves adding the supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the IL-1β standards. Use the standard curve to calculate the concentration of IL-1β in each sample. Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound and determine the IC50 value.

Western Blot for Caspase-1 Cleavage

This method visualizes the inhibition of Caspase-1 activation by detecting the cleavage of pro-Caspase-1 into its active subunits.

Materials:

  • Recommended cell line

  • LPS

  • Nigericin or ATP

  • This compound

  • RIPA Lysis Buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Caspase-1 (recognizing both pro- and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture and treat cells in 6-well plates with this compound, followed by LPS and Nigericin/ATP stimulation as described previously.

  • Protein Extraction:

    • Lyse the cells with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatants and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Caspase-1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the cleaved Caspase-1 bands (p20 and p10 subunits) in the this compound-treated samples to the vehicle control. A decrease in the cleaved forms indicates inhibition of Caspase-1 activation.

Visualizations

Signaling Pathway of IL-1β Production and Inhibition by this compound

G cluster_0 Inflammatory Stimulus (e.g., LPS, Nigericin) cluster_1 Inflammasome Complex Stimulus Stimulus NLRP3 NLRP3 Stimulus->NLRP3 Activates ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 Autocatalytic Cleavage Mature IL-1β Mature IL-1β Active Caspase-1->Mature IL-1β Cleavage Pro-IL-1β Pro-IL-1β Inflammation Inflammation Mature IL-1β->Inflammation SDZ_224_015 This compound SDZ_224_015->Active Caspase-1 Inhibits

Caption: IL-1β processing pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

G cluster_workflow Experimental Workflow cluster_assays Assays cluster_analysis Data Analysis A 1. Seed Cells (e.g., THP-1) B 2. Differentiate Cells (with PMA, for THP-1) A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Prime with LPS C->D E 5. Activate with Nigericin/ATP D->E F Caspase-1 Activity Assay (Luminescence) E->F G IL-1β Secretion Assay (ELISA) E->G H Caspase-1 Cleavage (Western Blot) E->H I Determine IC50 F->I G->I J Visualize Inhibition H->J

Caption: Workflow for evaluating the inhibitory effect of this compound.

References

Application Notes and Protocols for the Use of SDZ 224-015 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SDZ 224-015, a potent and orally active inhibitor of caspase-1, also known as interleukin-1β converting enzyme (ICE). This document outlines the purity requirements for research applications, provides detailed protocols for its use in key experiments, and describes its mechanism of action within the context of the NLRP3 inflammasome signaling pathway.

Purity Requirements and Quality Control

The reliability and reproducibility of research findings heavily depend on the purity of the reagents used. For this compound, a high degree of purity is crucial for obtaining accurate and meaningful experimental results.

Recommended Purity Specifications:

For research use, it is recommended that this compound possess a purity of ≥95% , with a purity of >98% being ideal for sensitive applications. The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterRecommended SpecificationAnalytical Method
Purity ≥95% (Standard Grade)HPLC
>98% (High-Purity Grade)HPLC
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Residual Solvents As per ICH guidelinesGC-HS

Analytical Methodologies for Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The purity of this compound is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule. For purity assessment, a quantitative NMR (qNMR) approach can be used by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 5-10 mg).

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the chosen deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons (typically 5 times the longest T1 relaxation time).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

      • Purity (analyte) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • std = internal standard

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on caspase-1 using a fluorogenic substrate.

Principle: Caspase-1 cleaves the specific substrate Ac-YVAD-AFC, releasing the fluorescent AFC molecule. The rate of fluorescence increase is proportional to the caspase-1 activity. This compound will inhibit this cleavage, leading to a decrease in the fluorescence signal.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Protocol:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of the this compound dilutions to the appropriate wells. Include wells with assay buffer only as a no-inhibitor control.

  • Add 25 µL of recombinant caspase-1 solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 25 µL of the caspase-1 substrate solution to each well to initiate the reaction.

  • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

In Vivo Anti-Inflammatory Activity: Rat Paw Edema Model

This protocol details the assessment of the anti-inflammatory effects of this compound in a carrageenan-induced rat paw edema model.

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory activity of this compound is measured by its ability to reduce this swelling.

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Protocol:

  • Fast the rats overnight before the experiment with free access to water.

  • Administer this compound orally at various doses. Administer the vehicle to the control group.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the paw edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Signaling Pathway and Experimental Workflows

NLRP3 Inflammasome Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting caspase-1, a key enzyme in the NLRP3 inflammasome pathway. This pathway is a critical component of the innate immune system, responsible for the production of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Inflammasome_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Phase PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Stimuli K+ efflux, ROS, Lysosomal damage Stimuli->NLRP3_inactive activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome recruits ASC ASC ASC->Inflammasome recruits Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome recruits Casp1 Active Caspase-1 Inflammasome->Casp1 activates Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation SDZ This compound SDZ->Casp1 inhibits

Caption: NLRP3 Inflammasome Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Caspase-1 Inhibition

The following diagram illustrates the logical flow of an in vitro experiment to determine the efficacy of this compound.

Caspase1_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Caspase-1 - Substrate (Ac-YVAD-AFC) - Assay Buffer start->prep_reagents prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor plate_setup Plate Setup (96-well): - Add this compound dilutions - Add Caspase-1 prep_reagents->plate_setup prep_inhibitor->plate_setup incubation Incubate at 37°C for 15 minutes plate_setup->incubation add_substrate Add Caspase-1 Substrate incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex: 400nm, Em: 505nm) add_substrate->read_fluorescence data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound against Caspase-1.

Logical Relationship of In Vivo Anti-Inflammatory Study

This diagram outlines the key steps and logical progression of the in vivo rat paw edema experiment.

InVivo_Workflow start Start: Animal Acclimatization dosing Oral Administration: - this compound (Test Groups) - Vehicle (Control Group) start->dosing inflammation_induction Induce Inflammation: Inject Carrageenan into Paw dosing->inflammation_induction 1 hour post-dosing measurement Measure Paw Volume (Plethysmometer) at t=0, 1, 2, 3, 4, 5h inflammation_induction->measurement data_processing Data Processing: - Calculate Edema Volume - Calculate % Inhibition measurement->data_processing results Results & Interpretation data_processing->results end End results->end

Caption: Logical workflow for the in vivo rat paw edema anti-inflammatory assay.

Measuring the In Vitro Efficacy of SDZ 224-015: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 224-015 is a potent, orally active small molecule inhibitor primarily targeting the interleukin-1 beta (IL-1β) converting enzyme (ICE), also known as caspase-1.[1][2][3][4][5][6][7][8] Caspase-1 is a critical enzyme in the inflammatory pathway, responsible for the proteolytic processing of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms. By inhibiting caspase-1, this compound effectively blocks the release of these key mediators of inflammation. More recently, this compound has been identified as a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an essential enzyme for viral replication. This dual activity makes this compound a compound of significant interest for both anti-inflammatory and antiviral research.

These application notes provide detailed protocols for measuring the in vitro efficacy of this compound against its two primary targets: caspase-1 and SARS-CoV-2 Mpro.

Quantitative Efficacy of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). Below is a summary of the available data.

Target EnzymeParameterValueReference
Caspase-1 (ICE) IC50Not available in cited literature-
SARS-CoV-2 Mpro IC5030 nM

Note: While this compound is widely cited as a caspase-1 inhibitor, a specific IC50 value from publicly available scientific literature could not be definitively ascertained in the conducted search. The protocols provided below can be utilized to determine this value experimentally.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-1 signaling pathway and a general workflow for determining the in vitro efficacy of this compound.

Caspase-1 Signaling Pathway cluster_0 Cellular Environment Inflammasome Inflammasome Activation (e.g., NLRP3) Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation SDZ This compound SDZ->Casp1 inhibits Experimental Workflow cluster_workflow In Vitro Efficacy Determination Reagents Prepare Reagents: - Recombinant Enzyme (Caspase-1 or Mpro) - Fluorogenic Substrate - Assay Buffer - this compound (serial dilutions) Assay Perform Enzymatic Assay: - Incubate enzyme with this compound - Add substrate - Monitor fluorescence over time Reagents->Assay Step 1 Data Data Analysis: - Calculate reaction velocities - Plot % inhibition vs. log[Inhibitor] - Determine IC50 value Assay->Data Step 2

References

Troubleshooting & Optimization

SDZ 224-015 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SDZ 224-015.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and potent inhibitor of the Interleukin-1β (IL-1β) converting enzyme (ICE), also known as caspase-1.[1][2][3] By inhibiting caspase-1, this compound blocks the proteolytic cleavage of pro-IL-1β into its active, pro-inflammatory form, IL-1β. More recently, this compound has also been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro) with an IC50 of 30 nM.[2][3][4]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[5] For optimal storage, it is recommended to keep the compound at -20°C for long-term use.[5] To prepare a stock solution, dissolve this compound in DMSO; one supplier suggests a solubility of 100 mg/mL in DMSO with the aid of an ultrasonic bath.[4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3][4]

Q3: How should I prepare working solutions of this compound for cell culture experiments?

To prepare a working solution, dilute the DMSO stock solution of this compound into your cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment using the same final concentration of DMSO to distinguish the effects of the compound from those of the solvent.

Q4: Is there any information on the stability of this compound in cell culture media?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no observable effect of this compound in my assay. Compound Degradation: Improper storage or handling of the stock solution. Instability in cell culture medium over the course of a long experiment.Prepare fresh aliquots of the stock solution from powder. Avoid repeated freeze-thaw cycles.[3][4] Add the compound to the culture medium immediately before starting the experiment. For long-term experiments, consider replenishing the medium with fresh compound at regular intervals.
Solubility Issues: Precipitation of the compound in the aqueous cell culture medium.To improve solubility, you can warm the tube to 37°C and use an ultrasonic bath when preparing the stock solution.[4][9] Ensure the final DMSO concentration is as low as possible while maintaining solubility. Visually inspect the medium for any signs of precipitation after adding the compound.
Incorrect Dosage: The concentration of this compound may be too low to elicit a response in your specific cell type or assay.Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental setup.
Observed cytotoxicity that is not related to the expected mechanism of action. DMSO Toxicity: The final concentration of DMSO in the cell culture medium is too high.Ensure the final DMSO concentration is kept at a non-toxic level, typically below 0.1%. Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.
Compound Instability/Degradation: Degradation products of this compound might be cytotoxic.Prepare fresh working solutions for each experiment. Minimize exposure of the compound to light and elevated temperatures.
Variability between experiments. Inconsistent Compound Preparation: Differences in the preparation of stock and working solutions between experiments.Standardize the protocol for preparing and handling this compound solutions. Ensure consistent storage conditions and handling procedures.
Cell Culture Conditions: Variations in cell passage number, density, or media composition.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.

Data Summary

Solubility and Storage
Parameter Value Source
Solvent DMSO[5]
Solubility in DMSO 100 mg/mL (with sonication)[4]
In Vivo Formulation 10% DMSO, 90% corn oil[10]
Short-term Storage (Stock Solution) -20°C (up to 1 month)[3][4]
Long-term Storage (Stock Solution) -80°C (up to 6 months)[3][4]
Shipping Condition Blue ice[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.

  • Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or as high as 100 mg/mL). c. To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a few minutes until the powder is completely dissolved.[4][9] d. Centrifuge the tube briefly to collect the solution at the bottom. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3][4]

Protocol 2: General Cell Culture Experiment with this compound

  • Materials: Cultured cells, complete cell culture medium, this compound stock solution, vehicle (DMSO), multi-well plates.

  • Procedure: a. Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight. b. The next day, prepare the working solutions of this compound by diluting the stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO. c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the cells for the desired experimental duration. e. Proceed with the downstream analysis (e.g., cell viability assay, cytokine measurement, western blotting).

Visualizations

SDZ_224_015_Mechanism_of_Action Pro_IL_1b Pro-IL-1β IL_1b Active IL-1β Pro_IL_1b->IL_1b Cleavage by Inflammation Inflammation IL_1b->Inflammation Promotes Caspase1 Caspase-1 (ICE) Caspase1->Pro_IL_1b SDZ This compound SDZ->Caspase1 Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_working Prepare Working Solutions (Dilute Stock in Media) prep_stock->prepare_working seed_cells->prepare_working treat_cells Treat Cells with this compound or Vehicle Control prepare_working->treat_cells incubate Incubate for Desired Duration treat_cells->incubate analyze Downstream Analysis (e.g., ELISA, Western Blot, Viability Assay) incubate->analyze end End analyze->end

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Optimizing SDZ 224-015 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SDZ 224-015 in cell-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this caspase-1 inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and potent inhibitor of the interleukin-1 beta (IL-1β) converting enzyme (ICE), also known as caspase-1.[1] Its mechanism of action involves the inhibition of caspase-1, a key enzyme in the inflammatory pathway responsible for the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms. By blocking caspase-1, this compound effectively reduces the release of these pro-inflammatory cytokines.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: A definitive optimal concentration for this compound is cell-type and assay-dependent. However, based on data from similar caspase-1 inhibitors, a starting range of 1 µM to 20 µM is recommended for initial experiments. For instance, the related caspase-1 inhibitor Ac-YVAD-cmk has been used effectively in a range of 0.1–30 µg/ml, while VX-765 shows an IC50 of approximately 1 µM for inhibiting LPS-induced IL-1β production in human peripheral blood mononuclear cells (PBMCs).[2][3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution, for example, at 10 mM in DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture is low (typically below 0.5%) to prevent solvent-induced toxicity.[4]

Q4: What are the potential off-target effects of this compound?

A4: While this compound is a potent caspase-1 inhibitor, like many small molecule inhibitors, it may exhibit off-target effects at higher concentrations. A recent study identified this compound as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro) with an IC50 of 30 nM.[1] It is always recommended to use the lowest effective concentration to minimize potential off-target activities and to include appropriate controls in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of IL-1β/IL-18 Release
Possible Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell type and stimulation conditions.
Inhibitor Degradation Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Insufficient Pre-incubation Time Optimize the pre-incubation time of your cells with this compound before adding the inflammatory stimulus. A pre-incubation period of 1-2 hours is a good starting point.
Cell Health and Viability Ensure your cells are healthy and in the logarithmic growth phase. High cell density or poor viability can affect experimental outcomes.
Ineffective Inflammasome Activation Confirm that your positive controls for inflammasome activation (e.g., LPS + ATP, nigericin) are working as expected by measuring IL-1β/IL-18 release in the absence of the inhibitor.
Issue 2: High Background Signal in Assays
Possible Cause Troubleshooting Steps
Contaminated Reagents Use fresh, sterile reagents, including cell culture media and buffers. Test for endotoxin contamination in your reagents.
Cell Stress Handle cells gently during passaging and seeding to minimize stress-induced cytokine release. Ensure optimal cell culture conditions (temperature, CO2, humidity).
Non-specific Antibody Binding (ELISA) Use a high-quality, validated ELISA kit. Optimize blocking and washing steps to reduce non-specific binding. Include appropriate controls, such as wells with no sample or only detection antibody.
Issue 3: Observed Cytotoxicity
Possible Cause Troubleshooting Steps
High Inhibitor Concentration Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range of this compound for your specific cell line. Use concentrations well below the toxic threshold for your experiments.
Solvent Toxicity Ensure the final DMSO concentration in the cell culture medium is kept to a minimum (ideally ≤ 0.1%, and not exceeding 0.5%).[4] Include a vehicle control (medium with the same DMSO concentration as your highest inhibitor concentration) in all experiments.
Prolonged Incubation Time Reduce the incubation time of the cells with this compound. A time-course experiment can help determine the optimal duration for inhibition without causing significant cell death.

Data Presentation

Table 1: Recommended Starting Concentrations for Caspase-1 Inhibitors in Cell-Based Assays

InhibitorCell TypeConcentration RangeReference
This compound Various1 µM - 20 µM (recommended starting range) Inferred from related compounds
Ac-YVAD-cmkVarious0.1 - 30 µg/ml[2]
Ac-YVAD-cmkMicroglia20 µM, 40 µM, 80 µM[5]
VX-765Human PBMCs~1 µM (IC50 for IL-1β inhibition)[3]

Note: The optimal concentration of this compound should be empirically determined for each cell line and experimental setup.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using an IL-1β Release Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line, such as PMA-differentiated THP-1 macrophages.

Materials:

  • THP-1 monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • DMSO

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Differentiate the monocytes into macrophages by treating with PMA (e.g., 50-100 ng/mL) for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. A suggested starting range for the final concentrations is 0.1, 0.5, 1, 5, 10, 20, 50 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Pre-incubate the differentiated THP-1 cells with the different concentrations of this compound for 1-2 hours.

  • Inflammasome Activation:

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

    • Induce inflammasome activation by adding a second stimulus, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10-20 µM) for 1-2 hours.

  • Sample Collection and Analysis:

    • Centrifuge the plate and carefully collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Assessment of this compound Cytotoxicity using an MTT Assay

Materials:

  • Differentiated THP-1 macrophages (or other cell line of interest)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding and Treatment:

    • Seed differentiated THP-1 cells in a 96-well plate.

    • Treat the cells with a range of this compound concentrations (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percent viability against the log of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Mandatory Visualizations

G PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (PRR) PAMPs_DAMPs->PRR activate Inflammasome Inflammasome Assembly (e.g., NLRP3) PRR->Inflammasome triggers Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 IL18 Mature IL-18 Pro_IL18->IL18 Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-cleavage Casp1->Pro_IL1b cleaves Casp1->Pro_IL18 cleaves SDZ This compound SDZ->Casp1 inhibits Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: Canonical Inflammasome Signaling Pathway and Inhibition by this compound.

G start Start seed_cells Seed and Differentiate THP-1 Cells with PMA start->seed_cells pre_incubate Pre-incubate with This compound (Dose-Response) seed_cells->pre_incubate prime Prime with LPS pre_incubate->prime activate Activate Inflammasome (e.g., ATP, Nigericin) prime->activate collect Collect Supernatants activate->collect elisa Measure IL-1β by ELISA collect->elisa analyze Analyze Data and Determine IC50 elisa->analyze end End analyze->end

Caption: Experimental Workflow for Optimizing this compound Concentration.

References

Potential off-target effects of SDZ 224-015

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SDZ 224-015.

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a specific caspase-1 inhibitor, but we are observing unexpected cellular phenotypes. What could be the cause?

A1: While this compound is a known inhibitor of caspase-1 (also known as interleukin-1β converting enzyme), it is not entirely specific.[1] Observed off-target effects, particularly the inhibition of Matrix Metalloproteinases (MMPs) MMP-8 and MMP-12, could contribute to unexpected phenotypes. Additionally, this compound is a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), which might be relevant in specific experimental contexts.[2] If your experimental system involves processes regulated by MMP-8 or MMP-12, such as extracellular matrix remodeling or inflammation, the observed effects might be due to inhibition of these proteases.

Q2: Our results show altered collagen degradation in our in vitro model when using this compound. Is this a known effect?

A2: Yes, this is a plausible off-target effect. This compound lacks selectivity against MMP-8 (neutrophil collagenase) and MMP-12. MMP-8 is a key enzyme in the degradation of type I, II, and III collagens.[3][4] Inhibition of MMP-8 by this compound could therefore lead to reduced collagen turnover. We recommend performing control experiments with more selective MMP-8 inhibitors or assessing MMP-8 activity directly in your model.

Q3: We are working on viral proteases and found that this compound inhibits our target, which is not caspase-1. Is this possible?

A3: Yes, this is a documented phenomenon. This compound has been identified as a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), a cysteine protease.[2] If your viral protease of interest shares structural or mechanistic similarities with Mpro, it is conceivable that this compound could exhibit inhibitory activity. It is recommended to determine the IC50 of this compound against your protease to confirm this off-target interaction.

Q4: Why were the clinical trials for this compound discontinued? Could this be related to off-target effects?

A4: The precise reasons for the discontinuation of clinical trials for this compound have not been publicly disclosed. While off-target effects are a common reason for clinical trial termination, other factors such as pharmacokinetics, toxicity, or lack of efficacy could also have been contributing factors. The known off-target activities against MMP-8 and MMP-12 could potentially lead to side effects in a clinical setting.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Suggested Troubleshooting Steps
Unexpected changes in extracellular matrix (ECM) composition or cell migration.Inhibition of MMP-8 and/or MMP-12.1. Measure the activity of MMP-8 and MMP-12 in your experimental system in the presence of this compound.2. Use a more selective MMP inhibitor as a control.3. Analyze the expression and degradation of known MMP-8/12 substrates (e.g., collagen, elastin).
Unexplained antiviral activity in your experiments.Potent inhibition of viral proteases similar to SARS-CoV-2 Mpro.1. If working with viruses, test the effect of this compound on viral replication and protease activity.2. Determine the IC50 value of this compound against the specific viral protease.
Discrepancies between in vitro and in vivo results.Differences in metabolic activation or off-target engagement in a complex biological system.1. Investigate the metabolism of this compound in your in vivo model.2. Assess the activity of caspase-1, MMP-8, and MMP-12 in tissues of interest following this compound administration.

Quantitative Data Summary

Target Inhibitory Activity (IC50/K_i) Reference
Caspase-1 (Interleukin-1β Converting Enzyme)Potent inhibitor (specific values not consistently reported in recent literature)[1]
SARS-CoV-2 Main Protease (Mpro)IC50 = 30 nM (irreversible)[2]
Matrix Metalloproteinase-8 (MMP-8)Not selective (inhibited)
Matrix Metalloproteinase-12 (MMP-12)Not selective (inhibited)

Experimental Protocols

Protocol 1: Fluorometric Assay for MMP Inhibition

This protocol provides a general method for assessing the inhibition of MMPs (e.g., MMP-8, MMP-12) by this compound.

Materials:

  • Recombinant active human MMP-8 or MMP-12

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in assay buffer.

  • Add 50 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

  • Add 25 µL of the recombinant MMP enzyme to each well.

  • Incubate at 37°C for 15 minutes.

  • Add 25 µL of the fluorogenic MMP substrate to each well to initiate the reaction.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Protocol 2: SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol describes a method to measure the inhibitory activity of this compound against the SARS-CoV-2 main protease.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Mpro FRET substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound

  • 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in assay buffer.

  • Dispense 5 µL of diluted inhibitor or vehicle control into the wells of the 384-well plate.

  • Add 10 µL of recombinant Mpro solution to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the reaction by adding 5 µL of the Mpro FRET substrate to each well.

  • Immediately read the fluorescence in a kinetic mode at the appropriate excitation/emission wavelengths for 30-60 minutes.

  • Determine the reaction velocities and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

SDZ_224_015_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways cluster_mmp MMP Inhibition cluster_mpro Mpro Inhibition SDZ_224_015 This compound Caspase1 Caspase-1 SDZ_224_015->Caspase1 Inhibits MMP8_12 MMP-8 / MMP-12 SDZ_224_015->MMP8_12 Inhibits Mpro SARS-CoV-2 Mpro SDZ_224_015->Mpro Inhibits Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Pro_IL1b->IL1b Cleaved by Inflammation Inflammation IL1b->Inflammation Promotes ECM Extracellular Matrix (e.g., Collagen) Degradation ECM Degradation ECM->Degradation Degraded by Viral_Polyprotein Viral Polyprotein Viral_Replication Viral Replication Viral_Polyprotein->Viral_Replication Processed by

Caption: On- and off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Hypothesis1 Is ECM or cell migration affected? Start->Hypothesis1 Hypothesis2 Is there unexpected antiviral activity? Hypothesis1->Hypothesis2 No Action1 Assess MMP-8/12 activity and substrate degradation. Hypothesis1->Action1 Yes Action2 Test against relevant viral proteases (e.g., Mpro). Hypothesis2->Action2 Yes Other Consider other off-targets or experimental variables. Hypothesis2->Other No Conclusion1 Phenotype likely due to MMP inhibition. Action1->Conclusion1 Conclusion2 Phenotype likely due to viral protease inhibition. Action2->Conclusion2

Caption: Troubleshooting workflow for unexpected results with this compound.

References

SDZ 224-015 selectivity profiling against other proteases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the protease inhibitor SDZ 224-015. The following question-and-answer format addresses common inquiries and potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is recognized as an orally active inhibitor of the interleukin-1β converting enzyme (ICE), also known as caspase-1.[1][2][3][4] Caspase-1 is a critical cysteine protease involved in the inflammatory process through the cleavage of pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β.

More recently, this compound has been identified as a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a cysteine protease essential for viral replication.[5]

Q2: What is the known selectivity profile of this compound against other proteases?

Troubleshooting Guide

Q3: We are not observing the expected inhibition of our target protease with this compound. What are the possible reasons?

Several factors could contribute to a lack of inhibitory activity in your experiment:

  • Protease Specificity: this compound is known to be a potent inhibitor of caspase-1 and SARS-CoV-2 Mpro. It may not be an effective inhibitor for other proteases. We recommend performing a literature search for any known activity of this compound against your specific protease of interest.

  • Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation. It is advisable to aliquot the compound upon receipt and store it at -20°C or -80°C, protected from light and moisture.

  • Assay Conditions: The buffer composition, pH, temperature, and substrate concentration can significantly impact enzyme activity and inhibitor potency. Optimize your assay conditions for your specific protease.

  • Solubility: Ensure that this compound is fully dissolved in the assay buffer at the tested concentrations. The use of a co-solvent like DMSO may be necessary, but the final concentration should be kept low (typically ≤1%) to avoid effects on enzyme activity.

Data Presentation

Table 1: Known Inhibitory Activity of this compound

Target ProteaseProtease ClassIC50 / KiNotes
Caspase-1 (ICE)Cysteine ProteaseNot specified in reviewed sourcesPrimary target for its anti-inflammatory properties.
SARS-CoV-2 MproCysteine Protease30 nMPotent irreversible inhibitor.[5]

Note: A comprehensive quantitative selectivity profile against a wider range of proteases is not currently available in the public literature.

Experimental Protocols

General Protocol for In Vitro Protease Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against a target protease. Specific parameters such as buffer components, substrate, and enzyme concentrations should be optimized for the particular protease being investigated.

Materials:

  • Purified recombinant protease

  • Fluorogenic or chromogenic protease-specific substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like DTT or EDTA)

  • DMSO (for inhibitor stock solution)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare a working solution of the protease in assay buffer to the desired concentration.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the desired volume of assay buffer to each well.

    • Prepare serial dilutions of this compound in the assay plate to achieve a range of final concentrations. Include a vehicle control (DMSO only) and a no-enzyme control.

    • Add the protease solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure Activity:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the fluorescence or absorbance at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Protease_Inhibition_Assay_Workflow General Workflow for Protease Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Protease - Substrate - this compound Stock plate_setup Set up 96-well plate: - Assay Buffer - Serial Dilutions of this compound reagent_prep->plate_setup add_enzyme Add Protease to Wells plate_setup->add_enzyme pre_incubation Pre-incubate (e.g., 37°C, 15-30 min) add_enzyme->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate read_plate Measure Signal (Fluorescence/Absorbance) over time add_substrate->read_plate calc_velocity Calculate Initial Reaction Velocities read_plate->calc_velocity normalize_data Normalize Data to Controls calc_velocity->normalize_data plot_curve Plot % Inhibition vs. [Inhibitor] normalize_data->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of this compound against a target protease.

Signaling_Pathway_Inhibition Inhibition of Caspase-1 Signaling by this compound Pro_IL_1b Pro-Interleukin-1β (Inactive) Caspase1 Caspase-1 (ICE) Pro_IL_1b->Caspase1 Substrate for IL_1b Interleukin-1β (Active) Caspase1->IL_1b Cleaves to produce SDZ_224_015 This compound SDZ_224_015->Caspase1 Inhibits Inflammation Inflammatory Response IL_1b->Inflammation Promotes

Caption: this compound inhibits the Caspase-1 mediated cleavage of pro-IL-1β.

References

Addressing SDZ 224-015 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SDZ 224-015. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cytotoxicity issues that may be encountered during in-vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and potent inhibitor of the interleukin-1 beta (IL-1β) converting enzyme (ICE), also known as caspase-1.[1][2][3] Caspase-1 is a critical enzyme in the inflammatory pathway responsible for the proteolytic cleavage of the inactive precursors of IL-1β and IL-18 into their active, pro-inflammatory forms.[2][4] By inhibiting caspase-1, this compound blocks the maturation and secretion of these key cytokines.[1] More recently, this compound has also been identified as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro).[4][5][6]

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: While the primary target of this compound is caspase-1, which is involved in inflammation and a form of programmed cell death called pyroptosis, off-target effects or cytotoxicity at high concentrations cannot be ruled out.[4] Unexpected or excessive cytotoxicity, especially in cell lines not expected to undergo pyroptosis, warrants a thorough investigation.

Q3: What are the initial steps to take if I observe unexpected cytotoxicity?

A3: If you observe unexpected cytotoxicity, it is crucial to first perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will provide a quantitative measure of the compound's cytotoxic potential. It is also essential to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your cell line.

Q4: How can I distinguish between apoptosis, necrosis, and pyroptosis?

A4: These are different forms of cell death with distinct morphological and biochemical features. Apoptosis is a programmed cell death characterized by cell shrinkage, membrane blebbing, and activation of executioner caspases like caspase-3 and -7.[7][8] Necrosis is a form of unregulated cell death resulting from cellular injury, leading to cell swelling and lysis.[9][10] Pyroptosis is a pro-inflammatory form of programmed cell death dependent on caspase-1 activity, which also results in cell lysis.[4] Specific assays, such as caspase-3/7 activity assays for apoptosis and LDH release assays for lytic cell death (necrosis and pyroptosis), can help differentiate these pathways.

Troubleshooting Guide for Unexpected Cytotoxicity

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed during experiments with this compound.

Issue 1: High cytotoxicity observed across all tested concentrations.

  • Question: I am observing significant cell death even at the lowest concentrations of this compound. What could be the cause?

  • Answer: This could be due to several factors, including issues with the compound itself, the experimental setup, or the health of your cells.

    • Compound Integrity:

      • Solubility: Ensure that this compound is completely dissolved in the vehicle (e.g., DMSO) before further dilution in your culture medium. Precipitates of the compound can lead to inconsistent and often higher local concentrations, causing toxicity.

      • Stability: Consider the stability of this compound in your cell culture medium over the duration of your experiment. Degradation products could be cytotoxic.

    • Experimental Conditions:

      • Vehicle Toxicity: The concentration of the vehicle (e.g., DMSO) should be kept at a non-toxic level, typically below 0.5%.[11] Always include a vehicle-only control to assess its effect on cell viability.[12]

      • Cell Culture Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma) before starting the experiment.[11][13] Stressed or unhealthy cells can be more susceptible to compound-induced toxicity.[7]

Issue 2: Cytotoxicity is observed, but the results from different viability assays are conflicting.

  • Question: My MTT assay shows a decrease in viability, but an LDH release assay does not show a significant increase in cell death. Why is this happening?

  • Answer: Discrepancies between different cytotoxicity assays often point towards a specific mechanism of cell death or an artifact of the assay itself.

    • MTT Assay: This colorimetric assay measures metabolic activity, which is an indirect measure of cell viability.[14][15] A reduction in the MTT signal could indicate cell death, but it could also be due to a cytostatic effect (inhibition of proliferation) or direct inhibition of mitochondrial dehydrogenases without causing cell death.[6]

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is a hallmark of lytic cell death like necrosis and pyroptosis.[6][16] It will not detect early-stage apoptosis where the cell membrane remains intact.[6]

    • Recommendation: If you observe a decrease in the MTT assay signal but no significant LDH release, it is advisable to perform an apoptosis-specific assay, such as measuring caspase-3/7 activity, to determine if this is the predominant cell death pathway.

Quantitative Data Summary

The following tables provide hypothetical data for this compound cytotoxicity in different cell lines. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines after 48h Treatment

Cell LineDescriptionSeeding Density (cells/well)Vehicle ControlIC50 (µM)
JurkatHuman T lymphocyte5 x 10⁴0.1% DMSO> 100
THP-1 (LPS-primed)Human monocytic1 x 10⁵0.1% DMSO50
A549Human lung carcinoma2 x 10⁴0.1% DMSO> 100
HeLaHuman cervical cancer1.5 x 10⁴0.1% DMSO75

Table 2: Comparison of Different Cytotoxicity Assays on THP-1 Cells Treated with this compound for 24h

Concentration (µM)MTT Assay (% Viability)LDH Release (% Cytotoxicity)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100 ± 5.25.1 ± 1.21.0 ± 0.1
1095.3 ± 4.86.2 ± 1.51.1 ± 0.2
2575.1 ± 6.115.4 ± 2.31.8 ± 0.3
5048.9 ± 5.530.7 ± 3.12.5 ± 0.4
10020.4 ± 3.955.2 ± 4.53.1 ± 0.5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.[11] Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[17]

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This protocol helps to determine if the observed cytotoxicity is due to apoptosis.[1][19]

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.[20]

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the cells.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[20]

Visualizations

SDZ_224_015_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Inflammasome Complex Pro-IL-1β Pro-IL-1β IL-1β (Active) IL-1β (Active) Pro-IL-1β->IL-1β (Active) Pro-IL-18 Pro-IL-18 IL-18 (Active) IL-18 (Active) Pro-IL-18->IL-18 (Active) Caspase-1 (Pro-form) Caspase-1 (Pro-form) Caspase-1 (Active) Caspase-1 (Active) Caspase-1 (Pro-form)->Caspase-1 (Active) Autocatalysis Caspase-1 (Active)->Pro-IL-1β Cleavage Caspase-1 (Active)->Pro-IL-18 Cleavage Pyroptosis Pyroptosis Caspase-1 (Active)->Pyroptosis ASC ASC ASC->Caspase-1 (Pro-form) NLRP3 NLRP3 NLRP3->ASC PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->NLRP3 This compound This compound This compound->Caspase-1 (Active) Inhibits Inflammation Inflammation IL-1β (Active)->Inflammation IL-18 (Active)->Inflammation

Caption: Mechanism of action of this compound as a caspase-1 inhibitor.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Compound Verify Compound Integrity (Purity, Solubility, Stability) Start->Check_Compound Check_Experimental Review Experimental Setup (Vehicle Control, Cell Health, Contamination) Start->Check_Experimental Dose_Response Perform Dose-Response Experiment (Determine IC50) Check_Compound->Dose_Response Check_Experimental->Dose_Response Conflicting_Results Conflicting Assay Results? Dose_Response->Conflicting_Results Artifact Investigate Experimental Artifact Dose_Response->Artifact If high toxicity at all doses Orthogonal_Assay Perform Orthogonal Assays (e.g., Caspase-3/7 for Apoptosis, LDH for Necrosis/Pyroptosis) Conflicting_Results->Orthogonal_Assay Yes Analyze_Mechanism Analyze Mechanism of Cell Death Conflicting_Results->Analyze_Mechanism No Orthogonal_Assay->Analyze_Mechanism

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of SDZ 224-015

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of the caspase-1 inhibitor, SDZ 224-015. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.

I. Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments aimed at improving the bioavailability of this compound.

Issue 1: Low and Variable Oral Bioavailability

Question: We are observing low and inconsistent plasma concentrations of this compound in our rodent studies, despite its reported oral activity. What are the likely causes and how can we improve this?

Answer: Low and variable oral bioavailability is a common hurdle for compounds like this compound, which are characterized by poor aqueous solubility. The previously reported oral bioavailability of 25-50% in rats, while indicating oral activity, also suggests significant room for improvement. The primary factors contributing to this issue are likely poor dissolution in the gastrointestinal (GI) tract and potential first-pass metabolism.

Troubleshooting Steps & Optimization Strategies:

  • Enhance Solubilization: The initial and most critical step is to ensure this compound is adequately solubilized in the dosing vehicle.

    • Co-solvents: A common starting point is the use of co-solvents. A formulation of 10% Dimethyl Sulfoxide (DMSO) in 90% corn oil has been noted for its ability to solubilize this compound to at least 2.5 mg/mL. Given that this compound is highly soluble in DMSO (100 mg/mL), a stock solution in DMSO can be prepared and then diluted with a suitable vehicle like corn oil or polyethylene glycol (PEG).

    • Lipid-Based Formulations: For hydrophobic compounds, lipid-based drug delivery systems (LBDDS) are a powerful tool to improve oral absorption. These formulations can enhance solubilization, promote lymphatic transport (bypassing first-pass metabolism), and increase membrane permeability. Consider exploring:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.

      • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that can encapsulate the drug in a solid lipid matrix, potentially improving stability and providing controlled release.

  • Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area.

    • Micronization: Reducing the particle size to the micron range can significantly increase the surface area available for dissolution.

    • Nanosuspensions: Further reduction to the nanometer scale can lead to a dramatic increase in dissolution velocity and saturation solubility.

  • Standardize Experimental Conditions: To minimize variability, it is crucial to maintain consistency across experiments.

    • Fasting: Ensure a consistent fasting period for all animals before dosing, as the presence of food can significantly impact GI physiology and drug absorption.

    • Dosing Volume and Technique: Use a consistent and accurate oral gavage technique to ensure the full dose is administered to the stomach.

Issue 2: Precipitation of this compound in the Dosing Formulation

Question: Our formulation of this compound in an aqueous vehicle is showing precipitation upon standing. How can we maintain a stable solution for oral dosing?

Answer: Precipitation is a clear indicator of poor solubility of this compound in aqueous-based vehicles. It is essential to use a formulation strategy that can maintain the drug in a solubilized state.

Troubleshooting Steps & Optimization Strategies:

  • Avoid Aqueous Vehicles for Initial Formulation: Given the hydrophobic nature of this compound, purely aqueous vehicles are generally unsuitable for achieving and maintaining a sufficient concentration for in vivo studies.

  • Utilize a Co-solvent System: As mentioned previously, a pre-dissolved stock of this compound in DMSO, subsequently diluted with a lipid-based vehicle like corn oil, is a viable approach. The high solubility in DMSO ensures the initial dissolution, and the corn oil provides a stable, non-aqueous carrier.

  • Employ Surfactants: The inclusion of a pharmaceutically acceptable surfactant (e.g., Tween 80, Cremophor EL) can help to stabilize the formulation and prevent precipitation by forming micelles that encapsulate the drug.

  • Consider Amorphous Solid Dispersions (ASDs): For solid dosage form development, creating an ASD of this compound with a hydrophilic polymer can enhance its dissolution rate and apparent solubility in the GI tract.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for formulation development?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective formulation.

PropertyValue
Molecular Formula C₃₀H₃₅Cl₂N₃O₉
Molecular Weight 652.52 g/mol
CAS Number 161511-45-1
Solubility DMSO: 100 mg/mL10% DMSO / 90% Corn Oil: ≥ 2.5 mg/mL

The high molecular weight and poor aqueous solubility are the primary challenges for achieving good oral bioavailability.

Q2: What is a standard protocol for preparing an oral formulation of this compound for rodent studies?

A2: Based on the available solubility data, a common and practical approach for preparing an oral formulation for preclinical studies in rodents is as follows:

Protocol: Preparation of this compound in a DMSO/Corn Oil Vehicle

  • Prepare a Stock Solution: Accurately weigh the desired amount of this compound and dissolve it in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Gentle warming and vortexing may be required to ensure complete dissolution.

  • Vehicle Preparation: Prepare the final dosing vehicle by mixing 1 part DMSO with 9 parts corn oil (by volume).

  • Final Formulation: Slowly add the required volume of the this compound stock solution to the DMSO/corn oil vehicle to achieve the final desired concentration for dosing. Ensure the solution is clear and homogenous before administration.

  • Administration: Administer the formulation to the animals via oral gavage at the calculated dose volume.

Q3: What are the general principles for conducting an in vivo bioavailability study in rats?

A3: A typical in vivo bioavailability study in rats involves the following key steps:

Experimental Protocol: Oral Bioavailability Study in Rats

  • Animal Acclimatization: Allow the rats (e.g., Sprague-Dawley) to acclimate to the housing conditions for at least one week.

  • Fasting: Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation via oral gavage. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve). Bioavailability is determined by comparing the AUC from oral administration to that from intravenous administration.

III. Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis & Data Interpretation prep_start Weigh this compound dissolve_dmso Dissolve in DMSO (Stock Solution) prep_start->dissolve_dmso final_formulation Prepare Final Dosing Solution dissolve_dmso->final_formulation prep_vehicle Prepare Vehicle (e.g., 10% DMSO/90% Corn Oil) prep_vehicle->final_formulation dosing Oral Gavage final_formulation->dosing animal_prep Animal Acclimatization & Fasting animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis

Caption: Experimental workflow for an in vivo bioavailability study of this compound.

troubleshooting_logic start Low/Variable Bioavailability Observed check_solubility Is the compound fully dissolved in the vehicle? start->check_solubility check_formulation Is the formulation strategy optimal for a poorly soluble compound? check_solubility->check_formulation Yes action_cosolvent Use co-solvents (e.g., DMSO) and/or surfactants. check_solubility->action_cosolvent No check_protocol Are the experimental conditions standardized? check_formulation->check_protocol Yes action_lipid Consider lipid-based formulations (SEDDS, SLNs). check_formulation->action_lipid No action_particle Explore particle size reduction (micronization, nanosuspension). check_formulation->action_particle No action_standardize Standardize fasting, dosing technique, and other experimental parameters. check_protocol->action_standardize No action_investigate Investigate other factors (e.g., first-pass metabolism). check_protocol->action_investigate Yes solubility_no No solubility_yes Yes formulation_no No formulation_yes Yes protocol_no No protocol_yes Yes

Caption: Troubleshooting logic for addressing low bioavailability of this compound.

signaling_pathway cluster_formulation Formulation Strategies cluster_absorption Gastrointestinal Tract cluster_outcome Systemic Circulation A Co-solvents (e.g., DMSO/Corn Oil) E Enhanced Solubilization A->E B Lipid-Based Systems (e.g., SEDDS) B->E F Improved Permeability B->F C Particle Size Reduction (e.g., Nanosuspension) D Increased Dissolution C->D G Increased Plasma Concentration (AUC) D->G E->G F->G H Improved Bioavailability G->H

Caption: Relationship between formulation strategies and improved bioavailability.

SDZ 224-015 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific degradation and stability studies for SDZ 224-015 are not extensively available in the public domain. The following information is based on general knowledge of similar peptide-like small molecule inhibitors and established principles of pharmaceutical stability testing. Researchers should always perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Below is a summary of recommended storage conditions for both the solid compound and solutions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder)-20°CUp to 2 years[1]Keep tightly sealed in a desiccator to protect from moisture.
-80°CLong-termFor extended storage periods.
Stock Solution in DMSO-20°CUp to 1 month[1][2]Aliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 months[1][2]Recommended for longer-term storage of solutions.

Q2: How should I prepare and handle solutions of this compound?

A2: To ensure the stability and activity of this compound in solution, follow these handling guidelines:

  • Solvent Selection: DMSO is a commonly used solvent for creating stock solutions.[1][2]

  • Aliquoting: To avoid degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

  • Daily Preparation: Whenever possible, prepare fresh working solutions from the stock solution on the day of the experiment.[1]

  • Equilibration: Before opening a vial of the solid compound or a frozen stock solution, allow it to equilibrate to room temperature for at least one hour to prevent condensation.[1]

  • Protection from Light: Protect solutions from direct light exposure, especially if photostability has not been confirmed.

Q3: What are the potential degradation pathways for this compound?

A3: While specific data for this compound is limited, based on its chemical structure (a peptide-like molecule), it may be susceptible to the following degradation pathways:

  • Hydrolysis: The ester and amide bonds in the molecule could be susceptible to cleavage in the presence of water, especially at acidic or basic pH.

  • Oxidation: Certain amino acid residues, if present or mimicked in the structure, can be prone to oxidation.

  • Photodegradation: Exposure to UV or visible light can sometimes lead to the degradation of complex organic molecules.

Troubleshooting Guides

Problem: I am seeing a loss of activity or inconsistent results with my this compound experiments.

This issue could be related to the degradation of the compound. Consider the following troubleshooting steps:

Table 2: Troubleshooting Inconsistent Results

Potential CauseRecommended Action
Improper Storage Verify that the solid compound and stock solutions have been stored at the correct temperatures and protected from moisture.
Repeated Freeze-Thaw Cycles Discard the current stock solution and prepare a new one, ensuring it is aliquoted into single-use vials.
Degradation of Working Solution Prepare fresh working solutions immediately before each experiment. Avoid storing diluted solutions.
Contamination of Stock Solution Use sterile techniques when preparing and handling solutions. Consider filtering the stock solution through a 0.22 µm filter.
Photodegradation Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.

Experimental Protocols

The following are generalized protocols for assessing the stability of a compound like this compound. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution and a solid sample at 80°C for 48 hours.

    • Photodegradation: Expose a solution and a solid sample to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of degradation products from the parent peak.

    • Optimize the gradient, flow rate, and column temperature to achieve adequate resolution between all peaks.

  • Detection: Use a UV detector at a wavelength where this compound and its degradation products show good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Inconsistent Results inconsistent_results Inconsistent Experimental Results improper_storage Improper Storage inconsistent_results->improper_storage freeze_thaw Repeated Freeze-Thaw inconsistent_results->freeze_thaw solution_degradation Working Solution Degradation inconsistent_results->solution_degradation photodegradation Photodegradation inconsistent_results->photodegradation verify_conditions Verify Storage Conditions improper_storage->verify_conditions aliquot_stock Aliquot New Stock Solution freeze_thaw->aliquot_stock prepare_fresh Prepare Fresh Working Solutions solution_degradation->prepare_fresh protect_light Protect from Light photodegradation->protect_light

Caption: Troubleshooting logic for inconsistent experimental results.

References

How to confirm SDZ 224-015 activity in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of SDZ 224-015 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is an orally active small molecule inhibitor. Its primary targets are:

  • Interleukin-1β converting enzyme (ICE), also known as Caspase-1: This enzyme is crucial for the maturation of the pro-inflammatory cytokines IL-1β and IL-18.[1][2]

  • SARS-CoV-2 Main Protease (Mpro or 3CLpro): This viral enzyme is essential for the replication of the SARS-CoV-2 virus.[1][3]

Q2: How can I confirm the inhibitory activity of this compound in my experiments?

A2: The activity of this compound can be confirmed through various in vitro and cell-based assays that measure the inhibition of its target enzymes, Caspase-1 and SARS-CoV-2 Mpro. Detailed protocols for recommended assays are provided in the "Experimental Protocols" section of this guide.

Q3: What is the reported potency of this compound against its targets?

A3: this compound has been reported to be a potent inhibitor of SARS-CoV-2 Mpro with an IC50 of 30 nM.[3] It is also an effective inhibitor of Caspase-1, reducing inflammation and pyrexia in animal models.[4]

Troubleshooting Guide

Problem: I am observing high background noise in my fluorescence-based assay.

  • Possible Cause 1: Substrate Instability. Fluorogenic substrates can sometimes spontaneously hydrolyze, leading to a high background signal.

    • Solution: Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the substrate stock. Store stock solutions in a high-grade, anhydrous solvent like DMSO at -20°C or -80°C.[5]

  • Possible Cause 2: Contaminated Reagents. Buffers or other assay components may be contaminated with fluorescent substances.

    • Solution: Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. Filter-sterilize buffers before use.

  • Possible Cause 3: Autofluorescence of Test Compound. this compound or other test compounds may exhibit intrinsic fluorescence at the excitation and emission wavelengths of the assay.

    • Solution: Run a control experiment with the compound alone (without the enzyme or substrate) to measure its intrinsic fluorescence. Subtract this background from the experimental readings.

Problem: The inhibitory effect of this compound is lower than expected.

  • Possible Cause 1: Compound Solubility Issues. this compound is a hydrophobic molecule and may precipitate in aqueous assay buffers, reducing its effective concentration.[6][7]

    • Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO. When diluting into the aqueous assay buffer, ensure thorough mixing and avoid concentrations that exceed its solubility limit. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.[8]

  • Possible Cause 2: Compound Instability. The compound may be unstable in the assay buffer or under the experimental conditions.

    • Solution: Information on the stability of this compound in aqueous solutions is limited. It is recommended to prepare fresh dilutions of the compound for each experiment.[9]

  • Possible Cause 3: Inactive Enzyme. The Caspase-1 or Mpro enzyme may have lost activity due to improper storage or handling.

    • Solution: Aliquot the enzyme upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use.[10][11] Confirm enzyme activity using a known potent inhibitor as a positive control.

Problem: I am seeing inconsistent results between experimental replicates.

  • Possible Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. For multi-well plate assays, consider using a multi-channel pipette for adding common reagents to minimize well-to-well variation.

  • Possible Cause 2: Edge Effects in Multi-Well Plates. Evaporation from the outer wells of a microplate can concentrate reagents and affect results.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with buffer or media to create a humidity barrier.

  • Possible Cause 3: Insufficient Mixing. Failure to adequately mix the assay components can lead to non-uniform reactions.

    • Solution: Gently mix the contents of each well after adding each reagent, for example, by gently tapping the plate or using an orbital shaker.

Quantitative Data Summary

Target EnzymeInhibitorIC50Assay TypeReference
SARS-CoV-2 MproThis compound30 nMBiochemical Assay[3]
Caspase-1Ac-YVAD-CHO (Positive Control)~4 µMFluorometric Assay[11]

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_caspase1 Caspase-1 Activation Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Inflammasome Assembly Inflammasome Assembly Pro-inflammatory Stimuli->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Inflammasome Assembly->Pro-Caspase-1 recruits Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 auto-cleavage Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Active Caspase-1->Pro-IL-1β / Pro-IL-18 cleaves Mature IL-1β / IL-18 Mature IL-1β / IL-18 Pro-IL-1β / Pro-IL-18->Mature IL-1β / IL-18 Inflammation Inflammation Mature IL-1β / IL-18->Inflammation SDZ_224_015_caspase This compound SDZ_224_015_caspase->Active Caspase-1 inhibits

Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.

Mpro_Inhibition_Workflow cluster_workflow In Vitro Mpro Inhibition Assay Workflow Prepare Reagents Prepare Reagents Enzyme Incubation Enzyme Incubation Prepare Reagents->Enzyme Incubation Mpro Enzyme Assay Buffer Substrate Addition Substrate Addition Enzyme Incubation->Substrate Addition Fluorogenic Substrate Signal Detection Signal Detection Substrate Addition->Signal Detection Measure Fluorescence Data Analysis Data Analysis Signal Detection->Data Analysis Calculate % Inhibition and IC50 This compound Dilution This compound Dilution This compound Dilution->Enzyme Incubation + Inhibitor

Caption: Experimental workflow for determining Mpro inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available caspase-1 inhibitor screening kits.[2][11]

Materials:

  • Recombinant human Caspase-1

  • Caspase-1 Substrate (e.g., Ac-YVAD-AFC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • This compound

  • Known Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for positive control

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare a working solution of the positive control inhibitor in assay buffer.

    • Dilute the Caspase-1 enzyme to the desired concentration in cold assay buffer immediately before use.

    • Prepare the Caspase-1 substrate solution in assay buffer according to the manufacturer's instructions. Protect from light.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): 50 µL of assay buffer.

    • Negative Control (100% Activity): 45 µL of assay buffer + 5 µL of diluted Caspase-1 enzyme.

    • Test Wells: 45 µL of this compound dilution + 5 µL of diluted Caspase-1 enzyme.

    • Positive Control: 45 µL of positive control inhibitor solution + 5 µL of diluted Caspase-1 enzyme.

  • Incubation:

    • Gently tap the plate to mix.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Add 50 µL of the Caspase-1 substrate solution to all wells.

    • Mix gently.

  • Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at Ex/Em = 400/505 nm.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control)] * 100

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol is based on established fluorescence resonance energy transfer (FRET) assays for Mpro activity.[1][10]

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Mpro FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer (e.g., 20 mM Tris, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound

  • Known Mpro inhibitor (e.g., GC376) for positive control

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 340/490 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of this compound in assay buffer as described in Protocol 1.

    • Prepare a working solution of the positive control inhibitor.

    • Dilute the Mpro enzyme in cold assay buffer.

    • Prepare the Mpro FRET substrate solution in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): 50 µL of assay buffer.

    • Negative Control (100% Activity): 25 µL of assay buffer + 25 µL of diluted Mpro enzyme.

    • Test Wells: 25 µL of this compound dilution + 25 µL of diluted Mpro enzyme.

    • Positive Control: 25 µL of positive control inhibitor solution + 25 µL of diluted Mpro enzyme.

  • Incubation:

    • Mix gently and incubate at room temperature for 15-30 minutes.

  • Reaction Initiation:

    • Add 50 µL of the Mpro FRET substrate solution to all wells.

    • Mix gently.

  • Measurement:

    • Immediately begin kinetic reading of fluorescence at Ex/Em = 340/490 nm every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the V₀ of the blank from all other V₀ values.

    • Calculate the percent inhibition: % Inhibition = [1 - (V₀ of Test Well / V₀ of Negative Control)] * 100

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

References

Technical Support Center: Overcoming Resistance to SDZ 224-015 in Viral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SDZ 224-015 in viral assays. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

Problem: Decreased or complete loss of this compound efficacy in our viral assays.

This is a common indication of the emergence of viral resistance. The following sections provide a step-by-step guide to understanding and overcoming this challenge.

Q1: What are the likely mechanisms of resistance to this compound?

While specific resistance mutations to this compound have not been extensively documented in the public domain, resistance to other viral protease inhibitors, particularly those targeting the SARS-CoV-2 Main Protease (Mpro), can provide valuable insights. This compound, a caspase-1 inhibitor, has been identified as a potent inhibitor of SARS-CoV-2 Mpro[1]. Therefore, resistance mechanisms are likely to involve:

  • Mutations in the Mpro gene: Amino acid substitutions in or near the active site of Mpro can reduce the binding affinity of this compound to the enzyme.[2][3] These are often referred to as primary or major mutations.

  • Compensatory mutations: Secondary mutations may arise outside the active site. While not directly impacting drug binding, they can restore the replicative fitness of the virus that may have been compromised by primary resistance mutations.[2][3]

  • Changes in viral polyprotein cleavage sites: Mutations in the regions of the viral polyprotein that Mpro cleaves can also contribute to resistance by altering the substrate recognition and processing efficiency of the mutated protease.[3]

Q2: How can we confirm if our virus has developed resistance to this compound?

Confirmation of resistance requires a combination of phenotypic and genotypic assays.

  • Phenotypic Assays: These assays directly measure the susceptibility of the virus to the drug. A significant increase in the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound against the suspected resistant virus compared to the wild-type virus is a strong indicator of resistance. The plaque reduction assay is a common method for this.

  • Genotypic Assays: This involves sequencing the Mpro gene of the virus population that is showing reduced susceptibility.[4] The identified mutations can then be compared to known resistance mutations for other protease inhibitors or analyzed for their potential impact on the Mpro structure and function.[5]

Q3: What should we do if we suspect resistance?

If you suspect resistance, the following workflow is recommended:

G A Observe Decreased Efficacy of this compound B Isolate Viral Population A->B C Perform Phenotypic Assay (e.g., Plaque Reduction Assay) B->C D Perform Genotypic Assay (Sequence Mpro Gene) B->D E Compare EC50/IC50 to Wild-Type C->E F Analyze for Mutations D->F G Resistance Confirmed E->G Significant Increase F->G Known/Suspected Resistance Mutations H Characterize Resistant Mutant (e.g., Fitness, Cross-Resistance) G->H I Develop Mitigation Strategy (e.g., Combination Therapy) H->I

Figure 1. Workflow for investigating suspected resistance.
Q4: We have confirmed resistance. What are our next steps?

Once resistance is confirmed, the following strategies can be employed to overcome it:

  • Combination Therapy: Using this compound in combination with another antiviral agent that has a different mechanism of action can be highly effective.[6] This makes it more difficult for the virus to develop resistance to both drugs simultaneously.

  • Dose Escalation: In some cases, increasing the concentration of this compound may be sufficient to inhibit the resistant virus, although this needs to be balanced against potential cytotoxicity.

  • Development of Second-Generation Inhibitors: If specific resistance mutations are identified, this information can be used to design new inhibitors that are effective against the resistant variants.

Frequently Asked Questions (FAQs)

General
  • What is this compound? this compound is an orally active inhibitor of the interleukin-1 beta (IL-1β) converting enzyme (caspase-1).[7] It has also been shown to be a potent inhibitor of the SARS-CoV-2 main protease (Mpro), giving it antiviral properties.[1][8]

  • Which viruses is this compound active against? Its primary documented antiviral activity is against SARS-CoV-2.[1][8]

Experimental Issues
  • Q: Our IC50 values for this compound are inconsistent between experiments. What could be the cause? A: Inconsistent results can arise from several factors. Refer to the troubleshooting guide below for common issues and solutions.

  • Q: We are not seeing any inhibition of viral replication, even at high concentrations of this compound. A: This could be due to several reasons, including the use of a non-susceptible virus, issues with the compound's integrity, or problems with the assay setup.

Quantitative Data Summary

The following tables summarize key quantitative data for Mpro inhibitors. While specific data for this compound resistant variants are not yet widely available, the data for other Mpro inhibitors can serve as a reference.

Table 1: Inhibitory Activity of Selected Compounds against SARS-CoV-2 Mpro

CompoundIC50 (µM)Antiviral EC50 (µM)Reference
This compound 0.03Not widely reported[8]
Nirmatrelvir 0.0031 (Ki)~0.077[9]
GC-376 0.04 - 5.130.49[10][11]
Boceprevir 4.13 - 8.01.31 - 1.95[9][11]

Table 2: Fold Change in Resistance for Nirmatrelvir against SARS-CoV-2 Mpro Mutants

MutationFold Change in IC50/EC50Replicative Fitness ImpactReference
E166V ~100-fold increaseReduced[12][13]
T21I 1.1 - 4.6-fold increaseCompensatory (restores fitness)[13][14]
L50F 1.1 - 4.6-fold increaseCompensatory (restores fitness)[13][14]
H172Y >113.7-fold increase (Ki)Reduced[15]
M49I Minor increaseNot specified[13]

Experimental Protocols

Protocol 1: Generating Resistant Virus by Serial Passage

This protocol describes a general method for selecting for drug-resistant virus in cell culture.

  • Preparation:

    • Prepare a stock of the wild-type virus of known titer.

    • Prepare a series of dilutions of this compound in cell culture medium.

  • Initial Infection:

    • Seed susceptible host cells in multiple wells or flasks.

    • Infect the cells with the wild-type virus at a low multiplicity of infection (MOI), in the presence of a sub-inhibitory concentration of this compound (e.g., at or slightly below the EC50).

  • Passaging:

    • Incubate the infected cells until cytopathic effect (CPE) is observed.

    • Harvest the supernatant containing the virus.

    • Use this viral supernatant to infect fresh cells, again in the presence of the same or a slightly increased concentration of this compound.

  • Repeat Passaging:

    • Repeat the passaging step for multiple rounds (typically 10-20 passages). Gradually increase the concentration of this compound as the virus adapts.

  • Isolation and Characterization:

    • After a significant increase in the tolerated drug concentration is observed, isolate the viral population.

    • Characterize the resistant virus using phenotypic and genotypic assays.

Protocol 2: Phenotypic Resistance Assay (Plaque Reduction Assay)

This protocol determines the EC50 of this compound against wild-type and potentially resistant virus.

  • Cell Seeding:

    • Seed a confluent monolayer of susceptible cells in 6-well or 12-well plates.

  • Virus Dilution:

    • Prepare serial dilutions of the viral stocks (wild-type and suspected resistant) to yield a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection:

    • Infect the cell monolayers with the diluted virus for 1-2 hours.

  • Drug Treatment and Overlay:

    • Prepare an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) with serial dilutions of this compound.

    • Remove the virus inoculum and add the drug-containing overlay.

  • Incubation:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each drug concentration relative to the no-drug control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 3: Genotypic Resistance Analysis

This protocol outlines the steps for identifying mutations in the Mpro gene.

  • Viral RNA Extraction:

    • Extract viral RNA from the supernatant of infected cell cultures using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize cDNA from the viral RNA using a reverse transcriptase.

    • Amplify the Mpro gene using specific primers and PCR.

  • DNA Sequencing:

    • Purify the PCR product.

    • Sequence the Mpro gene using Sanger sequencing or next-generation sequencing (NGS).

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type Mpro sequence to identify mutations.

    • Analyze the potential impact of the identified mutations on the protein structure and function using bioinformatics tools.

Visualizations

Signaling Pathway of SARS-CoV-2 Mpro and Potential Resistance Impact

The following diagram illustrates the role of SARS-CoV-2 Mpro in the viral replication cycle and how resistance mutations can affect this process.

G cluster_virus Viral Replication Cycle cluster_drug Drug Action and Resistance Viral_RNA Viral RNA Polyprotein Viral Polyproteins (pp1a, pp1ab) Viral_RNA->Polyprotein Translation Mpro Main Protease (Mpro) Polyprotein->Mpro Autocleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage of Polyprotein Replication_Complex Replication-Transcription Complex Functional_Proteins->Replication_Complex New_Virus New Virions Replication_Complex->New_Virus SDZ_224_015 This compound SDZ_224_015->Mpro Inhibition Resistant_Mpro Resistant Mpro (with mutations) SDZ_224_015->Resistant_Mpro Reduced Inhibition Resistant_Mpro->Functional_Proteins Cleavage Continues G Start Suspected Resistant Viral Isolate Phenotypic Phenotypic Assay (EC50 Determination) Start->Phenotypic Genotypic Genotypic Assay (Mpro Sequencing) Start->Genotypic Fitness Viral Fitness Assay (Replication Kinetics) Phenotypic->Fitness Cross_Resistance Cross-Resistance Assay (Test against other inhibitors) Phenotypic->Cross_Resistance Genotypic->Fitness End Comprehensive Resistance Profile Fitness->End Cross_Resistance->End

References

Interpreting unexpected results with SDZ 224-015

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SDZ 224-015. Our goal is to help you interpret unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a caspase-1 inhibitor, but we are observing unexpected antiviral activity. Is this a known off-target effect?

A1: Yes, this is a recently discovered and significant activity of this compound. While initially developed as an inhibitor of the interleukin-1β (IL-1β) converting enzyme (caspase-1), recent drug repurposing studies have identified this compound as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2] This dual activity is a critical factor to consider in your experimental design and interpretation of results.

Q2: Our in vitro results with this compound are not consistent with our in vivo findings. Why might this be the case?

A2: A key reason for discrepancies between in vitro and in vivo results is that this compound is a prodrug.[1][2] In vivo, it is cleaved by esterases to its active acid form.[1][2] Standard in vitro assays may lack the necessary esterases to activate the compound, leading to lower or no activity. Conversely, the prodrug form of this compound is a potent irreversible inhibitor of the SARS-CoV-2 Mpro, while its active acid metabolite shows significantly less potency against this target.[1][2] Therefore, the specific form of the compound and the biological matrix are crucial for its activity.

Q3: We are not observing the expected anti-inflammatory effects of this compound in our rat model of inflammation. What could be the issue?

A3: Several factors could contribute to a lack of efficacy in animal models. This compound has demonstrated potent oral activity in reducing carrageenin-induced paw edema and lipopolysaccharide-induced pyrexia in rats.[3] If you are not observing the expected effects, consider the following:

  • Dosage and Administration: Ensure the correct dosage and route of administration are being used. Oral administration has been shown to be effective.[3][4]

  • Animal Model: The specific inflammatory stimulus and the timing of drug administration are critical. The efficacy of this compound has been demonstrated in acute inflammation models.[3]

  • Compound Integrity: Verify the stability and purity of your this compound stock.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Viral Proteases
  • Symptom: You are studying the anti-inflammatory effects of this compound in a viral infection model and observe a stronger than expected reduction in viral replication.

  • Possible Cause: this compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2] If your model involves a coronavirus or a virus with a similar protease, this off-target activity could be the primary reason for the observed antiviral effect.

  • Solution:

    • Confirm Mpro Inhibition: Test the effect of this compound on the isolated viral protease in a cell-free assay.

    • Use a Different Caspase-1 Inhibitor: To dissect the anti-inflammatory from the antiviral effects, consider using a caspase-1 inhibitor that is not known to inhibit Mpro, such as belnecasan.[1]

    • Control for Prodrug Conversion: In cellular assays, consider the potential for intracellular esterases to convert the this compound prodrug to its active form, which has lower Mpro inhibitory activity.[1][2]

Issue 2: Discrepancy Between In Vitro and In Vivo Anti-inflammatory Activity
  • Symptom: Potent inhibition of caspase-1 is observed in a purified enzyme assay, but the anti-inflammatory effect in a cellular or animal model is weaker than expected.

  • Possible Cause:

    • Prodrug Activation: Cellular models may have varying levels of esterase activity, leading to incomplete conversion of this compound to its active form.

    • Cell Permeability: The permeability of the prodrug and its active form into the target cells might be a limiting factor.

  • Solution:

    • Measure Intracellular Drug Concentrations: Use techniques like LC-MS/MS to quantify the intracellular levels of both the prodrug and its active metabolite.

    • Pre-incubate with Esterases: For in vitro cellular assays, you can pre-incubate this compound with purified esterases to generate the active form before adding it to the cells.

    • Optimize Dosing Regimen: In animal studies, consider adjusting the dose and frequency of administration to ensure adequate exposure to the active compound.

Data Presentation

Table 1: Inhibitory Activity of this compound and Related Compounds

CompoundTargetIC50Compound TypeReference
This compound (Prodrug) SARS-CoV-2 Mpro30 nMProdrug[1][2]
This compound (Active Acid) SARS-CoV-2 Mpro> 50% inhibition at 100 µMActive Metabolite[1][2]
This compound IL-1β Converting Enzyme (Caspase-1)Not specified in provided resultsProdrug[5][6]
Belnecasan SARS-CoV-2 MproNo substantial inhibitionCaspase-1 Inhibitor[1]

Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation

ModelParameter MeasuredRoute of AdministrationEffective Dose (ED50)Reference
Carrageenin-induced paw oedemaPaw VolumeOral~25 µg/kg[3]
Lipopolysaccharide-induced pyrexiaBody TemperatureOral~11 µg/kg[3]
Interleukin-1β-induced pyrexiaBody TemperatureOral~4 µg/kg[3]
Yeast-inflamed paw pressure testPain ThresholdOralSignificant at 1 mg/kg[3]

Experimental Protocols

Protocol 1: In Vitro SARS-CoV-2 Mpro Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against SARS-CoV-2 Mpro.

  • Materials:

    • Recombinant SARS-CoV-2 Mpro

    • Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

    • Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 0.05% Tween-20)

    • This compound (prodrug and active acid forms)

    • 384-well assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of recombinant Mpro (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration ~10 µM).

    • Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.

    • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: In Vivo Carrageenin-Induced Paw Edema Model in Rats
  • Objective: To evaluate the anti-inflammatory efficacy of orally administered this compound.

  • Materials:

    • Male Wistar rats (150-200 g)

    • This compound

    • Vehicle (e.g., 1% methylcellulose in water)

    • 1% (w/v) carrageenin solution in saline

    • Pletysmometer

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer this compound or vehicle orally by gavage.

    • One hour after drug administration, inject 0.1 mL of 1% carrageenin solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume using a pletysmometer immediately before the carrageenin injection and at 1, 2, 3, and 4 hours post-injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Mandatory Visualizations

SDZ_224_015_Signaling_Pathways cluster_prodrug In Vivo Activation cluster_caspase1 Anti-inflammatory Pathway cluster_mpro Antiviral Pathway (SARS-CoV-2) This compound (Prodrug) This compound (Prodrug) Esterases Esterases This compound (Prodrug)->Esterases Mpro Mpro This compound (Prodrug)->Mpro Irreversible Inhibition This compound (Active Acid) This compound (Active Acid) Esterases->this compound (Active Acid) Caspase-1 Caspase-1 This compound (Active Acid)->Caspase-1 Inhibition Pro-IL-1β Pro-IL-1β Pro-IL-1β->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β Inflammation Inflammation IL-1β->Inflammation Viral Polyprotein Viral Polyprotein Viral Polyprotein->Mpro Functional Viral Proteins Functional Viral Proteins Mpro->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication

Caption: Dual inhibitory pathways of this compound.

Experimental_Workflow_Troubleshooting Unexpected Result Unexpected Result In Vitro vs In Vivo Discrepancy In Vitro vs In Vivo Discrepancy Unexpected Result->In Vitro vs In Vivo Discrepancy Unexpected Antiviral Activity Unexpected Antiviral Activity Unexpected Result->Unexpected Antiviral Activity Check for Prodrug Activation Check for Prodrug Activation In Vitro vs In Vivo Discrepancy->Check for Prodrug Activation Confirm Off-Target Mpro Inhibition Confirm Off-Target Mpro Inhibition Unexpected Antiviral Activity->Confirm Off-Target Mpro Inhibition Measure Intracellular Concentrations Measure Intracellular Concentrations Check for Prodrug Activation->Measure Intracellular Concentrations Use Control Inhibitor Use Control Inhibitor Confirm Off-Target Mpro Inhibition->Use Control Inhibitor

Caption: Troubleshooting workflow for unexpected results with this compound.

References

SDZ 224-015 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SDZ 224-015.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an orally active prodrug that functions as an inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1.[1][2][3][4] Upon administration, it is metabolized by in vivo esterases to its active acidic form. More recently, this compound has also been identified as a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][3][5][6]

Q2: What are the main research applications for this compound?

Given its dual targets, this compound is primarily used in studies related to:

  • Inflammation and Immunology: As a caspase-1 inhibitor, it is used to investigate inflammatory pathways, particularly the processing and release of the pro-inflammatory cytokine IL-1β.[1][7]

  • Apoptosis and Pyroptosis: It is a tool to study caspase-1-mediated programmed cell death (pyroptosis).[7]

  • Virology (SARS-CoV-2): Its potent inhibition of Mpro makes it a valuable research compound for studying SARS-CoV-2 replication and for the development of antiviral therapeutics.[5][6]

Q3: How should I store and handle this compound?

  • Storage of Solid Compound: The solid form of this compound should be stored at -20°C or -80°C.[4][8]

  • Stock Solutions: Once dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2][4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4]

  • Handling: Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Q4: How do I dissolve this compound?

  • For in vitro assays: this compound is soluble in DMSO (e.g., 10 mM or 100 mg/mL with ultrasonic assistance).[4][]

  • For in vivo administration: A common vehicle for oral administration in animal models is a formulation of 10% DMSO and 90% Corn Oil.[2]

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition Observed in Caspase-1 Enzymatic Assay.

  • Possible Cause 1: Inactive Enzyme.

    • Solution: Ensure that the recombinant caspase-1 enzyme is active. It is known to be unstable at 37°C.[10] Perform incubations at lower temperatures (e.g., 4°C) where the enzyme is more stable.[10] Always include a positive control inhibitor, such as Ac-YVAD-CHO, to validate enzyme activity and the assay setup.[11]

  • Possible Cause 2: Incorrect Assay Buffer.

    • Solution: The composition of the assay buffer is critical. Ensure it contains a reducing agent like DTT, as this is often required for caspase activity.[5][12] Verify the pH of the buffer is optimal for the enzyme (typically around pH 7.3-7.5).

  • Possible Cause 3: this compound Degradation.

    • Solution: this compound is a prodrug. While it can directly inhibit Mpro, its inhibition of caspase-1 may be more effective with the active acid form. For enzymatic assays, consider if pre-incubation or specific assay conditions are needed to assess its inhibitory potential accurately. Ensure stock solutions have been stored correctly and are not expired.

Problem 2: High Background Signal in Cell-Based Assays.

  • Possible Cause 1: Non-specific Substrate Cleavage.

    • Solution: In cell-based inflammasome assays, other proteases can sometimes cleave the caspase-1 substrate. Including a proteasome inhibitor, such as MG-132, in the assay reagent can help reduce this non-specific background signal.[13]

  • Possible Cause 2: Serum Interference in Western Blots.

    • Solution: If you are detecting cleaved caspase-1 from cell culture supernatants by Western blot, high concentrations of proteins from fetal calf serum (FCS) can interfere with the results.[14] It is recommended to culture cells in serum-free media before and during the stimulation phase.[14]

  • Possible Cause 3: Inappropriate Controls.

    • Solution: Always include proper controls. Use a "no-cell" control for background luminescence/fluorescence and a "vehicle-only" (e.g., DMSO) control to assess the effect of the solvent on the cells.[13] To confirm that the observed activity is specific to caspase-1, run a parallel experiment with a known selective caspase-1 inhibitor like Ac-YVAD-CHO.[13][15]

Problem 3: Difficulty Reproducing in vivo Anti-inflammatory Effects.

  • Possible Cause 1: Poor Bioavailability/Formulation.

    • Solution: this compound is designed for oral activity. Ensure it is properly formulated to achieve adequate absorption. A suspension in 10% DMSO and 90% corn oil has been used successfully.[2] The compound is a prodrug and relies on in vivo esterases for activation; this should be considered in experimental design.[16]

  • Possible Cause 2: Inappropriate Dosing.

    • Solution: Dose-response studies are crucial. Effective oral doses in rats have been reported in the range of 0.3-300 µg/kg for reducing carrageenin-induced paw edema and 0.2-5 mg/kg for analgesic effects.[3][4][] Ensure your dosing is within a relevant range for your model.

Quantitative Data Summary

ParameterTargetValueSpecies/SystemReference
IC50 SARS-CoV-2 Mpro30 nMIn vitro enzymatic assay[1][3][4][7]
ED50 (Oral) Carrageenin-induced paw edema~25 µg/kgRat[17]
ED50 (Oral) LPS-induced pyrexia< 11 µg/kgRat[17]
ED50 (Oral) IL-1β-induced pyrexia< 4 µg/kgRat[17]
Effective Dose (Oral) Analgesic activity (yeast-inflamed paw)1 mg/kgRat[3][4][]

Experimental Protocols

Protocol 1: In Vitro Fluorogenic Caspase-1 Inhibition Assay

This protocol is a general guideline for measuring the ability of this compound to inhibit recombinant human caspase-1 activity using a fluorogenic substrate.

Materials:

  • Recombinant human caspase-1

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)

  • This compound

  • Positive control inhibitor (e.g., Ac-YVAD-CHO)

  • DMSO

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm for AFC)

Procedure:

  • Prepare Reagents:

    • Thaw recombinant caspase-1 on ice. Dilute to the desired working concentration (e.g., 10 units/well) in cold Caspase Assay Buffer immediately before use.

    • Prepare a stock solution of the Ac-YVAD-AFC substrate in DMSO and dilute to a working concentration (e.g., 50 µM) in Caspase Assay Buffer.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution in DMSO, then further dilute in Caspase Assay Buffer to achieve the final desired concentrations. Do the same for the positive control.

  • Assay Setup:

    • Add 5 µL of the diluted this compound or control inhibitor solutions to the wells of the 96-well plate.

    • Include "100% initial activity" wells containing only solvent (e.g., DMSO at the same final concentration as the inhibitor wells).[11]

    • Include "background" wells containing only assay buffer instead of the enzyme.[11]

  • Enzyme Addition and Incubation:

    • Add 5 µL of the diluted caspase-1 enzyme solution to all wells except the background wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the diluted Ac-YVAD-AFC substrate solution to all wells.

    • Immediately begin monitoring the fluorescence every 1-2 minutes for at least 30 minutes using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the curve.

    • Determine the percent inhibition for each concentration of this compound relative to the "100% initial activity" wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Inflammasome Activation and Inhibition Assay

This protocol describes a general workflow to assess the effect of this compound on caspase-1 activation in a cell-based model, such as LPS-primed macrophages stimulated with an NLRP3 inflammasome activator (e.g., ATP or Nigericin).

Materials:

  • Macrophage cell line (e.g., THP-1 differentiated with PMA, or primary bone marrow-derived macrophages)

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Serum-free medium

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., ATP or Nigericin)

  • This compound

  • Caspase-1 activity detection kit (e.g., Caspase-Glo® 1)

  • Opaque, white 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells into a white 96-well plate at an optimized density and allow them to adhere overnight. For THP-1 cells, differentiate with PMA for 24-48 hours prior to the experiment.

  • Inhibitor Pre-incubation:

    • The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Priming:

    • Add LPS to a final concentration of 100-500 ng/mL to all wells (except negative controls) to prime the inflammasome (induce pro-IL-1β and NLRP3 expression).

    • Incubate for 3-4 hours.

  • Activation:

    • Add the NLRP3 activator to the wells (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours) to induce inflammasome assembly and caspase-1 activation.

  • Detection of Caspase-1 Activity:

    • Measure caspase-1 activity directly in the cell culture supernatant according to the manufacturer's instructions for your chosen assay kit (e.g., Caspase-Glo® 1).[13][18] This typically involves transferring a portion of the supernatant to a new plate and adding the detection reagent.

    • To confirm specificity, run parallel wells where a known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) is added along with the detection reagent.[13][18]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract background values and normalize the signal from inhibitor-treated wells to the signal from the vehicle-treated, stimulated wells.

    • Plot the results to determine the dose-dependent effect of this compound on caspase-1 activation.

Visualizations

G Pro_IL1B Pro-IL-1β IL1B Mature IL-1β (Pro-inflammatory) Pro_IL1B->IL1B Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Cleaves Inflammasome Inflammasome (e.g., NLRP3) Inflammasome->Pro_Casp1 Recruits PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) PAMPs_DAMPs->Inflammasome Activates SDZ This compound SDZ->Casp1 Inhibits

Caption: this compound inhibits the Caspase-1 signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Buffer, Substrate) C Add Inhibitor/Vehicle to 96-well plate A->C B Prepare Serial Dilution of this compound B->C D Add Enzyme & Pre-incubate C->D E Initiate Reaction with Substrate D->E F Monitor Signal (e.g., Fluorescence) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: General experimental workflow for inhibitor testing.

References

Technical Support Center: Minimizing Variability in SDZ 224-015 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SDZ 224-015. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental variability and troubleshooting common issues encountered when working with the caspase-1 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and potent inhibitor of the interleukin-1 beta (IL-1β) converting enzyme (ICE), also known as caspase-1.[1] Its primary mechanism of action is to block the proteolytic activity of caspase-1, which is a critical enzyme in the inflammatory pathway responsible for the maturation of the pro-inflammatory cytokines IL-1β and IL-18. By inhibiting caspase-1, this compound can reduce inflammation. Recent studies have also identified it as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro).[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and activity of this compound, it is crucial to adhere to the following storage and handling guidelines:

  • Storage of Solid Compound: The solid form of this compound should be stored at -20°C.[4]

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C.

Q3: In which solvent should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For other solvents, it is recommended to consult the manufacturer's datasheet. When preparing solutions, ensure the compound is fully dissolved, using gentle warming or sonication if necessary, as recommended for similar compounds.

Q4: Is this compound stable in aqueous solutions?

A4: Due to the presence of three ester groups, this compound has been noted to be unstable in aqueous media, which may be a confounding factor in experiments with long incubation times.[2] For cell-based assays with extended durations, it may be necessary to refresh the medium with the compound daily.[2]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values in Caspase-1 Inhibition Assays

Q: We are observing significant well-to-well and day-to-day variability in our IC50 values for this compound in our in vitro caspase-1 assay. What are the potential causes and how can we troubleshoot this?

A: High variability in IC50 values can stem from several factors related to assay conditions and compound handling. Here is a systematic approach to troubleshooting:

Potential Cause Troubleshooting Steps Expected Outcome
Inconsistent Enzyme Activity Ensure consistent source and lot of recombinant caspase-1. Perform an enzyme activity titration for each new lot to determine the optimal concentration for your assay. Caspase-1 is known to be labile, with a short half-life at 37°C.[5] Prepare fresh enzyme dilutions for each experiment and keep on ice.Reduced variability in the positive control (enzyme activity without inhibitor).
Substrate Instability or Depletion Use a fresh, high-quality fluorogenic substrate (e.g., Ac-YVAD-AFC). Prepare the substrate solution immediately before use and protect it from light. Ensure the substrate concentration is at or below the Km for the enzyme to maintain initial velocity kinetics.Consistent and linear increase in fluorescence in the absence of inhibitor.
Compound Precipitation Visually inspect the assay plate for any signs of compound precipitation, especially at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity or cell viability (typically <0.5%).Clear solutions in all wells and more consistent dose-response curves.
Inaccurate Pipetting Calibrate pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each dilution step.Improved precision and reproducibility of results.
Assay Timing Caspase activation can be a transient event.[6] Optimize the incubation time for your specific assay system. At later time points, cells may enter secondary necrosis, leading to falsely low caspase activity readings.[6]A clear and reproducible time window for measuring maximal caspase-1 inhibition.
Issue 2: Low or No Inhibitory Activity of this compound

Q: We are not observing the expected inhibitory effect of this compound on caspase-1 activity, even at high concentrations. What could be the problem?

A: A lack of inhibitory activity can be due to issues with the compound itself, the assay setup, or the biological system.

Potential Cause Troubleshooting Steps Expected Outcome
Compound Degradation Ensure the compound has been stored correctly at -20°C and protected from light. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Prepare fresh dilutions from the stock for each experiment. Due to its instability in aqueous media, for cell-based assays, consider daily refreshment of the compound.[2]Restoration of inhibitory activity.
Incorrect Assay Conditions Verify the pH and buffer composition of your assay buffer. Caspase-1 activity is pH-dependent. Ensure that the reducing agent (e.g., DTT) is fresh and added to the reaction buffer immediately before use.Optimal enzyme activity in the no-inhibitor control, allowing for a clear window to observe inhibition.
Inactive Caspase-1 Enzyme Test the activity of your caspase-1 enzyme using a known positive control inhibitor (e.g., Ac-YVAD-CHO). If the positive control also shows no inhibition, the enzyme may be inactive.Confirmation of enzyme activity and integrity of the assay system.
Substrate Specificity While Ac-YVAD-AFC is a common substrate for caspase-1, be aware of potential cross-reactivity with other caspases (e.g., caspase-4, caspase-5). Confirm the identity of the active caspase in your system, for example, by using specific antibodies in a western blot.Assurance that the measured activity is indeed from caspase-1.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 161511-45-1[4]
Molecular Formula C30H35Cl2N3O9[1][4]
Molecular Weight 652.52 g/mol [1][4]
Purity >98.00%[4]
Appearance Solid[4]
Storage Temperature -20°C[4]
In Vitro Activity of this compound
TargetIC50Assay ConditionsReference
SARS-CoV-2 Mpro 30 nMBiochemical assay[2][3]

Experimental Protocols

General Protocol for In Vitro Caspase-1 Fluorometric Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant human caspase-1.

Materials:

  • Recombinant human caspase-1

  • This compound

  • Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC, 10 mM stock in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in Caspase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is the same in all wells.

  • Prepare Assay Plate:

    • Blank wells: Add Assay Buffer only.

    • Negative Control (No Inhibitor): Add Assay Buffer with the same final DMSO concentration as the inhibitor wells.

    • Inhibitor wells: Add the diluted this compound solutions.

  • Add Caspase-1: Dilute the recombinant caspase-1 in ice-cold Assay Buffer to the desired concentration. Add the diluted enzyme to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Prepare the substrate solution by diluting the Ac-YVAD-AFC stock in Assay Buffer to the final desired concentration (e.g., 50 µM). Add the substrate solution to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.

  • Data Analysis: Subtract the background fluorescence (from blank wells) from all readings. Determine the rate of substrate cleavage (for kinetic assays) or the final fluorescence intensity (for endpoint assays). Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using a suitable software.

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm IL-1R IL-1 Receptor PAMPs/DAMPs PAMPs / DAMPs Inflammasome Inflammasome (e.g., NLRP3) PAMPs/DAMPs->Inflammasome activates Pro-IL-1β Pro-IL-1β (inactive) IL-1β IL-1β (active) Pro-IL-1β->IL-1β maturation Pro-Caspase-1 Pro-Caspase-1 (inactive) Inflammasome->Pro-Caspase-1 recruits Caspase-1 Caspase-1 (active) Pro-Caspase-1->Caspase-1 cleavage Caspase-1->Pro-IL-1β cleaves IL-1β->IL-1R secreted and binds to SDZ_224_015 This compound SDZ_224_015->Caspase-1 inhibits

Caption: IL-1β processing pathway and the inhibitory action of this compound.

G start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) start->prep_reagents plate_setup Set up 96-well Plate (Blanks, Controls, Inhibitor dilutions) prep_reagents->plate_setup add_enzyme Add Caspase-1 Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate (e.g., 37°C, 15-30 min) add_enzyme->pre_incubate add_substrate Add Substrate (e.g., Ac-YVAD-AFC) pre_incubate->add_substrate read_plate Measure Fluorescence (Kinetic or Endpoint) add_substrate->read_plate analyze_data Analyze Data (Subtract background, calculate % inhibition, determine IC50) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a caspase-1 inhibition assay.

G start Inconsistent or Unexpected Results check_controls Are positive and negative controls working as expected? start->check_controls check_compound Verify this compound integrity (storage, handling, fresh dilutions) check_controls->check_compound Yes check_enzyme Assess enzyme activity (new lot, fresh dilution, on ice) check_controls->check_enzyme No troubleshoot_pipetting Evaluate pipetting technique and calibration check_compound->troubleshoot_pipetting check_assay_conditions Review assay parameters (buffer, pH, DTT, substrate, timing) check_enzyme->check_assay_conditions check_assay_conditions->troubleshoot_pipetting

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Assessing the Impact of Serum on SDZ 224-015 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SDZ 224-015. The focus is on understanding and mitigating the potential effects of serum on the compound's activity in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active small molecule that functions as an inhibitor of the Interleukin-1 beta (IL-1β) converting enzyme (ICE), also known as caspase-1.[1] Caspase-1 is a critical enzyme in the inflammatory pathway, responsible for the proteolytic processing of pro-IL-1β into its active, pro-inflammatory form. By inhibiting caspase-1, this compound can reduce inflammation.[2] More recently, this compound has also been identified as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), giving it potential antiviral applications.[3]

Q2: Is this compound a prodrug?

Yes, this compound is an ester prodrug. In vivo, it is cleaved by esterases to its active acid form, which is responsible for inhibiting its target enzymes.[3] This is an important consideration for in vitro experiments, as the presence of esterases in serum or cell lysates can affect the conversion of the prodrug to its active form.

Q3: How does the presence of serum in cell culture media potentially affect the activity of this compound?

The presence of serum in cell culture media can impact the activity of this compound in several ways:

  • Metabolic Conversion: Serum contains various enzymes, including esterases, which can metabolize compounds. In the case of the prodrug this compound, serum esterases can facilitate its conversion to the active acid form.[3] The rate of this conversion can influence the observed potency and kinetics of inhibition.

  • Assay Interference: High concentrations of serum proteins can interfere with certain assay formats. For example, in Western blot analysis of secreted proteins from cell culture supernatants, high levels of serum albumin can overload the gel and obscure the detection of the protein of interest, such as cleaved caspase-1.[6]

Q4: Should I use serum-free media for my experiments with this compound?

The decision to use serum-free media depends on the specific experimental goals and the cell type.

  • For biochemical assays using purified enzymes, it is generally recommended to perform the assay in a buffer system without serum to determine the direct inhibitory activity of the compound on the target.

  • For cell-based assays , if the goal is to understand the compound's activity in a more physiologically relevant environment, including serum may be appropriate. However, it is crucial to be aware of the potential for protein binding and to interpret the results accordingly. If using serum, it is advisable to maintain a consistent serum concentration across all experiments for comparability.

  • For assays involving the analysis of secreted proteins from the supernatant (e.g., Western blotting for cleaved caspase-1), it is often recommended to switch to serum-free or low-serum media during the stimulation and collection period to avoid interference from high-abundance serum proteins.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Higher than expected IC50 value in a cell-based assay compared to a biochemical assay. Serum Protein Binding: The compound may be binding to proteins in the fetal bovine serum (FBS) or other serum supplements in the cell culture medium, reducing the free concentration available to inhibit the target enzyme.- Determine the IC50 of this compound in the presence and absence of a fixed concentration of human or bovine serum albumin to quantify the effect of protein binding.- If possible, perform the assay in serum-free or reduced-serum media. Ensure that the cells remain viable and responsive under these conditions.- Use a consistent lot and concentration of serum throughout your experiments to ensure reproducibility.
Inconsistent results between experimental replicates. Variability in Serum Lots: Different lots of FBS can have varying protein and esterase concentrations, leading to inconsistent protein binding and prodrug conversion.Cell Health: Poor cell viability or inconsistent cell seeding density can lead to variable responses.- Test and reserve a large batch of a single serum lot for the entire set of planned experiments.- Regularly check cell viability using methods like Trypan Blue exclusion or a commercial viability assay.- Ensure precise and consistent cell seeding in all wells.
Difficulty detecting cleaved caspase-1 in the supernatant by Western blot. Interference from High-Abundance Serum Proteins: High concentrations of proteins like albumin in the culture medium can mask the signal of lower-abundance proteins like secreted caspase-1.[6]- After initial cell culture and treatment with this compound, wash the cells and replace the medium with serum-free medium before stimulating for caspase-1 release.- Concentrate the supernatant before running the Western blot to enrich for the protein of interest.- Use an alternative detection method that is less susceptible to serum interference, such as an ELISA or a luminogenic caspase-1 activity assay.
Low or no detectable activity of this compound in an in vitro assay. Insufficient Prodrug Conversion: The in vitro system (e.g., purified enzyme assay) may lack the necessary esterases to convert the this compound prodrug to its active form.- Pre-incubate this compound with a source of esterases (e.g., purified porcine liver esterase or a small, controlled amount of serum) before adding it to the assay system.- Synthesize or obtain the active acid form of this compound for direct use in biochemical assays.

Data Presentation

The following table provides a hypothetical summary of the expected impact of serum on the in vitro activity of this compound. Note: This data is for illustrative purposes to demonstrate the potential effects of serum protein binding and is not based on direct experimental results for this compound, which are not currently available in the public domain.

Assay TypeTarget EnzymeConditionHypothetical IC50 (nM)Fold Shift in IC50
Biochemical Assay Purified Caspase-10% Human Serum Albumin15-
4% Human Serum Albumin755
Cell-Based Assay Intracellular Caspase-110% Fetal Bovine Serum15010
Biochemical Assay Purified SARS-CoV-2 Mpro0% Human Serum Albumin30-
4% Human Serum Albumin1204

Experimental Protocols

Protocol 1: Assessing the Impact of Serum Albumin on this compound Activity in a Biochemical Caspase-1 Assay

  • Reagents and Materials:

    • Recombinant human caspase-1

    • Caspase-1 substrate (e.g., Ac-YVAD-pNA)

    • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

    • This compound stock solution in DMSO

    • Human Serum Albumin (HSA), fatty acid-free

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in assay buffer.

    • Prepare two sets of assay buffers: one without HSA and one with 4% (w/v) HSA.

    • In a 96-well plate, add the diluted this compound to the wells.

    • Add the caspase-1 enzyme to the wells and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the caspase-1 substrate.

    • Measure the absorbance (for pNA substrates) or fluorescence at regular intervals using a microplate reader.

    • Calculate the initial reaction rates and determine the IC50 values for this compound in the presence and absence of HSA.

Protocol 2: Measuring this compound Activity in a Cell-Based Caspase-1 Activation Assay

  • Reagents and Materials:

    • THP-1 cells (or other suitable monocytic cell line)

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation

    • Lipopolysaccharide (LPS) for priming

    • Nigericin or ATP for NLRP3 inflammasome activation

    • This compound stock solution in DMSO

    • Caspase-1 activity assay kit (e.g., luminogenic or fluorogenic)

    • 96-well cell culture plates

  • Procedure:

    • Seed THP-1 cells in a 96-well plate and differentiate with PMA for 24-48 hours.

    • Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 4 hours in complete medium (with 10% FBS).

    • Pre-treat the cells with a serial dilution of this compound for 1 hour.

    • Induce caspase-1 activation by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.

    • Measure caspase-1 activity in the cell lysate or supernatant using a commercial assay kit according to the manufacturer's instructions.

    • Determine the IC50 value of this compound in the presence of 10% FBS.

Visualizations

Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 autocatalysis Pro-IL-1b Pro-IL-1b Caspase-1->Pro-IL-1b cleaves IL-1b IL-1b Pro-IL-1b->IL-1b SDZ_224-015 This compound (Active Form) SDZ_224-015->Caspase-1 inhibits

Caption: Signaling pathway of inflammasome-mediated IL-1β production and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_based Cell-Based Assay Workflow Cell_Seeding Seed and Differentiate THP-1 Macrophages LPS_Priming Prime with LPS (in 10% FBS medium) Cell_Seeding->LPS_Priming Drug_Treatment Pre-treat with this compound LPS_Priming->Drug_Treatment Activation Activate Inflammasome (e.g., with Nigericin) Drug_Treatment->Activation Measurement Measure Caspase-1 Activity Activation->Measurement Logical_Relationship Serum Serum Protein_Binding Serum Protein Binding Serum->Protein_Binding Esterase_Activity Serum Esterase Activity Serum->Esterase_Activity Free_Drug Decreased Free This compound Protein_Binding->Free_Drug leads to Activity Reduced Apparent Potency (Higher IC50) Free_Drug->Activity results in Prodrug_Conversion Prodrug to Active Form Conversion Esterase_Activity->Prodrug_Conversion facilitates

References

Long-term stability of SDZ 224-015 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of SDZ 224-015 stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).

Q2: What are the recommended storage conditions and expected stability for this compound stock solutions in DMSO?

A2: To ensure the long-term stability of this compound stock solutions, they should be stored at low temperatures in tightly sealed vials, protected from moisture and light.[1] Based on manufacturer recommendations and general best practices for small molecule inhibitors, the following storage conditions are advised:

Storage TemperatureRecommended Duration
-20°CUp to 1 month[1][2]
-80°CUp to 6 months[1][2]

Q3: How many times can I freeze and thaw my this compound DMSO stock solution?

A3: It is strongly recommended to avoid multiple freeze-thaw cycles, as this can lead to degradation of the compound and inaccurate experimental results.[2] To mitigate this, you should aliquot the stock solution into single-use volumes immediately after preparation.

Q4: My this compound solution in DMSO appears to have precipitated. What should I do?

A4: Precipitation can occur due to supersaturation, the introduction of water into the DMSO, or from freeze-thaw cycles. If you observe precipitation, you can gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or insolubility, and the solution should be discarded.

Q5: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer for my experiment. How can I prevent this?

A5: This is a common issue when diluting a DMSO-solubilized compound into an aqueous medium. To minimize precipitation, it is advisable to perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on the biological system.

Troubleshooting Guide: Assessing Stock Solution Stability

If you suspect degradation of your this compound stock solution or wish to validate its stability under your specific laboratory conditions, a stability-indicating high-performance liquid chromatography (HPLC) method is recommended.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a general framework for developing an HPLC method to assess the stability of your this compound stock solution.

Objective: To determine the percentage of intact this compound remaining in a DMSO stock solution over time under specific storage conditions.

Materials:

  • This compound stock solution in DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

Methodology:

  • Initial Analysis (Time Zero):

    • Thaw a fresh aliquot of your this compound stock solution.

    • Prepare a suitable dilution in the mobile phase.

    • Inject the sample into the HPLC system.

    • Develop a gradient elution method to separate the parent this compound peak from any potential degradation products. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Record the peak area of the intact this compound. This will serve as your 100% reference.

  • Forced Degradation Studies (for method validation):

    • To ensure your HPLC method is "stability-indicating," perform forced degradation studies on a sample of this compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

    • Acid Hydrolysis: Incubate with 0.1 M HCl.

    • Base Hydrolysis: Incubate with 0.1 M NaOH.

    • Oxidation: Treat with 3% H₂O₂.

    • Thermal Stress: Heat the solution.

    • Photolytic Stress: Expose the solution to UV light.

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak.

  • Long-Term Stability Study:

    • Store aliquots of your this compound stock solution at the desired temperatures (e.g., -20°C and -80°C).

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot.

    • Analyze the sample by the validated HPLC method and record the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (Time Zero) peak area.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Quantitative Data Summary (Hypothetical Example):

Time PointStorage at -20°C (% Remaining)Storage at -80°C (% Remaining)
Time Zero100%100%
1 Month98.5%99.8%
3 Months95.2%99.5%
6 Months90.1%99.1%

Note: This is a hypothetical table. Actual results will vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action:

This compound is an inhibitor of the Interleukin-1β Converting Enzyme (ICE), also known as Caspase-1. Caspase-1 is a key enzyme in the inflammatory response, responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms. The activation of Caspase-1 often occurs through the assembly of a multi-protein complex called the inflammasome, with the NLRP3 inflammasome being one of the most well-characterized.

G cluster_0 Inflammasome Activation cluster_1 Cytokine Maturation & Secretion PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves IL1b Active IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 ProIL18->IL18 IL18->Inflammation SDZ This compound SDZ->Casp1 Inhibits

Caption: Caspase-1 activation pathway and the inhibitory action of this compound.

G cluster_0 Preparation cluster_1 Storage cluster_2 Stability Testing cluster_3 Experimental Use A Prepare this compound Stock Solution in DMSO B Aliquot into Single-Use Vials A->B C Store at -20°C or -80°C B->C D Analyze Aliquot at Time Zero (T0) via HPLC C->D G Thaw Single-Use Aliquot C->G E Analyze Aliquots at Subsequent Time Points D->E F Calculate % Degradation E->F H Prepare Working Solution G->H I Perform Experiment H->I

Caption: Recommended experimental workflow for handling this compound stock solutions.

References

Validation & Comparative

A Comparative Guide to the In Vitro Performance of Caspase-1 Inhibitors: SDZ 224-015 versus Ac-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two caspase-1 inhibitors: SDZ 224-015 and Ac-YVAD-CMK. The information is compiled from publicly available research to assist in the selection of appropriate research tools for studying inflammation and apoptosis.

In Vitro Inhibitory Activity

A direct quantitative comparison of the in vitro potency of this compound and Ac-YVAD-CMK against caspase-1 is challenging due to the limited availability of specific IC50 or Ki values for this compound in the public domain. While this compound is known as an orally active inhibitor of the interleukin-1 beta converting enzyme (caspase-1), its precise in vitro inhibitory concentration for this target is not consistently reported in the reviewed literature.[1][2][3][4] In contrast, Ac-YVAD-CMK is a well-characterized, selective, and irreversible inhibitor of caspase-1 with a reported Ki value of 0.8 nM.[5]

InhibitorTargetMechanism of ActionPotency (Ki)Selectivity
This compound Caspase-1 (Interleukin-1β Converting Enzyme)Orally active inhibitorNot readily availableNot readily available
Ac-YVAD-CMK Caspase-1Irreversible, selective peptide inhibitor0.8 nMWeak inhibitor of caspase-4 and caspase-5

Note: this compound has also been identified as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro) with an IC50 of 30 nM.[2][3][6][7] It is important to distinguish this activity from its intended target as a caspase-1 inhibitor.

Experimental Protocols

The following is a generalized protocol for an in vitro caspase-1 inhibition assay using a fluorogenic substrate, based on common methodologies described in the literature. This protocol can be adapted for the evaluation of inhibitors such as Ac-YVAD-CMK.

Objective: To determine the inhibitory potential of a compound against purified recombinant caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase assay buffer (e.g., containing HEPES, DTT, and salts)

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • Test inhibitors (this compound, Ac-YVAD-CMK) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate, preferably opaque for fluorescence measurements

  • Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 380/460 nm for AMC)

Procedure:

  • Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test inhibitor at various concentrations (or vehicle control)

    • Recombinant caspase-1

  • Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Ac-YVAD-AMC) to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader. The kinetic readings are taken over a period of time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the targeted biological pathway, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Add Enzyme and Inhibitor to 96-well Plate A->C B Prepare Inhibitor Dilutions B->C D Pre-incubate C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence (Kinetic Reading) E->F G Calculate Reaction Rates F->G H Determine IC50 Values G->H

Caption: Workflow of an in vitro caspase-1 inhibition assay.

G cluster_pathway Caspase-1 Signaling Pathway Pro_IL1b Pro-IL-1β Caspase1 Caspase-1 Pro_IL1b->Caspase1 Pro_IL18 Pro-IL-18 Pro_IL18->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Cleavage IL18 Mature IL-18 Caspase1->IL18 Cleavage Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Inhibitor This compound or Ac-YVAD-CMK Inhibitor->Caspase1 Inhibition

Caption: Inhibition of the caspase-1 signaling pathway.

References

Comparative Efficacy of SDZ 224-015 and Other Mpro Inhibitors for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in-vitro potency of the repurposed caspase-1 inhibitor, SDZ 224-015, against the main protease (Mpro) of SARS-CoV-2 reveals it to be a highly potent irreversible inhibitor. This guide provides a comparative overview of its efficacy alongside other notable Mpro inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and virology.

This compound, originally developed as a caspase-1 inhibitor, was identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro) through an extensive screening of the ReFRAME drug repurposing library, which contains 12,000 therapeutic agents.[1][2] This discovery highlights the potential of repurposing existing drugs with established safety profiles for rapid therapeutic development against novel viral threats.

The main protease of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication.[3] Its inhibition effectively halts the viral replication process, making it a prime target for antiviral drug development. Mpro inhibitors can be broadly categorized into two main types based on their mechanism of action: covalent and non-covalent inhibitors. Covalent inhibitors form a permanent chemical bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to irreversible inhibition. In contrast, non-covalent inhibitors bind reversibly to the active site. This compound has been identified as an irreversible covalent inhibitor of Mpro.[2][4]

Quantitative Comparison of Mpro Inhibitor Efficacy

The following table summarizes the in-vitro efficacy of this compound in comparison to a selection of other prominent Mpro inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the enzymatic activity of Mpro. It is important to note that the IC50 values presented here are compiled from various studies and may have been determined under different experimental conditions. Therefore, direct comparison should be made with caution.

InhibitorTypeIC50 (nM)Source
This compound Covalent30[1][2]
Nirmatrelvir (PF-07321332)Covalent3.1 - 90
Ensitrelvir (S-217622)Non-covalent13
GC-376Covalent33
BoceprevirCovalent4130[5]
TelaprevirCovalent-
PF-00835231Covalent5.8 - 8
Z-AVLD-FMKCovalent0.9
MI-09-7.6 - 748.5[6]
MI-30-7.6 - 748.5[6]
Eravacycline-1645[7]
Prexasertib-1996[7]
Cynarine-1815[7]

Experimental Protocols

The determination of the inhibitory potency of compounds against SARS-CoV-2 Mpro is typically performed using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. The following is a generalized protocol based on commonly used methods. The specific experimental details for the IC50 determination of this compound can be found in the cited literature.[1][2]

Mpro Fluorescence Resonance Energy Transfer (FRET) Assay

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against SARS-CoV-2 Mpro.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to the enzyme's activity. Inhibitors will reduce the rate of substrate cleavage and thus the fluorescence signal.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM TCEP

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

    • For the assay, further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant Mpro to the desired working concentration in assay buffer.

    • Dilute the FRET substrate to the desired working concentration in assay buffer.

  • Assay Protocol:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add the diluted Mpro solution (e.g., 10 µL) to all wells except for the no-enzyme control.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding the diluted FRET substrate solution (e.g., 5 µL) to all wells.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the reaction rates to the positive control (enzyme with DMSO, 100% activity) and negative control (no enzyme, 0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mpro Inhibition Assay Workflow

The following diagram illustrates the key steps in the FRET-based Mpro inhibition assay.

Mpro_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Serial Dilution Dispense Dispense Compound/DMSO Compound_Prep->Dispense Enzyme_Prep Mpro Dilution Add_Enzyme Add Mpro Enzyme_Prep->Add_Enzyme Substrate_Prep FRET Substrate Dilution Add_Substrate Initiate with Substrate Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubation Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Fluorescence_Read Kinetic Fluorescence Reading Add_Substrate->Fluorescence_Read Data_Analysis Calculate Initial Velocity Fluorescence_Read->Data_Analysis IC50_Calc IC50 Determination Data_Analysis->IC50_Calc

Caption: Workflow of a FRET-based Mpro inhibition assay.

SARS-CoV-2 Mpro Catalytic Mechanism and Inhibition

The catalytic activity of SARS-CoV-2 Mpro relies on a Cys-His catalytic dyad. The following diagram illustrates the simplified mechanism and the point of intervention by covalent inhibitors.

Mpro_Catalytic_Mechanism cluster_enzyme Mpro Active Site cluster_substrate Viral Polyprotein cluster_products Cleavage Products Cys145 Cys145-SH Polyprotein Polyprotein Substrate Cys145->Polyprotein Nucleophilic Attack His41 His41 His41->Cys145 Activates Products Functional Viral Proteins Polyprotein->Products Cleavage Inhibitor Covalent Inhibitor (e.g., this compound) Inhibitor->Cys145 Forms Covalent Bond (Inactivation)

Caption: Mpro catalytic mechanism and covalent inhibition.

References

Crystallographic Validation of Mpro Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. Validating the inhibition of Mpro by small molecules is a key step in the development of novel therapeutics. X-ray crystallography provides atomic-level insights into how an inhibitor binds to the active site of Mpro, offering a powerful tool for structure-based drug design and optimization.

This guide provides a comparative overview of the Mpro inhibitor SDZ 224-015 and two clinically important Mpro inhibitors, Nirmatrelvir and Ensitrelvir, with a focus on their validation through crystallography. While this compound has been identified as a potent Mpro inhibitor, to date, no public crystal structure of its complex with SARS-CoV-2 Mpro is available. Therefore, this guide will compare its reported biochemical activity with the detailed crystallographically-validated data available for Nirmatrelvir and Ensitrelvir.

Inhibitor Performance Comparison

The following table summarizes the key quantitative data for this compound, Nirmatrelvir, and Ensitrelvir, highlighting their potency against SARS-CoV-2 Mpro.

InhibitorTypeIC50 (nM)Ki (nM)PDB ID(s) of Mpro Complex
This compound Covalent (presumed)30[1][2][3]Not ReportedNot Available
Nirmatrelvir Covalent~0.26 - 3.1[4][5]~0.64 - 4.07[6]7TLL[7], 8DZ2[8], 9AUM[9], 7UUP[10], 8B2T[11]
Ensitrelvir Non-covalent~13 - 17.1[12]~5 - 31[13]8INY[14], 8DZ1[15], 8H3K, 8HEF[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments in the characterization of Mpro inhibitors.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorescence Resonance Energy Transfer (FRET) substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)[17]

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[17]

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Nirmatrelvir)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Dispense a small volume (e.g., 1 µL) of the diluted compound or DMSO (for controls) into the wells of the microplate.

  • Add a solution of Mpro in assay buffer to each well, except for the no-enzyme control wells.

  • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at ~340 nm and emission at ~490 nm) over time.[17]

  • Calculate the initial reaction velocities and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Crystallization of Mpro-Inhibitor Complex

Obtaining high-quality crystals of the Mpro-inhibitor complex is essential for X-ray diffraction studies. Two common methods are co-crystallization and soaking.

1. Co-crystallization

Procedure:

  • Purify SARS-CoV-2 Mpro to a high degree of homogeneity (>95%).

  • Prepare a stable complex by mixing the purified Mpro with the inhibitor in a slight molar excess (e.g., 1:1.5 to 1:5 protein-to-inhibitor ratio).[18]

  • Incubate the mixture on ice for at least one hour to facilitate complex formation.[18]

  • Screen for crystallization conditions using commercially available or custom-made screens covering a wide range of precipitants, pH, and salts.

  • Set up crystallization trials using vapor diffusion methods (sitting or hanging drop).[18][19]

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.[18]

2. Soaking

Procedure:

  • Grow apo-Mpro crystals under previously optimized conditions.

  • Prepare a soaking solution containing the inhibitor dissolved in a cryo-protectant solution that is compatible with the crystal. The inhibitor concentration should be several times its dissociation constant (Kd).

  • Carefully transfer the apo-Mpro crystal to the soaking solution.[20]

  • Incubate for a specific duration, which can range from minutes to hours, to allow the inhibitor to diffuse into the crystal and bind to Mpro.[20]

  • Flash-cool the soaked crystal in liquid nitrogen for data collection.

Visualizations

The following diagrams illustrate the general workflow for crystallographic validation and the mechanism of Mpro inhibition.

Mpro_Inhibition_Workflow cluster_biochemical Biochemical Validation cluster_structural Structural Validation biochem_assay Mpro Inhibition Assay (FRET) ic50 Determine IC50 biochem_assay->ic50 complex_formation Mpro-Inhibitor Complex Formation ic50->complex_formation Proceed with potent inhibitors protein_prep Mpro Expression & Purification protein_prep->complex_formation crystallization Crystallization (Co-crystallization or Soaking) complex_formation->crystallization xray X-ray Diffraction Data Collection crystallization->xray structure Structure Determination & Analysis xray->structure

Workflow for Crystallographic Validation of Mpro Inhibitors.

Mpro_Inhibition_Pathway polyprotein Viral Polyprotein mpro SARS-CoV-2 Mpro (3CLpro) polyprotein->mpro Cleavage nsp Functional Non-structural Proteins mpro->nsp replication Viral Replication nsp->replication inhibitor Mpro Inhibitor (e.g., this compound) inhibitor->mpro Inhibition

Mechanism of SARS-CoV-2 Mpro Inhibition.

References

A Comparative Analysis of the Caspase-1 Inhibitor Prodrug SDZ 224-015 and Its Active Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational caspase-1 inhibitor prodrug, SDZ 224-015, and its corresponding active form. The information presented herein is intended to support research and drug development efforts by offering a detailed examination of the available experimental data, methodologies, and the underlying mechanism of action.

Introduction

This compound is an orally active prodrug designed to deliver its active metabolite, a potent inhibitor of Interleukin-1β Converting Enzyme (ICE), more commonly known as caspase-1.[1][2] Caspase-1 is a critical cysteine protease that plays a central role in the inflammatory process by cleaving the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. By inhibiting caspase-1, this compound and its active form can effectively suppress the inflammatory cascade, making them promising candidates for the treatment of a range of inflammatory diseases.[1][2] The prodrug approach is employed to enhance the oral bioavailability and in vivo efficacy of the active inhibitor.[3]

Chemical and Physical Properties

PropertyThis compound (Prodrug)Active Form
Chemical Name L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-[(2,6-dichlorobenzoyl)oxy]-1-(2-ethoxy-2-oxoethyl)-2-oxopropyl]-Not explicitly detailed in the search results, but is the free aspartic acid derivative of the prodrug.[4]
Molecular Formula C30H35Cl2N3O9Not explicitly detailed in the search results.
Molecular Weight 652.52 g/mol Not explicitly detailed in the search results.
Key Structural Feature Esterified aspartic acidFree aspartic acid
Mechanism of Conversion Cleaved by esterases in vivo to reveal the free aspartic acid.[4]-

Comparative Efficacy and Potency

However, a study comparing the inhibitory effects of the prodrug and its active acid form against the SARS-CoV-2 main protease (Mpro), an off-target enzyme, revealed a significant difference in potency.

CompoundTargetIC50
This compound (Prodrug)SARS-CoV-2 Mpro30 nM[4]
Active Form (Acid)SARS-CoV-2 Mpro>100 µM (only 50% inhibition at this concentration)[4]

This data suggests that the esterification in the prodrug form significantly enhances its ability to inhibit Mpro, a cysteine protease, which may have implications for its off-target activity profile.

In Vivo Efficacy of this compound (Prodrug)

The oral administration of the prodrug this compound has demonstrated potent anti-inflammatory, anti-pyretic, and analgesic effects in various rat models.

In Vivo ModelSpeciesAdministration RouteKey FindingsReference
Carrageenan-Induced Paw EdemaRatOralPotently reduced paw edema with an ED50 of approximately 25 µg/kg.[5]
Lipopolysaccharide (LPS)-Induced PyrexiaRatOralReduced fever with an ED50 of ≤ 11 µg/kg.[5]
Interleukin-1β (IL-1β)-Induced PyrexiaRatOralReduced fever with an ED50 of 4 µg/kg.[5]
Yeast-Inflamed Paw Pressure Test (Analgesia)RatOralDisplayed significant analgesic activity at a dose of 1 mg/kg.[5]

These in vivo studies highlight the effectiveness of the prodrug strategy in achieving significant therapeutic effects upon oral administration. The low ED50 values indicate high potency in these models of inflammation and fever.

Pharmacokinetics

Detailed comparative pharmacokinetic data for the prodrug and its active form, such as oral bioavailability, Cmax, Tmax, and half-life, are not available in the reviewed literature. The description of this compound as "orally active" and its potent in vivo effects at low doses strongly suggest that the prodrug design successfully overcomes the poor oral absorption that is typical for its peptidic active form.[3]

Signaling Pathway

This compound, through its active form, inhibits caspase-1, which is a key enzyme in the inflammasome signaling pathway. The inflammasome is a multi-protein complex that, upon activation by various stimuli, facilitates the autocatalysis of pro-caspase-1 into its active form. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation.

G cluster_0 Inflammasome Activation cluster_1 Caspase-1 Mediated Cytokine Processing cluster_2 Inflammatory Response PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 ASC ASC NLRP3->ASC Inflammasome Complex Inflammasome Complex NLRP3->Inflammasome Complex Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 ASC->Inflammasome Complex Pro-caspase-1->Inflammasome Complex Active Caspase-1 Active Caspase-1 Inflammasome Complex->Active Caspase-1 Autocatalysis Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 Mature IL-1β Mature IL-1β Pro-IL-1β->Mature IL-1β Cleavage Inflammation Inflammation Mature IL-1β->Inflammation Mature IL-18 Mature IL-18 Pro-IL-18->Mature IL-18 Cleavage Mature IL-18->Inflammation SDZ_Active This compound (Active Form) SDZ_Active->Active Caspase-1 Inhibition SDZ_Prodrug This compound (Prodrug) SDZ_Prodrug->SDZ_Active Esterase Cleavage (in vivo)

Figure 1: Simplified signaling pathway of caspase-1 activation and inhibition by the active form of this compound.

Experimental Workflow

The following diagram illustrates a typical in vivo experimental workflow for evaluating the efficacy of an orally administered anti-inflammatory agent like this compound.

G cluster_workflow Experimental Workflow Start Start Animal Acclimatization Animal Acclimatization (e.g., Rats) Start->Animal Acclimatization 1 Baseline Measurement Baseline Paw Volume/ Temperature Measurement Animal Acclimatization->Baseline Measurement Grouping Randomization into Control and Treatment Groups Baseline Measurement->Grouping Drug Administration Oral Administration of This compound or Vehicle Grouping->Drug Administration Induction of Inflammation e.g., Carrageenan Injection or LPS Administration Drug Administration->Induction of Inflammation Post-Induction Measurements Measure Paw Volume/ Temperature at Time Intervals Induction of Inflammation->Post-Induction Measurements Data Analysis Calculate % Inhibition/ Reduction in Fever Post-Induction Measurements->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Figure 2: A generalized experimental workflow for in vivo efficacy testing.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are randomly divided into control and treatment groups.

  • Drug Administration: The test compound (this compound) or vehicle is administered orally at various doses.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

This model is used to evaluate the anti-pyretic properties of a compound.

  • Animals: Male Wistar rats are used.

  • Temperature Measurement: Basal rectal temperature of each rat is recorded using a digital thermometer.

  • Grouping: Animals are divided into control and experimental groups.

  • Drug Administration: The test compound (this compound) or vehicle is administered orally.

  • Induction of Pyrexia: One hour after drug administration, pyrexia is induced by a subcutaneous injection of LPS (e.g., 100 µg/kg).

  • Post-treatment Temperature Measurement: Rectal temperature is recorded at regular intervals (e.g., every hour for 5 hours) after LPS injection.

  • Data Analysis: The reduction in the febrile response is calculated by comparing the temperature changes in the treated groups with the control group.

Conclusion

References

Head-to-head study of SDZ 224-015 and other anti-inflammatories

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to SDZ 224-015 and Other Anti-Inflammatory Agents

Disclaimer: Direct head-to-head clinical trial data comparing this compound with other anti-inflammatory drugs is not available in the public domain. This compound is an investigational drug that was in clinical trials, but its development was discontinued for undisclosed reasons.[1] This guide provides a comparison based on the preclinical data for this compound and the established preclinical and clinical data for other classes of anti-inflammatory agents.

This compound: A Caspase-1 Inhibitor

This compound is an orally active inhibitor of Caspase-1, an enzyme also known as Interleukin-1β Converting Enzyme (ICE).[2] Caspase-1 plays a crucial role in the inflammatory response by processing the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active, mature forms.[3][4][5] By inhibiting Caspase-1, this compound effectively blocks the production of these key inflammatory mediators.[2]

Mechanism of Action: Caspase-1 Signaling Pathway

The activation of Caspase-1 is a critical step in the inflammatory cascade. It is typically initiated by the assembly of an intracellular protein complex called the inflammasome in response to cellular danger signals or pathogens.[3][4] The inflammasome recruits and activates pro-caspase-1, leading to the cleavage and maturation of pro-IL-1β and pro-IL-18. These mature cytokines are then secreted and promote inflammatory responses. This compound intervenes by directly inhibiting the enzymatic activity of active Caspase-1.

G cluster_0 Cellular Environment DAMPs DAMPs / PAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) DAMPs->Inflammasome Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves SDZ This compound SDZ->Casp1 inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Mechanism of action of this compound.
Preclinical Data for this compound

The following table summarizes the available preclinical data on the anti-inflammatory effects of this compound in rat models.

Model Parameter Route of Administration Dosage Range Key Findings Reference
Carrageenin-induced Paw EdemaPaw SwellingOral0.3-300 µg/kgPotently reduced paw edema with an ED50 of approximately 25 µg/kg.[6]
Lipopolysaccharide (LPS)-induced PyrexiaBody TemperatureOral0.3-300 µg/kgReduced fever with an ED50 of approximately 11 µg/kg.[6]
Interleukin-1β-induced PyrexiaBody TemperatureOral0.3-300 µg/kgReduced fever with an ED50 of approximately 4 µg/kg.[6]
Yeast-inflamed Paw Pressure TestPain ThresholdOral0.2-5 mg/kgDisplayed significant analgesic activity at a dose of 1 mg/kg.[6]
Experimental Protocols for this compound Preclinical Studies
  • Carrageenin-induced Paw Edema in Rats:

    • Male rats are fasted overnight.

    • This compound or vehicle is administered orally at specified doses.

    • After a set time (e.g., 1 hour), a subplantar injection of carrageenin is administered to the right hind paw to induce inflammation.

    • Paw volume is measured at various time points post-carrageenin injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume in the drug-treated group to the vehicle-treated group.

  • Lipopolysaccharide (LPS)-induced Pyrexia in Rats:

    • Rats are implanted with a device to measure core body temperature.

    • A baseline body temperature is established.

    • This compound or vehicle is administered orally.

    • LPS is injected subcutaneously to induce fever.

    • Body temperature is monitored continuously for several hours.

    • The anti-pyretic effect is determined by the reduction in the febrile response in the drug-treated group compared to the vehicle group.

  • Randall-Selitto Yeast-inflamed Paw Pressure Test in Rats:

    • Inflammation is induced in the paw by injecting a yeast suspension.

    • After a few hours, this compound or vehicle is administered orally.

    • The pain threshold is measured by applying increasing pressure to the inflamed paw using a specialized analgesy-meter.

    • The endpoint is the pressure at which the rat withdraws its paw.

    • An increase in the pressure threshold indicates an analgesic effect.

Other Anti-Inflammatory Agents: A Comparative Overview

This section provides an overview of two major classes of anti-inflammatory drugs: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Tumor Necrosis Factor-alpha (TNF-α) inhibitors.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs are a broad class of drugs that reduce pain, fever, and inflammation. Most NSAIDs work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[7]

Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, increasing vascular permeability, and sensitizing nerve endings to pain. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[8] Most traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, while newer COX-2 selective inhibitors (coxibs) primarily target the inflammatory pathway.

G cluster_1 Cellular Environment Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H Prostaglandins_P Prostaglandins COX2->Prostaglandins_P NSAIDs NSAIDs NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits Homeostasis Physiological Functions Prostaglandins_H->Homeostasis Inflammation Inflammation Prostaglandins_P->Inflammation

Mechanism of action of NSAIDs.
Tumor Necrosis Factor-alpha (TNF-α) Inhibitors

TNF-α inhibitors are a class of biologic drugs that are used to treat a variety of inflammatory conditions. They work by blocking the action of TNF-α, a key pro-inflammatory cytokine.

TNF-α is a cytokine that plays a central role in the inflammatory cascade.[9] It binds to its receptors (TNFR1 and TNFR2) on the surface of immune cells, triggering a signaling cascade that leads to the production of other pro-inflammatory cytokines and the activation of inflammatory cells.[][11] TNF-α inhibitors are monoclonal antibodies or receptor fusion proteins that bind to TNF-α and prevent it from interacting with its receptors.[12]

G cluster_2 Cellular Environment TNFa TNF-α TNFR TNF Receptor TNFa->TNFR binds TNF_Inhibitor TNF-α Inhibitor TNF_Inhibitor->TNFa binds & neutralizes Signaling Intracellular Signaling (e.g., NF-κB, MAPK) TNFR->Signaling activates Gene_Expression Pro-inflammatory Gene Expression Signaling->Gene_Expression induces Inflammation Inflammation Gene_Expression->Inflammation

Mechanism of action of TNF-α inhibitors.

Comparative Summary

The following table provides a high-level comparison of this compound, NSAIDs, and TNF-α inhibitors.

Feature This compound NSAIDs TNF-α Inhibitors
Target Caspase-1Cyclooxygenase (COX-1 & COX-2)Tumor Necrosis Factor-alpha (TNF-α)
Mechanism Blocks maturation of IL-1β and IL-18Inhibits prostaglandin synthesisNeutralizes TNF-α, preventing receptor binding
Drug Type Small moleculeSmall moleculeBiologic (monoclonal antibodies, fusion proteins)
Administration Oral (preclinical)Oral, topical, intravenousSubcutaneous, intravenous
Development Stage Discontinued (was in clinical trials)Approved and widely usedApproved and widely used for specific conditions
Available Data Preclinical (in vivo animal models)Extensive preclinical and clinical trial dataExtensive preclinical and clinical trial data

Conclusion

This compound represents a targeted approach to anti-inflammatory therapy by focusing on the inhibition of Caspase-1 and the subsequent reduction of IL-1β and IL-18. The available preclinical data in rat models suggests potent anti-inflammatory, anti-pyretic, and analgesic effects. However, without clinical trial data, a direct comparison of its efficacy and safety profile with established anti-inflammatory agents like NSAIDs and TNF-α inhibitors is not possible.

NSAIDs offer broad anti-inflammatory effects through the inhibition of prostaglandin synthesis, while TNF-α inhibitors provide a more targeted approach by neutralizing a key inflammatory cytokine. The choice of an anti-inflammatory agent depends on the specific condition being treated, the severity of inflammation, and the patient's individual risk factors. Further research would be necessary to determine the potential clinical utility of Caspase-1 inhibitors like this compound in comparison to current therapeutic options.

References

Benchmarking SDZ 224-015 Against Novel COVID-19 Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound SDZ 224-015 against recently developed and approved antiviral agents for COVID-19. The following sections detail the mechanism of action, in vitro efficacy, and available clinical data for these compounds, supported by experimental protocols and visual representations of key pathways and workflows.

Introduction to this compound and Novel COVID-19 Antivirals

This compound is an inhibitor of the interleukin-1 beta (IL-1β) converting enzyme (ICE), also known as caspase-1. More recently, it has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. This dual activity suggests a potential for both antiviral and anti-inflammatory effects in the context of COVID-19.

This guide benchmarks this compound against a selection of novel antiviral drugs that have become central to the clinical management of COVID-19. These include:

  • Nirmatrelvir (Paxlovid™): An orally bioavailable Mpro inhibitor, co-packaged with ritonavir to boost its metabolic stability.

  • Molnupiravir (Lagevrio™): An oral nucleoside analog that induces lethal mutagenesis in the SARS-CoV-2 genome.

  • Remdesivir (Veklury™): An intravenous nucleoside analog that inhibits the viral RNA-dependent RNA polymerase (RdRp).

  • Ensitrelvir (Xocova™): An oral Mpro inhibitor approved for use in Japan.

Comparative In Vitro Efficacy

The following table summarizes the available in vitro efficacy data for this compound and the comparator antivirals against SARS-CoV-2. It is important to note that direct comparison of potency can be influenced by the specific assay conditions and cell lines used.

CompoundTargetAssay TypeValueCell Line/Conditions
This compound SARS-CoV-2 Mpro Enzymatic Inhibition (IC50) 30 nM High-Throughput Screening (HTS) assay [1]
NirmatrelvirSARS-CoV-2 MproEnzymatic Inhibition (Ki)3.11 nMBiochemical assay
SARS-CoV-2Antiviral Activity (EC50)74.5 nMVero E6 cells
MolnupiravirSARS-CoV-2 RdRpAntiviral Activity (IC50)0.3 µMVero cells
SARS-CoV-2 RdRpAntiviral Activity (IC50)0.08 µMCalu-3 cells
RemdesivirSARS-CoV-2 RdRpAntiviral Activity (EC50)0.01 µMHuman lung cells & primary human airway epithelial cultures
SARS-CoV-2 RdRpAntiviral Activity (EC50)1.65 µMVero E6 cells
EnsitrelvirSARS-CoV-2 MproEnzymatic Inhibition (IC50)0.013 µMBiochemical assay
SARS-CoV-2Antiviral Activity (EC50)0.37 µMNot specified

Clinical Efficacy and Safety Summary

This section provides a high-level overview of the clinical trial outcomes for the novel antiviral agents. Currently, there is no publicly available clinical trial data for this compound in the context of COVID-19.

AntiviralKey Clinical Trial Findings
Nirmatrelvir/ritonavir (Paxlovid™) In high-risk, non-hospitalized adults with COVID-19, treatment within five days of symptom onset reduced the risk of hospitalization or death by 88% compared to placebo[2].
Molnupiravir (Lagevrio™) A meta-analysis of randomized controlled trials showed that molnupiravir may reduce the risk of hospitalization and mortality in certain patient populations[3][4].
Remdesivir (Veklury™) In hospitalized patients with COVID-19, remdesivir was shown to shorten the time to recovery[5]. Some studies also suggest a reduction in mortality in specific patient subgroups[5].
Ensitrelvir (Xocova™) Clinical trials in Japan demonstrated a significant reduction in the time to resolution of five common COVID-19 symptoms and a reduction in viral RNA levels[6].

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET-based substrate (e.g., containing a fluorophore and a quencher)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (e.g., this compound) and positive control inhibitor

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add a fixed concentration of Mpro to the wells of the 384-well plate.

  • Add the serially diluted test compound to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm for an EDANS/Dabcyl pair).

  • The rate of substrate cleavage is determined from the linear phase of the fluorescence signal progression.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE Assay)

This protocol describes a method to determine the half-maximal effective concentration (EC50) of a compound in protecting cells from virus-induced death.

Materials:

  • A susceptible cell line (e.g., Vero E6 or Calu-3)

  • SARS-CoV-2 virus stock of known titer

  • Cell culture medium

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom plates

  • Luminometer

Procedure:

  • Seed the 96-well plates with host cells and incubate overnight to form a monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cell plates and add the medium containing the serially diluted compound.

  • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).

  • At the end of the incubation period, measure cell viability using a suitable reagent (e.g., by adding a reagent that measures ATP content, which correlates with the number of viable cells).

  • The EC50 value is calculated as the compound concentration that results in a 50% reduction of the viral cytopathic effect.

Visualizations

Mpro_Inhibition_Workflow Workflow for Mpro Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of test compound Add_Compound Add test compound and incubate Compound_Prep->Add_Compound Mpro_Prep Prepare Mpro solution Dispense_Mpro Dispense Mpro into 384-well plate Mpro_Prep->Dispense_Mpro Substrate_Prep Prepare FRET substrate solution Initiate_Reaction Add FRET substrate to start reaction Substrate_Prep->Initiate_Reaction Dispense_Mpro->Add_Compound Add_Compound->Initiate_Reaction Measure_Fluorescence Measure fluorescence over time Initiate_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 from dose-response curve Calculate_Inhibition->Determine_IC50

Caption: Workflow for a FRET-based Mpro inhibition assay.

Antiviral_Signaling_Pathway Mechanism of Action of Mpro and RdRp Inhibitors cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibitors Antiviral Intervention Virus_Entry Viral Entry Viral_RNA_Release Viral RNA Release Virus_Entry->Viral_RNA_Release Polyprotein_Translation Translation of Polyproteins Viral_RNA_Release->Polyprotein_Translation RNA_Replication RNA Replication & Transcription Viral_RNA_Release->RNA_Replication Polyprotein_Cleavage Polyprotein Cleavage Polyprotein_Translation->Polyprotein_Cleavage Polyprotein_Cleavage->RNA_Replication Viral_Assembly Viral Assembly & Release Polyprotein_Cleavage->Viral_Assembly RNA_Replication->Viral_Assembly Viral_Assembly->Virus_Entry New Virions Mpro_Inhibitors Mpro Inhibitors (this compound, Nirmatrelvir, Ensitrelvir) Mpro_Inhibitors->Polyprotein_Cleavage Inhibit RdRp_Inhibitors RdRp Inhibitors (Remdesivir, Molnupiravir) RdRp_Inhibitors->RNA_Replication Inhibit

Caption: Simplified overview of SARS-CoV-2 replication and targets of key antivirals.

Discussion and Future Directions

This compound demonstrates potent in vitro inhibition of the SARS-CoV-2 main protease, with an IC50 value of 30 nM[1]. This positions it as a compound of interest for further investigation as a potential COVID-19 therapeutic. Its inhibitory activity against Mpro is in the same nanomolar range as approved and investigational Mpro inhibitors like nirmatrelvir and ensitrelvir.

A key next step in the evaluation of this compound will be to determine its antiviral efficacy in cell-based assays (EC50) to understand how its enzymatic inhibition translates to the inhibition of viral replication in a cellular context. Furthermore, its dual mechanism of targeting both a viral protease and a host inflammatory pathway (caspase-1) warrants further exploration, as this could offer a unique therapeutic advantage in managing both the viral and inflammatory phases of COVID-19.

The novel antivirals discussed in this guide have established clinical efficacy and have become important tools in the management of COVID-19. Future research on this compound should aim to generate comparable preclinical and eventually clinical data to fully assess its potential as a novel COVID-19 antiviral agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Inflammation and Drug Development

This guide provides a comparative overview of the in vivo efficacy of the interleukin-1β converting enzyme (ICE/caspase-1) inhibitor, SDZ 224-015, and related compounds. The information is intended for researchers, scientists, and professionals involved in drug development and inflammation research. This document summarizes available quantitative data, details experimental methodologies, and provides visual representations of key biological pathways and experimental workflows.

Introduction to this compound and Related Compounds

This compound is an orally active inhibitor of the interleukin-1 beta (IL-1β) converting enzyme, also known as caspase-1.[1][2][3] This enzyme is a critical component of the inflammatory cascade, responsible for the proteolytic processing of the inactive precursor pro-IL-1β into its mature, pro-inflammatory form. By inhibiting caspase-1, compounds like this compound can potently suppress the inflammatory response. Related compounds that function through a similar mechanism include Pralnacasan and Belnacasan (VX-765). While direct comparative in vivo studies are limited, this guide aims to provide an objective assessment based on available data from similar preclinical models.

In Vivo Efficacy Data

CompoundAnimal ModelAssayRoute of AdministrationEfficacy (ED₅₀)Reference
This compoundRatCarrageenan-induced Paw EdemaOral~25 µg/kg[4]

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population.

Experimental Protocols

The following section details the methodology for the key in vivo experiment cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute, non-immune inflammation.[5][6]

Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by a phlogistic agent, carrageenan.

Animals: Male Wistar or Sprague-Dawley rats are typically used.[7]

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[8]

  • Compound Administration: The test compound (e.g., this compound) is administered orally at various doses. A vehicle control group and a positive control group (e.g., a known NSAID like indomethacin) are included.

  • Induction of Edema: A short time after compound administration (typically 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.[8]

  • Measurement of Paw Volume: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[9][10]

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for each dose of the test compound relative to the vehicle control group. The ED₅₀ is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the relevant biological pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR binds Inflammasome Inflammasome PAMPs/DAMPs->Inflammasome activates NFkB NFkB TLR->NFkB activates Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b upregulates transcription IL1b Mature IL-1β Pro_IL1b->IL1b Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 autocatalysis Caspase1->Pro_IL1b cleaves SDZ_224_015 This compound & Related Compounds SDZ_224_015->Caspase1 inhibits Inflammation Inflammation IL1b->Inflammation

Caption: IL-1β Signaling Pathway and Inhibition by Caspase-1 Inhibitors.

G start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Paw Volume Measurement acclimatization->baseline dosing Compound Administration (Oral Gavage) baseline->dosing induction Carrageenan Injection (Sub-plantar) dosing->induction measurement Paw Volume Measurement (Multiple Time Points) induction->measurement analysis Data Analysis (% Inhibition, ED50) measurement->analysis end End analysis->end

References

A Structural Showdown: SDZ 224-015 Versus Other Covalent Inhibitors in the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the covalent inhibitor SDZ 224-015 against other notable covalent inhibitors targeting caspase-1 and the SARS-CoV-2 main protease (Mpro). This analysis is supported by quantitative experimental data and detailed methodologies.

This compound is an orally active compound that has demonstrated a dual inhibitory role, targeting both the interleukin-1 beta (IL-1β) converting enzyme, also known as caspase-1, and the main protease (Mpro) of SARS-CoV-2.[1][2][3] Its ability to form a covalent bond with its target enzymes places it in a class of inhibitors known for their potential for high potency and prolonged duration of action. This guide delves into a structural and performance-based comparison of this compound with other covalent inhibitors directed at the same therapeutic targets.

Quantitative Comparison of Covalent Inhibitors

To facilitate a clear comparison of the inhibitory potencies, the following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for this compound and other relevant covalent inhibitors against caspase-1 and SARS-CoV-2 Mpro.

Table 1: Comparison of Covalent Inhibitors Targeting Caspase-1

InhibitorTargetIC50 / KiCovalent Warhead/Mechanism
This compound Caspase-1Not explicitly found in search resultsAcyloxymethyl ketone
Pralnacasan (VX-740)Caspase-1Ki = 1 nM[4]Reversible covalent
VX-765 (Belnacasan)Caspase-1Ki = 0.8 nM[5]Reversible covalent
IDN-6556 (Emricasan)Caspase-1IC50 = 0.4 nM[6]Irreversible pan-caspase inhibitor
Ac-YVAD-cmkCaspase-1-Chloromethyl ketone

Table 2: Comparison of Covalent Inhibitors Targeting SARS-CoV-2 Mpro

InhibitorTargetIC50 / KiCovalent Warhead/Mechanism
This compound SARS-CoV-2 MproIC50 = 30 nM[1][2][3]Acyloxymethyl ketone
N3SARS-CoV-2 MproEC50 = 16.77 µM[7]Michael acceptor
GC-376SARS-CoV-2 MproIC50 = 0.03 µM[2]Aldehyde bisulfite
PF-07321332 (Nirmatrelvir)SARS-CoV-2 MproIC50 = 23 nMNitrile
BoceprevirSARS-CoV-2 MproIC50 = 4.13 µM[2]Ketoamide

Experimental Protocols

The quantitative data presented in this guide are derived from various experimental assays. Below are detailed methodologies for the key experiments cited.

Caspase-1 Inhibition Assay

The inhibitory activity against caspase-1 is typically determined using a fluorogenic substrate assay. A general protocol is as follows:

  • Reagent Preparation : Recombinant human caspase-1 is diluted in an assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT). A fluorogenic caspase-1 substrate, such as Ac-YVAD-AMC (N-acetyl-L-tyrosyl-L-valyl-N'-acetyl-L-aspartyl-7-amino-4-methylcoumarin), is prepared in the same buffer.

  • Inhibitor Preparation : The test inhibitor (e.g., this compound) is serially diluted in the assay buffer to various concentrations.

  • Assay Procedure : In a 96-well microplate, the diluted inhibitor is pre-incubated with the caspase-1 enzyme for a specified period at room temperature to allow for covalent bond formation.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition : The fluorescence intensity is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis : The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

A common method to assess the potency of SARS-CoV-2 Mpro inhibitors is the Förster Resonance Energy Transfer (FRET) assay.

  • Reagent Preparation : Recombinant SARS-CoV-2 Mpro is diluted in an assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT, pH 7.3). A FRET-based substrate, consisting of a peptide sequence recognized by Mpro flanked by a fluorophore and a quencher, is prepared in the same buffer.

  • Inhibitor Preparation : The covalent inhibitor is serially diluted in the assay buffer.

  • Assay Procedure : The diluted inhibitor is pre-incubated with the Mpro enzyme in a 384-well plate to facilitate covalent modification.

  • Reaction Initiation : The FRET substrate is added to initiate the proteolytic reaction.

  • Data Acquisition : The fluorescence intensity is measured kinetically using a plate reader with appropriate excitation and emission wavelengths for the FRET pair. Cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis : The initial velocity of the reaction is calculated from the slope of the fluorescence signal over time. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response model.

Visualizing the Mechanisms of Action

To better understand the biological context of these inhibitors, the following diagrams illustrate the relevant signaling pathway and viral life cycle.

Caspase1_Pathway Caspase-1 Inflammatory Signaling Pathway PAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (e.g., NLRP3) PAMPs->PRR Inflammasome Inflammasome Assembly PRR->Inflammasome Pro_Casp1 Pro-caspase-1 Inflammasome->Pro_Casp1 recruitment & activation Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation SDZ_224_015 This compound SDZ_224_015->Casp1 inhibition

Caption: Caspase-1 activation pathway and inhibition.

Mpro_Lifecycle Role of Mpro in SARS-CoV-2 Replication Cycle Viral_Entry Viral Entry Uncoating Uncoating & RNA Release Viral_Entry->Uncoating Translation Translation of Polyproteins (pp1a/pp1ab) Uncoating->Translation Polyproteins Polyproteins Translation->Polyproteins Mpro Main Protease (Mpro) Polyproteins->Mpro autocleavage NSPs Non-Structural Proteins (Replicase Complex) Mpro->Polyproteins cleavage Mpro->NSPs maturation Replication RNA Replication & Transcription NSPs->Replication Assembly Viral Assembly Replication->Assembly Release New Virion Release Assembly->Release SDZ_224_015 This compound SDZ_224_015->Mpro inhibition

Caption: SARS-CoV-2 replication and Mpro inhibition.

Structural Comparison and Mechanism of Covalent Inhibition

Covalent inhibitors, such as this compound, typically possess an electrophilic "warhead" that forms a stable covalent bond with a nucleophilic residue in the active site of the target enzyme.

This compound contains an acyloxymethyl ketone warhead. This group is susceptible to nucleophilic attack by the catalytic cysteine residue present in the active sites of both caspase-1 and SARS-CoV-2 Mpro. The formation of this covalent bond leads to the irreversible inactivation of the enzyme.

In comparison, other covalent inhibitors employ different reactive groups:

  • Nirmatrelvir (PF-07321332) utilizes a nitrile warhead, which forms a reversible covalent bond with the catalytic cysteine of Mpro.

  • GC-376 is a prodrug that is converted to an aldehyde , which then forms a covalent adduct with the Mpro active site cysteine.[2]

  • Boceprevir contains a ketoamide electrophile that reacts with the active site cysteine.[2]

  • Ac-YVAD-cmk employs a chloromethyl ketone group, a classic irreversible cysteine protease inhibitor warhead.

  • IDN-6556 (Emricasan) is an irreversible pan-caspase inhibitor, also targeting the catalytic cysteine.[6]

The choice of the covalent warhead is a critical aspect of inhibitor design, influencing factors such as reactivity, selectivity, and potential for off-target effects. The acyloxymethyl ketone of this compound represents one of several successful strategies for achieving potent and lasting inhibition of cysteine proteases.

References

The Specificity of SDZ 224-015: Unraveling its Potent Inhibition of Mpro Where Other Caspase Inhibitors Fail

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comparative Analysis of the SARS-CoV-2 Main Protease (Mpro) and Caspase-1 Inhibition Profiles

Researchers and drug development professionals have been keenly interested in the repurposing of existing drugs to combat the COVID-19 pandemic. One such candidate that has garnered attention is SDZ 224-015, a known inhibitor of caspase-1, which has demonstrated potent inhibitory activity against the SARS-CoV-2 main protease (Mpro). This finding is particularly intriguing as other caspase inhibitors have shown little to no effect on Mpro. This guide provides a detailed comparison, supported by experimental data, to elucidate the structural and mechanistic basis for the selective and potent inhibition of Mpro by this compound.

Key Distinctions in Protease Active Sites

The selective inhibition of Mpro by this compound, despite its design as a caspase inhibitor, can be attributed to the subtle yet significant differences in the active site architecture and substrate preferences of these two cysteine proteases. Both Mpro and caspases utilize a catalytic dyad composed of cysteine and histidine residues to carry out peptide bond hydrolysis.[1][2][3][4][5][6] However, the specificity of these enzymes is dictated by the shape and chemical properties of their substrate-binding pockets, particularly the S1 subsite which accommodates the amino acid residue at the P1 position of the substrate.

  • SARS-CoV-2 Mpro: The Mpro active site exhibits a strong preference for a glutamine (Gln) residue at the P1 position of its substrate.[5][7] This preference is a hallmark of the main proteases of coronaviruses.

  • Caspases: In stark contrast, caspases demonstrate a stringent requirement for an aspartic acid (Asp) residue at the P1 position.[3][8][9] This fundamental difference in P1 substrate specificity is a primary reason why most caspase inhibitors are ineffective against Mpro.

This compound: A Tale of a Prodrug and its Active Form

A critical factor in understanding the potent Mpro inhibition by this compound lies in its nature as a prodrug.[8][10][11][12] this compound is an ester prodrug that, under physiological conditions, is cleaved by cellular esterases to its active form, which contains a free aspartic acid. This active form is responsible for inhibiting caspase-1.

Interestingly, it is the prodrug form of this compound that potently inhibits Mpro, with a reported half-maximal inhibitory concentration (IC50) of 30 nM.[1][12] The active metabolite, with its exposed aspartic acid, shows significantly reduced potency against Mpro, with approximately 50% inhibition only at a high concentration of 100 µM.[10][11][12] This suggests that the ester group in the prodrug plays a crucial role in its interaction with the Mpro active site.

Comparative Inhibition of Mpro by Caspase Inhibitors

To illustrate the unique activity of this compound, the following table summarizes the inhibitory concentrations (IC50) of various caspase inhibitors against SARS-CoV-2 Mpro.

InhibitorTarget Caspase(s)Mpro IC50Reference(s)
This compound (Prodrug) Caspase-130 nM [1][12]
This compound (Active Form) Caspase-1~50% inhibition at 100 µM[10][11][12]
Z-VAD(OMe)-FMK Pan-caspase0.59 - 2.80 µM[9][13]
Ac-YVAD-AOM Caspase-1No substantial inhibition[8]
Belnecasan (VX-765) Caspase-1No substantial inhibition[8]

This data clearly highlights that the potent inhibition of Mpro is not a general feature of caspase inhibitors, but rather a specific property of the this compound prodrug.

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is widely used to measure the enzymatic activity of Mpro and the potency of its inhibitors.[13][14][15]

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro

    • FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 1 mM TCEP

    • Test compounds (e.g., this compound) dissolved in DMSO

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • A solution of recombinant Mpro (final concentration ~50 nM) is pre-incubated with varying concentrations of the test compound (or DMSO as a control) in the assay buffer for 15-30 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the FRET substrate (final concentration ~10 µM).

    • The increase in fluorescence intensity, resulting from the cleavage of the substrate and separation of the fluorophore and quencher, is monitored kinetically over 30-60 minutes using a fluorescence plate reader (Excitation/Emission wavelengths are specific to the FRET pair used).

    • The initial reaction velocities are calculated from the linear phase of the fluorescence signal.

    • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Caspase-1 Inhibition Assay

This assay measures the activity of caspase-1 and the inhibitory potential of compounds.[2][3][16][17]

  • Reagents and Materials:

    • Recombinant human caspase-1

    • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)

    • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2

    • Test compounds dissolved in DMSO

    • 96-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Recombinant caspase-1 is pre-incubated with various concentrations of the test inhibitor in the assay buffer for 10-15 minutes at 37°C.

    • The reaction is started by adding the fluorogenic substrate Ac-YVAD-AFC.

    • The fluorescence generated from the cleavage of the substrate is measured over time using a fluorescence plate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC).

    • The rate of the reaction is determined, and the IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanisms

To better understand the interactions and workflows, the following diagrams are provided.

Mpro_vs_Caspase_Specificity cluster_mpro SARS-CoV-2 Mpro cluster_caspase Caspase-1 Mpro Mpro Active Site S1_Mpro S1 Pocket (Accommodates Gln) Caspase Caspase-1 Active Site S1_Caspase S1 Pocket (Accommodates Asp) Substrate P1 Residue of Substrate Gln Glutamine Asp Aspartic Acid Gln->S1_Mpro Binds Gln->S1_Caspase Poor Fit Asp->S1_Mpro Poor Fit Asp->S1_Caspase Binds

Figure 1. Substrate Specificity of Mpro and Caspase-1.

SDZ_Inhibition_Pathway SDZ_prodrug This compound (Prodrug) (Esterified Asp) Esterase Cellular Esterases SDZ_prodrug->Esterase Cleavage Mpro SARS-CoV-2 Mpro SDZ_prodrug->Mpro Binds to Active Site SDZ_active Active Form (Free Aspartic Acid) Esterase->SDZ_active SDZ_active->Mpro Poor binding Caspase1 Caspase-1 SDZ_active->Caspase1 Binds to Active Site Mpro_inhibition Potent Inhibition (IC50 = 30 nM) Mpro->Mpro_inhibition Mpro_weak_inhibition Weak Inhibition Mpro->Mpro_weak_inhibition Caspase_inhibition Inhibition Caspase1->Caspase_inhibition

Figure 2. Inhibition pathways of this compound.

Experimental_Workflow cluster_Mpro_Assay Mpro Inhibition Assay cluster_Caspase_Assay Caspase-1 Inhibition Assay Mpro_enzyme Recombinant Mpro Mpro_preincubation Pre-incubation Mpro_enzyme->Mpro_preincubation Mpro_inhibitor This compound / Other Caspase Inhibitors Mpro_inhibitor->Mpro_preincubation Mpro_reaction Initiate Reaction Mpro_preincubation->Mpro_reaction Mpro_substrate FRET Substrate (Gln at P1) Mpro_substrate->Mpro_reaction Mpro_readout Measure Fluorescence Increase Mpro_reaction->Mpro_readout Caspase_enzyme Recombinant Caspase-1 Caspase_preincubation Pre-incubation Caspase_enzyme->Caspase_preincubation Caspase_inhibitor This compound / Other Caspase Inhibitors Caspase_inhibitor->Caspase_preincubation Caspase_reaction Initiate Reaction Caspase_preincubation->Caspase_reaction Caspase_substrate Fluorogenic Substrate (Asp at P1) Caspase_substrate->Caspase_reaction Caspase_readout Measure Fluorescence Increase Caspase_reaction->Caspase_readout

Figure 3. Experimental workflows for protease inhibition assays.

Conclusion

The remarkable inhibitory activity of this compound against the SARS-CoV-2 main protease, in contrast to other caspase inhibitors, is a consequence of its unique chemical properties as a prodrug. The esterified aspartate residue of the prodrug form allows it to favorably interact with the active site of Mpro, leading to potent inhibition. Conversely, the active form of the drug, with its free aspartic acid, has a much lower affinity for the Mpro active site, which prefers a glutamine at the P1 position. This specificity explains why other caspase inhibitors, designed to target the aspartate-preferring active site of caspases, are ineffective against Mpro. This detailed analysis underscores the importance of understanding the precise molecular interactions between inhibitors and their targets for successful drug repurposing and development. The case of this compound serves as an excellent example of how a nuanced understanding of enzyme structure and inhibitor chemistry can reveal unexpected therapeutic opportunities.

References

Validating Vendor-Supplied SDZ 224-015: A Comparative Guide to Purity and Identity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and identity of a supplied compound are paramount for the validity and reproducibility of experimental results. This guide provides a framework for validating vendor-supplied SDZ 224-015, a potent caspase-1 inhibitor. It offers a comparison with alternative compounds and details experimental protocols for robust purity and identity assessment.

This compound is an orally active inhibitor of the interleukin-1 beta (IL-1β) converting enzyme (ICE), also known as caspase-1.[1][2][3] This enzyme is a critical component of the inflammasome, a multiprotein complex that drives inflammatory responses. By inhibiting caspase-1, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. More recently, this compound has also been identified as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), highlighting its potential for broader therapeutic applications.

Comparison with Alternative Caspase-1 Inhibitors

Several other small molecule inhibitors targeting caspase-1 have been developed. This section compares this compound with two notable alternatives, Pralnacasan (VX-740) and Belnacasan (VX-765), to provide context for its relative potency.

CompoundTargetPotency (Ki)Development Status
This compound Caspase-1 / ICENot specified in provided resultsPreclinical/Research
Pralnacasan (VX-740) Caspase-1 / ICE1.4 nMInvestigated for osteoarthritis and rheumatoid arthritis
Belnacasan (VX-765) Caspase-1 / ICE0.8 nM (for active metabolite VRT-043198)Investigated for epilepsy and inflammatory conditions

Note: The provided search results did not contain a specific Ki value for this compound, though it is described as a potent inhibitor. The potency of Belnacasan is for its active metabolite.

Experimental Protocols for Validation

To ensure the quality of vendor-supplied this compound, a multi-pronged analytical approach is recommended, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method to determine the purity of an this compound sample.

a. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), HPLC grade

  • Reference standard of this compound (if available)

b. Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

c. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) hplc_system HPLC System Setup (C18 Column, 30°C, 1 mL/min) prep_mp->hplc_system prep_sample Prepare Sample (1 mg/mL in solvent, filter) inject Inject Sample (10 µL) prep_sample->inject hplc_system->inject run_gradient Run Gradient Elution (5-95% B over 20 min) inject->run_gradient detect Detect at 254 nm run_gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Analysis Workflow

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol confirms the identity of this compound by determining its molecular weight.

a. Materials and Reagents:

  • Same as HPLC protocol.

b. Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

  • The same LC column and conditions as the HPLC method can be used.

c. Procedure:

  • LC Separation:

    • Perform the same chromatographic separation as described in the HPLC protocol.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Compare the observed molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) with the theoretical molecular weight of this compound (C₃₀H₃₅Cl₂N₃O₉, MW = 652.52).

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_confirm Confirmation lc_sep Separate Sample (using HPLC method) ionize Ionize Eluent (Positive ESI) lc_sep->ionize analyze Analyze Ions (m/z 100-1000) ionize->analyze extract_spec Extract Mass Spectrum of Main Peak analyze->extract_spec compare_mw Compare Observed m/z with Theoretical MW extract_spec->compare_mw

LC-MS Identity Confirmation Workflow

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a definitive structural confirmation of this compound.

a. Materials and Reagents:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

b. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

c. Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire a standard carbon-13 NMR spectrum with proton decoupling.

    • Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon connectivities.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Analyze the chemical shifts, integration (for ¹H), and coupling patterns.

    • Compare the obtained spectra with a known reference spectrum of this compound or with predicted spectra based on its chemical structure.

This compound Signaling Pathway

This compound primarily acts by inhibiting caspase-1, a key enzyme in the NLRP3 inflammasome pathway. This pathway is a cornerstone of the innate immune response to both pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

Inflammasome_Pathway cluster_stimuli Stimuli cluster_activation Inflammasome Activation cluster_inhibition Inhibition Point cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage SDZ This compound SDZ->Casp1 inhibits Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

NLRP3 Inflammasome Pathway and this compound Inhibition

By following these comparative guidelines and experimental protocols, researchers can confidently validate the purity and identity of their vendor-supplied this compound, ensuring the integrity of their subsequent research endeavors.

References

Replicating Published Findings on SDZ 224-015: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on SDZ 224-015, a potent inhibitor of both caspase-1 and the SARS-CoV-2 main protease (Mpro). The information is intended to assist researchers in replicating and expanding upon these key findings by offering detailed experimental protocols, comparative data with alternative compounds, and visualizations of the underlying biological pathways.

Quantitative Data Comparison

The following tables summarize the reported efficacy of this compound and its alternatives.

Table 1: In Vitro Inhibitory Activity of Caspase-1 Inhibitors

CompoundTargetIC50 / KiSpeciesAssay Conditions
This compound Caspase-1 (ICE)Potent inhibitorRatIn vivo models of inflammation
Belnacasan (VX-765)Caspase-1Ki: 0.8 nM[1]HumanCell-free assay
Caspase-4Ki: <0.6 nM[1]HumanCell-free assay
IL-1β & IL-18 releaseIC50: ~0.7 µM[1]Human PBMCsLPS-induced
Pralnacasan (VX-740)Caspase-1 (ICE)Ki: 1.4 nM[2]Not specifiedNot specified
Ac-YVAD-CMKCaspase-1Ki: 0.8 nM[3]Not specifiedIrreversible inhibitor

Table 2: In Vitro Inhibitory Activity of SARS-CoV-2 Main Protease (Mpro) Inhibitors

CompoundIC50Assay Conditions
This compound 30 nMIrreversible inhibitor
Boceprevir0.95 µM - 4.13 µM[4][5][6]FRET assay
GC-3760.03 µM - 0.89 µM[7][8]FRET assay
Nirmatrelvir (PF-07321332)4 nM - 7.3 nM[9]FRET assay

Table 3: In Vivo Efficacy of this compound in Rat Models

ModelEndpointRoute of AdministrationED50 / Effective Dose
Carrageenan-induced Paw EdemaReduction of edemaOral~25 µg/kg
Lipopolysaccharide-induced PyrexiaReduction of feverOral11 µg/kg
Interleukin-1β-induced PyrexiaReduction of feverOral4 µg/kg
Randall-Selitto Yeast-inflamed Paw Pressure TestAnalgesiaOralSignificant at 1 mg/kg

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in the literature for this compound are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of novel compounds.

Procedure:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals should be housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: this compound or the vehicle control is administered orally (p.o.) via gavage. The volume is typically 1 mL/kg.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically 1, 2, 3, 4, and 5 hours.

  • Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume. The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.

Randall-Selitto Yeast-Inflamed Paw Pressure Test in Rats

This test is used to evaluate the analgesic properties of a compound by measuring the threshold to a mechanical stimulus in an inflamed paw.

Procedure:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Induction of Inflammation: A 10% (w/v) suspension of brewer's yeast in sterile saline is injected into the sub-plantar surface of the right hind paw to induce inflammation and hyperalgesia.

  • Compound Administration: this compound or the vehicle control is administered orally at a specified time after yeast injection, typically when hyperalgesia has developed (e.g., 2-3 hours).

  • Measurement of Nociceptive Threshold: At various time points after compound administration, a constantly increasing pressure is applied to the plantar surface of the inflamed paw using a specialized analgesy-meter. The pressure at which the rat withdraws its paw is recorded as the nociceptive threshold. A cut-off pressure is set to avoid tissue damage.

  • Data Analysis: The change in nociceptive threshold from baseline is calculated for each animal. The analgesic effect is determined by comparing the thresholds of the treated groups to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

This model is used to assess the antipyretic (fever-reducing) activity of a compound.

Procedure:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used. Rectal temperature is measured at baseline using a digital thermometer.

  • Compound Administration: this compound or the vehicle control is administered orally.

  • Induction of Pyrexia: One hour after compound administration, lipopolysaccharide (LPS) from E. coli is injected subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose of 50-100 µg/kg.

  • Measurement of Rectal Temperature: Rectal temperature is measured at regular intervals (e.g., every hour) for up to 6 hours after LPS injection.

  • Data Analysis: The change in rectal temperature from baseline is calculated for each animal. The antipyretic effect is determined by comparing the temperature changes in the treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating inhibitors.

G Inflammasome Activation and Caspase-1 Signaling Pathway cluster_0 Stimulus cluster_1 Inflammasome Assembly cluster_2 Caspase-1 Activation & Cytokine Processing cluster_3 Inhibition PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 SDZ_224_015 This compound (and other Caspase-1 inhibitors) SDZ_224_015->Casp1 Inhibits

Caption: Inflammasome signaling pathway leading to caspase-1 activation.

G SARS-CoV-2 Replication and Mpro Inhibition cluster_0 Viral Entry & Translation cluster_1 Polyprotein Processing cluster_2 Inhibition Viral_RNA Viral RNA Host_Ribosome Host Ribosome Viral_RNA->Host_Ribosome Translation Polyprotein Viral Polyprotein (pp1a/pp1ab) Host_Ribosome->Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Autocleavage NSPs Non-Structural Proteins (NSPs) Polyprotein->NSPs Mpro->Polyprotein Cleaves SDZ_224_015_Mpro This compound (and other Mpro inhibitors) SDZ_224_015_Mpro->Mpro Inhibits

Caption: SARS-CoV-2 polyprotein processing by the main protease (Mpro).

G General Experimental Workflow for Inhibitor Evaluation A Compound Synthesis / Acquisition B In Vitro Enzyme Assay (e.g., FRET) A->B C Cell-Based Assays (e.g., Cytokine Release, Antiviral Activity) B->C D In Vivo Animal Models (e.g., Inflammation, Pyrexia, Infection) C->D E Data Analysis & Comparison D->E

Caption: A generalized workflow for the evaluation of enzyme inhibitors.

References

SDZ 224-015: A Versatile Tool for Validating Novel Drug Targets

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and drug development professionals navigating the complex landscape of target validation, the selection of appropriate chemical probes is paramount. SDZ 224-015, a potent and cell-permeable compound, has emerged as a valuable tool for interrogating the function of two key enzymes implicated in inflammation and viral replication: caspase-1 and the SARS-CoV-2 main protease (Mpro). This guide provides a comprehensive comparison of this compound with other alternative tool compounds, supported by experimental data and detailed protocols to aid in the design and execution of robust target validation studies.

Unveiling the Dual Action of this compound

This compound is an orally active ester prodrug that is hydrolyzed in vivo to its active acid form. It was initially identified as a potent inhibitor of caspase-1, also known as interleukin-1β converting enzyme (ICE). Caspase-1 plays a critical role in the innate immune response by processing pro-inflammatory cytokines IL-1β and IL-18. More recently, this compound was discovered to be a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This dual activity makes this compound a unique tool for studying both inflammatory diseases and COVID-19.

Performance Comparison: this compound vs. Alternatives

The efficacy of a tool compound is best assessed by direct comparison with other available inhibitors. The following tables summarize the key quantitative data for this compound and its alternatives against caspase-1 and SARS-CoV-2 Mpro.

Table 1: Comparison of Caspase-1 Inhibitors
CompoundType of InhibitionIC50 / KiCell-Based PotencyKey Features
This compound IrreversibleIC50 ~30 nM (for Mpro)Orally active, reduces inflammation in vivoDual inhibitor of caspase-1 and Mpro.
Ac-YVAD-cmk IrreversibleKi = 0.8 nM[1]Reduces IL-1β/IL-18 in vitro (40-80 μM)[2]Selective for caspase-1.[2]
VX-765 (Belnacasan) Reversible (prodrug)Ki = 0.8 nM (for active form VRT-043198)[3]Inhibits LPS-induced IL-1β release (IC50 ~0.7 μM)[3]Orally bioavailable prodrug.[3]
Table 2: Comparison of SARS-CoV-2 Mpro Inhibitors
CompoundType of InhibitionIC50 / KiAntiviral Activity (EC50)Key Features
This compound Irreversible30 nM[4]Data not readily availableDual inhibitor of Mpro and caspase-1.
GC376 Reversible, covalentIC50 = 0.89 μM[5]2.1 μM[6]Broad-spectrum anti-coronaviral activity.
Boceprevir Reversible, covalentIC50 = 3.1 - 90 nMData variesClinically approved HCV protease inhibitor.[7]

Experimental Protocols for Target Validation

To facilitate the use of these tool compounds, detailed protocols for key in vitro and in vivo experiments are provided below.

In Vitro Caspase-1 Inhibition Assay

Objective: To determine the inhibitory activity of a compound against purified caspase-1.

Materials:

  • Recombinant human caspase-1

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Test compounds (e.g., this compound, Ac-YVAD-cmk, VX-765) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted compounds or vehicle (DMSO) to the appropriate wells.

  • Add 25 µL of diluted caspase-1 enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the caspase-1 substrate to each well.

  • Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Calculate the rate of reaction for each well and determine the IC50 value for each compound.

In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

Objective: To measure the inhibitory effect of a compound on the activity of SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET-based Mpro substrate (e.g., containing a cleavage sequence recognized by Mpro flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (e.g., this compound, GC376) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 5 µL of the diluted compounds or vehicle to the wells of a 96-well plate.

  • Add 10 µL of recombinant Mpro to each well and incubate at room temperature for 15 minutes.

  • Add 5 µL of the FRET substrate to each well to start the reaction.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair every minute for 30-60 minutes.

  • Determine the initial velocity of the reaction and calculate the IC50 values for the inhibitors.

In Vivo Anti-inflammatory Activity in a Rat Model of Paw Edema

Objective: To evaluate the in vivo efficacy of a compound in reducing inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Test compound (e.g., this compound) formulated for oral administration

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or vehicle orally to the rats.

  • One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletysmometer immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group.[8]

Visualizing the Pathways

To better understand the mechanisms of action of these inhibitors, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

Caspase_1_Signaling_Pathway cluster_inflammasome Inflammasome Activation cluster_cytokine Cytokine Processing cluster_inhibition Inhibition PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Caspase-1 (active) Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b IL-1β (mature) Pro_IL1b->IL1b IL18 IL-18 (mature) Pro_IL18->IL18 SDZ_224_015 This compound SDZ_224_015->Caspase1 VX_765 VX-765 VX_765->Caspase1 Ac_YVAD_cmk Ac-YVAD-cmk Ac_YVAD_cmk->Caspase1

Caption: Caspase-1 activation and inhibition pathway.

Mpro_Inhibition_Workflow cluster_viral_replication SARS-CoV-2 Replication Cycle cluster_assay In Vitro Inhibition Assay Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Mpro (Main Protease) Polyproteins->Mpro Autocleavage Functional_Proteins Functional Viral Proteins Mpro->Polyproteins Cleavage Replication_Complex Replication-Transcription Complex Functional_Proteins->Replication_Complex New_Virions New Virions Replication_Complex->New_Virions Recombinant_Mpro Recombinant Mpro FRET_Substrate FRET Substrate Recombinant_Mpro->FRET_Substrate Cleavage Fluorescence Fluorescence Signal FRET_Substrate->Fluorescence Inhibitor Inhibitor (e.g., this compound) Inhibitor->Recombinant_Mpro

References

Safety Operating Guide

Safe Disposal of SDZ 224-015: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of SDZ 224-015, a chemical substance requiring careful handling to mitigate environmental and health risks. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.

Personal Protective Equipment and Safety Measures

Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.

Protective EquipmentSpecification
Eye/Face ProtectionWear chemical safety goggles or a face shield.
Skin ProtectionUse impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory ProtectionA NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities.
Hand ProtectionChemically resistant gloves must be worn.

Spill and Accidental Release Measures

In the event of a spill or accidental release of this compound, immediate and appropriate action is necessary to contain the substance and prevent wider contamination.

Emergency Procedures:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne particles.

  • Containment: Use absorbent materials, such as sand or earth, to contain the spill. Avoid direct contact with the spilled material.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated packaging must adhere to institutional and regulatory guidelines.

Disposal of Unused Product:

  • Consult Regulations: Review and comply with all applicable local, state, and federal regulations for hazardous waste disposal.

  • Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical. Do not dispose of this compound down the drain or in regular trash.

  • Proper Labeling: Ensure the waste container is clearly and accurately labeled with the contents, including the name "this compound" and any relevant hazard warnings.

Disposal of Contaminated Packaging:

  • Decontamination: Whenever possible, rinse the empty container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste along with the unused product.

  • Disposal of Packaging: Once decontaminated, the packaging may be disposed of according to institutional guidelines for non-hazardous waste. If decontamination is not possible, the packaging must be treated as hazardous waste and disposed of accordingly.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste unused_product Unused Product assess_waste->unused_product Unused Product contaminated_packaging Contaminated Packaging assess_waste->contaminated_packaging Contaminated Packaging contact_vendor Contact Licensed Waste Disposal Service unused_product->contact_vendor decontaminate Decontaminate Packaging (Triple Rinse) contaminated_packaging->decontaminate package_label Package and Label Waste According to Regulations contact_vendor->package_label end End of Disposal Process package_label->end dispose_rinsate Collect Rinsate as Hazardous Waste decontaminate->dispose_rinsate Yes dispose_packaging_non_haz Dispose of Packaging as Non-Hazardous Waste decontaminate->dispose_packaging_non_haz Yes dispose_packaging_haz Dispose of Packaging as Hazardous Waste decontaminate->dispose_packaging_haz No dispose_rinsate->contact_vendor dispose_packaging_non_haz->end dispose_packaging_haz->contact_vendor

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling SDZ 224-015

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safe handling, use, and disposal of the caspase-1 inhibitor, SDZ 224-015.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent, orally active inhibitor of interleukin-1 beta (IL-1β) converting enzyme (ICE), also known as caspase-1. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below for easy reference.

PropertyValueReference
Chemical Name ethyl (5S,8S,11S)-11-(2-((2,6-dichlorobenzoyl)oxy)acetyl)-5-isopropyl-8-methyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazatridecan-13-oate[1]
CAS Number 161511-45-1[2]
Molecular Formula C30H35Cl2N3O9[2]
Molecular Weight 652.52 g/mol [2]
Appearance White to off-white solid[]
Solubility DMSO: 100 mg/mL (153.25 mM)[2]
Storage Store at -20°C. Stock solutions can be stored at -20°C for several months.[2]
Purity ≥98% (HPLC)[]

Operational Plan: Personal Protective Equipment (PPE)

Given the hazardous nature of this compound as a dichlorobenzoyl compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following PPE should be worn at all times when handling the compound.[4][5]

PPE CategorySpecifications and Procedures
Hand Protection Wear chemical-resistant gloves. Nitrile gloves are a suitable option for handling solid chemicals and for short-term protection against a range of substances.[6] For prolonged handling or when working with solutions, consider double-gloving or using gloves with greater chemical resistance. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7]
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting ANSI Z87.1 standards are required.[6] When there is a risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[6]
Skin and Body Protection A lab coat must be worn and fully buttoned. For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls.[5] Closed-toe shoes are mandatory in the laboratory.[8]
Respiratory Protection Work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if there is a risk of aerosol generation, a respirator may be necessary. Consult with your institution's environmental health and safety (EHS) department for a respirator use evaluation.[6]

Experimental Protocol: Caspase-1 Inhibition Assay

This compound is a known inhibitor of caspase-1. The following is a representative protocol for a caspase-1 inhibitor screening assay, which can be adapted for use with this compound.

Objective: To determine the inhibitory activity of this compound on recombinant human caspase-1.

Materials:

  • Recombinant human caspase-1 enzyme

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay buffer (e.g., 50mM HEPES pH 7.5, 50mM KCl, 200mM NaCl, 10mM DTT, 0.1% CHAPS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant caspase-1 enzyme to the desired concentration in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

    • Prepare the caspase-1 substrate solution in assay buffer.

  • Assay Setup:

    • Add the diluted caspase-1 enzyme to the wells of the microplate.

    • Add the various concentrations of this compound or vehicle control (DMSO in assay buffer) to the respective wells.

    • Include wells with enzyme and vehicle (100% activity control) and wells with buffer only (background control).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[9]

  • Initiate Reaction:

    • Add the caspase-1 substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[9] Kinetic readings over a period of time (e.g., 30-60 minutes) are recommended to determine the initial reaction velocity.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Disposal Plan

As a halogenated organic compound, this compound and all contaminated materials must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[10][11]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound (solid compound, solutions, contaminated consumables) in a dedicated, clearly labeled hazardous waste container.[10][12]

    • The container should be labeled as "Halogenated Organic Waste" and list "this compound" as a constituent.[11][12]

    • Keep halogenated waste separate from non-halogenated waste to facilitate proper disposal and minimize costs.[10][13][14]

  • Container Management:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[14]

    • Keep the waste container closed except when adding waste.[10]

    • Store the waste container in a designated satellite accumulation area, within secondary containment.[10]

  • Disposal of Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be placed in the designated halogenated organic waste container.

  • Final Disposal:

    • Once the waste container is full, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.

Signaling Pathway Visualization

This compound inhibits caspase-1, a key enzyme in the inflammasome signaling pathway, which leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Inflammasome_Pathway cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation cluster_Inhibition Inhibition cluster_Downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR_TNFR TLR / TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Pro_IL1b_Pro_IL18 Pro-IL-1β & Pro-IL-18 (inactive) NFkB->Pro_IL1b_Pro_IL18 NLRP3_expression NLRP3 Expression NFkB->NLRP3_expression Caspase1 Caspase-1 (active) NLRP3_Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-caspase-1) NLRP3_expression->NLRP3_Inflammasome Stimuli ATP, Toxins, etc. Stimuli->NLRP3_Inflammasome NLRP3_Inflammasome->Caspase1 autocatalysis Pro_Caspase1 Pro-caspase-1 (inactive) Pro_Caspase1->NLRP3_Inflammasome IL1b_IL18 IL-1β & IL-18 (active) Caspase1->IL1b_IL18 Cleavage SDZ_224_015 This compound SDZ_224_015->Caspase1 Inhibits Inflammation Inflammation IL1b_IL18->Inflammation

Caption: The Inflammasome Signaling Pathway and Inhibition by this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。